molecular formula C11H12N2O2 B1589542 Ethyl 5-amino-1H-indole-2-carboxylate CAS No. 71086-99-2

Ethyl 5-amino-1H-indole-2-carboxylate

Cat. No.: B1589542
CAS No.: 71086-99-2
M. Wt: 204.22 g/mol
InChI Key: WCGCOZXVVVIAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGCOZXVVVIAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444006
Record name Ethyl 5-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71086-99-2
Record name Ethyl 5-amino-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the 5-Aminoindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 5-amino-1H-indole-2-carboxylate

This compound is a highly functionalized heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its indole core is a privileged scaffold, frequently found in pharmacologically active molecules and natural products.[1][2] The strategic placement of an amino group at the C5 position and an ethyl carboxylate at the C2 position provides two distinct, reactive handles for further chemical modification. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR), making it a valuable intermediate for the synthesis of targeted therapeutic agents, including inhibitors for enzymes like HIV-1 integrase and Glycogen Synthase Kinase 3β (GSK-3β).[2][3][4][5]

This guide provides an in-depth analysis of the core chemical properties of this compound, offering field-proven insights into its synthesis, characterization, reactivity, and applications for researchers and drug development professionals.

Core Molecular and Physicochemical Properties

Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application in synthesis and development. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 71086-99-2PubChem[6]
Molecular Formula C₁₁H₁₂N₂O₂PubChem[6]
Molecular Weight 204.22 g/mol PubChem[6]
Appearance PowderSigma-Aldrich
XLogP3 2.5PubChem[6]
Hydrogen Bond Donors 2PubChem[6]
Hydrogen Bond Acceptors 3PubChem[6]

Synthesis Pathway: A Validated Protocol

The most common and efficient route to this compound is through the selective reduction of its nitro precursor, Ethyl 5-nitro-1H-indole-2-carboxylate.[5][7] This transformation is critical, as the choice of reducing agent and conditions determines the purity and yield of the final product, preventing unwanted side reactions.

Diagram of Synthesis Workflow

synthesis_workflow start Ethyl 5-nitro-1H- indole-2-carboxylate reagents Reagents: • 5% Palladium on Carbon (10% w/w) • Ammonium Formate (NH₄COOH) • Ethanol (Solvent) start->reagents product Ethyl 5-amino-1H- indole-2-carboxylate reagents->product Reduction process Process: • Reflux for 30 min • Filtration through Celite • Solvent Evaporation product->process

Caption: Catalytic transfer hydrogenation for the synthesis of this compound.

Detailed Experimental Protocol: Catalytic Transfer Hydrogenation

This protocol is a self-validating system. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of the more polar amine product.

Rationale: Catalytic transfer hydrogenation using palladium on carbon with ammonium formate as a hydrogen donor is a preferred method.[7] It is significantly safer and more convenient than using pressurized hydrogen gas and offers high yields and clean conversion. Ethanol is an excellent solvent for both the reactant and the ammonium formate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 5-nitro-1H-indole-2-carboxylate (1 equivalent) in absolute ethanol (approximately 6 volumes).

  • Reagent Addition: To this solution, add ammonium formate (4 equivalents) as a solid.

  • Catalyst Introduction: Under an inert atmosphere (e.g., Nitrogen), carefully add 5% Palladium on carbon (10% by weight of the starting material).

  • Reaction Execution: Heat the resulting mixture to reflux and maintain for 30-60 minutes. Monitor the reaction progress using TLC (e.g., 3:7 Ethyl acetate/Hexane). The product amine will have a lower Rf value than the starting nitro compound.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with ethanol (approximately 20 volumes) to ensure complete recovery of the product.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude solid is often of high purity, but can be further purified by recrystallization if necessary. A yield approaching 100% has been reported for this method.[7]

Spectroscopic and Structural Characterization

Accurate structural elucidation is paramount. The key reactive centers and the overall molecular architecture can be confirmed using standard spectroscopic techniques.

Diagram of Key Reactive Sites

Caption: Primary reactive sites on the this compound scaffold.

Expected Spectroscopic Data

The following table summarizes the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy, based on the compound's structure and data from analogous indole derivatives.[1][2][3]

TechniqueExpected Signals
¹H NMR ~11.0-12.0 ppm: Broad singlet, 1H (Indole N-H).~6.5-7.5 ppm: Multiplets, 3H (Aromatic protons on indole ring).~4.3 ppm: Quartet, 2H (Ester -OCH₂-).~3.5-4.0 ppm: Broad singlet, 2H (Amine -NH₂).~1.3 ppm: Triplet, 3H (Ester -CH₃).
¹³C NMR ~162 ppm: Ester carbonyl (C=O).~100-140 ppm: Aromatic and indole ring carbons.~60 ppm: Ester -OCH₂- carbon.~14 ppm: Ester -CH₃ carbon.
IR (KBr) ~3300-3450 cm⁻¹: N-H stretching (indole NH and amine NH₂).~2900-3000 cm⁻¹: C-H stretching (aliphatic).~1680-1700 cm⁻¹: C=O stretching (ester carbonyl).~1230 cm⁻¹: C-O stretching (ester).

Chemical Reactivity and Derivative Synthesis

The utility of this compound stems from the differential reactivity of its functional groups, which can be selectively targeted.

  • The C5-Amino Group: As a primary aromatic amine, this group is a potent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides. This reaction is fundamental for attaching various side chains, as demonstrated in the synthesis of HIV-1 integrase inhibitors where pyrazine-2-carboxamide was introduced at this position.[3]

  • The C2-Ethyl Ester: The ester group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.[1] Alternatively, it can be converted to an amide via aminolysis or to a hydrazide through reaction with hydrazine hydrate, providing a gateway to further heterocyclization reactions.[1][8] Reduction of the ester, for instance with lithium aluminum hydride, yields the corresponding 2-(hydroxymethyl)indole derivative.[8]

  • The Indole N-H: The nitrogen atom of the indole ring can be deprotonated by a suitable base and subsequently alkylated.[1] This allows for the introduction of substituents at the N1 position, which can be crucial for modulating biological activity and physicochemical properties like solubility.

Applications in Drug Discovery

The this compound scaffold is a cornerstone in the development of novel therapeutics due to its structural similarity to endogenous molecules like tryptophan and serotonin.

  • Antiviral Agents: This compound is a key intermediate in the synthesis of potent HIV-1 integrase strand transfer inhibitors (INSTIs). The indole nucleus is capable of chelating with the essential Mg²⁺ ions in the enzyme's active site, while modifications at the C5-amino position are used to optimize binding and potency.[3][5]

  • Enzyme Inhibitors: Derivatives have shown promising inhibitory activity against GSK-3β, a key enzyme implicated in diseases such as Alzheimer's, type 2 diabetes, and inflammation.[2][4]

  • Antiproliferative Agents: The indole-2-carboxamide framework, derived from this starting material, has been explored for the development of multi-target antiproliferative agents for cancer therapy.[9]

Safety and Handling

As with any laboratory chemical, proper handling is essential.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

  • Handling: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10][11]

  • Storage: Store in a cool, dry place in a tightly sealed container. Some suppliers recommend refrigeration.[10][11]

  • Incompatibilities: Avoid strong oxidizing agents.[10]

References

Physicochemical characteristics of Ethyl 5-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Ethyl 5-amino-1H-indole-2-carboxylate

Introduction

This compound is a heterocyclic compound of significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the indole scaffold, a privileged structure in numerous biologically active molecules, this compound serves as a versatile intermediate for the synthesis of more complex pharmaceutical agents.[1][2] The presence of a reactive primary amine and an ester functional group provides two distinct points for chemical modification, allowing for the construction of diverse molecular libraries. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering researchers and drug development professionals the foundational knowledge required for its effective utilization.

Molecular Identity and Structure

The unique reactivity and biological potential of this compound are rooted in its molecular architecture. The structure consists of a bicyclic indole core, with a primary amine group at the C5 position and an ethyl carboxylate group at the C2 position.

synthesis_workflow start Ethyl 5-nitro-1H- indole-2-carboxylate product Ethyl 5-amino-1H- indole-2-carboxylate start->product  Reduction  [e.g., SnCl₂·2H₂O or H₂/Pd-C]  

References

An In-Depth Technical Guide to Ethyl 5-amino-1H-indole-2-carboxylate (CAS: 71086-99-2): Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of Ethyl 5-amino-1H-indole-2-carboxylate, a pivotal molecular building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, robust synthesis protocols, and its strategic application in the development of novel therapeutics, moving beyond simple procedural lists to explain the causal reasoning behind key methodological choices.

Introduction: The Strategic Value of a Privileged Scaffold

This compound, identified by its CAS number 71086-99-2, is a highly functionalized indole derivative. The indole core is renowned in medicinal chemistry as a "privileged structure," owing to its prevalence in a vast array of natural products and pharmacologically active compounds.[1][2][3] This specific molecule is of particular interest because it incorporates three key points for chemical diversification: a nucleophilic amino group at the C-5 position, a reactive indole nitrogen (N-1), and an ester at C-2 that can be readily modified. This trifecta of functionality makes it an exceptionally versatile starting material for constructing complex molecular architectures, enabling its use in the synthesis of compounds targeting a wide range of diseases, including cancer, HIV, and inflammatory conditions.[4][5][6]

Part 1: Physicochemical Properties and Laboratory Handling

A thorough understanding of a compound's physical properties is the foundation of its effective use in any experimental setting. The key characteristics of this compound are summarized below.

Table 1: Physicochemical and Safety Data

Property Value Source(s)
CAS Number 71086-99-2 [7]
Molecular Formula C₁₁H₁₂N₂O₂ [7][8]
Molecular Weight 204.23 g/mol [7][8]
IUPAC Name This compound [7]
Appearance Brown to khaki solid [8]
Purity ≥97% (typically assessed by HPLC) [8]
Storage 2-8°C, protect from light, keep sealed in dry conditions [8]
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)

| Precautionary Code | P280 (Wear protective gloves/clothing/eye protection) | |

Expert Insights on Handling and Storage: The 5-amino group makes this indole derivative susceptible to air oxidation over time, which can lead to discoloration and the formation of impurities.[9] Therefore, adherence to the recommended storage conditions—refrigeration under an inert atmosphere (e.g., argon or nitrogen) and protection from light—is critical for maintaining its purity and ensuring reproducibility in synthetic applications. When handling the solid, appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory to prevent skin sensitization and irritation.[10]

Part 2: Robust and Validated Synthesis Strategies

The most reliable and widely adopted method for preparing this compound is through the chemical reduction of its 5-nitro analogue, Ethyl 5-nitro-1H-indole-2-carboxylate. This precursor is readily accessible via classical indole syntheses like the Fischer or Japp-Klingemann methods.[11][12][13] The reduction of the nitro group is a high-yielding and clean transformation.

Workflow: Synthesis via Catalytic Hydrogenation

The following diagram illustrates the primary synthetic pathway.

cluster_0 Precursor Synthesis cluster_1 Reduction to Final Product 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Hydrazone_Intermediate Hydrazone Intermediate 4-Nitrophenylhydrazine->Hydrazone_Intermediate + Ethyl Pyruvate (Acid Catalyst) Ethyl_5_nitro Ethyl 5-nitro-1H-indole-2-carboxylate Hydrazone_Intermediate->Ethyl_5_nitro Fischer Indole Cyclization (e.g., PPA, H₂SO₄) Final_Product This compound (CAS: 71086-99-2) Ethyl_5_nitro->Final_Product Reduction (e.g., Pd/C, NH₄COOH)

Caption: Synthesis workflow from precursors to the target compound.

Protocol 1: Catalytic Transfer Hydrogenation (Self-Validating)

This method is often preferred for its operational simplicity and safety, avoiding the need for a pressurized hydrogen gas apparatus. Ammonium formate serves as an in situ source of hydrogen.

Rationale for Reagent Selection:

  • Catalyst: 5% Palladium on activated carbon (Pd/C) is a highly efficient and robust catalyst for the reduction of aromatic nitro groups. The low catalyst loading (10% by weight) is economical.[14]

  • Hydrogen Source: Ammonium formate is a stable, easy-to-handle solid that decomposes on the catalyst surface to provide hydrogen, carbon dioxide, and ammonia. This "transfer hydrogenation" is often faster and cleaner than using H₂ gas for this type of substrate.[14]

  • Solvent: Ethanol is an excellent choice as it readily dissolves the starting material and the ammonium formate, and it is easily removed during workup.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq).

  • Solvent and Reagent Addition: Add ethanol (approx. 6 volumes, e.g., 6 mL per gram of starting material) followed by solid ammonium formate (4.0 eq).[14]

  • Catalyst Introduction: Carefully add 5% Pd/C (10% by weight of the starting nitro-indole) to the mixture under a nitrogen or argon atmosphere to prevent the dry catalyst from becoming pyrophoric.

  • Reaction Execution: Heat the resulting mixture to reflux (approx. 78°C) and maintain for 30-60 minutes.[14]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. A typical mobile phase is 30% ethyl acetate in hexanes.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with ethanol (2-3 times, 20 volumes total) to ensure complete recovery of the product.[14]

    • Combine the filtrates and remove the solvent in vacuo using a rotary evaporator. The resulting solid is typically of high purity.

  • Validation: The final product's identity and purity should be confirmed by ¹H NMR and HPLC analysis. A successful reaction yields the product quantitatively.[14]

Protocol 2: Reduction with Tin(II) Chloride

An alternative classical method that is effective but requires a more involved workup.

Rationale for Reagent Selection:

  • Reducing Agent: Stannous chloride dihydrate (SnCl₂·2H₂O) is a powerful and inexpensive reducing agent for aromatic nitro compounds.[4]

  • Solvent: Ethyl acetate is a suitable solvent that facilitates the reaction and subsequent aqueous workup.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq) in ethyl acetate (approx. 20 volumes) in a round-bottom flask with a reflux condenser.

  • Reagent Addition: Add SnCl₂·2H₂O (4.0 eq) to the solution.[4]

  • Reaction Execution: Heat the mixture under reflux for 3 hours, monitoring by TLC.[4]

  • Workup and Purification:

    • Cool the solution to room temperature.

    • Carefully adjust the pH to 7-8 by adding a saturated aqueous solution of sodium bicarbonate or solid anhydrous sodium carbonate. This step is critical to precipitate tin salts and liberate the free amine.[4]

    • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • If necessary, purify further by silica gel chromatography.

Part 3: Spectroscopic Characterization and Purity Validation

Table 2: Expected Spectroscopic Data

Technique Data
¹H NMR Spectrum consistent with structure.[8] Expected signals: δ ~8.5-9.0 (br s, 1H, indole N-H), aromatic protons (3H, complex pattern), C3-H (s, 1H), NH₂ (br s, 2H), ethyl ester quartet (~4.3 ppm, 2H) and triplet (~1.4 ppm, 3H).
HPLC Purity: ≥97%[8]
Mass Spec (ESI-HRMS) Calculated for [M+H]⁺: C₁₁H₁₃N₂O₂⁺, m/z 205.0972. Found: Consistent with calculation.[14]

| Molecular Weight | 204.23[7] |

Part 4: Applications in Medicinal Chemistry and Drug Discovery

The synthetic utility of this compound lies in the strategic derivatization of its functional groups to build libraries of potential drug candidates. The 5-amino group is a particularly powerful handle for introducing diversity.

Core Reactivity: Derivatization of the 5-Amino Group

The primary amino group is a potent nucleophile, readily undergoing reactions such as acylation, sulfonylation, and alkylation. This allows for the attachment of various side chains and pharmacophores that can modulate the biological activity, solubility, and pharmacokinetic properties of the resulting molecule.

cluster_reactions Reactions at the 5-Amino Position cluster_applications Therapeutic Applications Start This compound Acylation Amide Derivative Start->Acylation R-COCl, Base Sulfonylation Sulfonamide Derivative Start->Sulfonylation R-SO₂Cl, Base Alkylation Substituted Amine Start->Alkylation R-X, Base Anticancer Anticancer Agents (e.g., Bizelesin Precursors) [15] Acylation->Anticancer Antiviral Antiviral Agents (e.g., HIV Integrase Inhibitors) [10] Sulfonylation->Antiviral AntiInflammatory Anti-Inflammatory (e.g., 5-LOX Inhibitors) [27] Alkylation->AntiInflammatory

Caption: Key reaction pathways and associated therapeutic targets.

Case Study 1: Synthesis of 5-Lipoxygenase (5-LO) Inhibitors

In the development of novel anti-inflammatory agents, 5-aminoindoles serve as precursors to 5-hydroxyindoles, which are crucial for activity against 5-LO. The amino group can be converted to a hydroxyl group via a diazonium salt intermediate, demonstrating the strategic utility of this functional handle.[6]

Case Study 2: Development of HIV-1 Integrase Inhibitors

Recent research has shown that derivatives of this compound can be elaborated into potent inhibitors of HIV-1 integrase.[4] In these syntheses, the amino group is often acylated or used as an anchor point to attach side chains designed to interact with the enzyme's active site.

Case Study 3: Precursor to the Antitumor Agent Bizelesin

This building block has been cited in the synthesis of Bizelesin, a potent DNA-alkylating agent.[5] This highlights its application in the complex, multi-step synthesis of high-value oncology compounds.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery. Its well-defined synthesis, characterized physicochemical properties, and versatile reactivity make it an indispensable tool for medicinal chemists. By providing multiple handles for molecular elaboration, it enables the systematic exploration of chemical space, accelerating the journey from a hit compound to a clinical candidate. The robust protocols and expert insights provided in this guide are intended to empower researchers to leverage this valuable building block to its full potential in their quest for novel therapeutics.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for Ethyl 5-amino-1H-indole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. As Senior Application Scientists, our goal is to offer not just data, but a framework for understanding its acquisition and interpretation, grounded in established chemical principles.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound, featuring an amino group at the 5-position and an ethyl ester at the 2-position, provides valuable handles for further chemical modification. Accurate and comprehensive characterization of this molecule is paramount for ensuring the quality and reproducibility of research and development efforts. This guide focuses on the most powerful tool for structural elucidation of organic molecules: ¹H and ¹³C NMR spectroscopy.

Molecular Structure and Atom Numbering

The structural integrity of our analysis relies on a consistent atom numbering system, as depicted below. This convention will be used throughout the guide for all spectral assignments.

Caption: Molecular structure and numbering of this compound.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines a robust method for obtaining ¹H and ¹³C NMR spectra for this compound. This procedure is based on the common synthesis of this compound via the reduction of its 5-nitro precursor[1].

1. Sample Preparation:

  • Synthesis: this compound is typically synthesized by the reduction of Ethyl 5-nitro-1H-indole-2-carboxylate. A common and effective method involves the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent such as ethyl acetate under reflux conditions[2]. Another established method is the catalytic hydrogenation using palladium on carbon with a hydrogen source like ammonium formate[1].

  • Purification: Following the reaction, the crude product must be purified to remove any residual starting material, reagents, or byproducts. This is typically achieved by extraction and column chromatography on silica gel. The purity of the final compound is critical for obtaining clean and interpretable NMR spectra.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly recommended solvent for this compound. Its ability to dissolve a wide range of organic molecules and its distinct solvent peaks make it an excellent choice. Furthermore, the acidic N-H and amine N-H protons are readily observable in DMSO-d₆.

  • Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

    • Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) should be used to obtain singlets for all carbon signals.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is advisable to ensure proper relaxation of quaternary carbons.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Start Reduction of Ethyl 5-nitro-1H-indole-2-carboxylate Purify Workup & Column Chromatography Start->Purify Dissolve Dissolve in DMSO-d₆ Purify->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR ¹H NMR Experiment Transfer->H1_NMR C13_NMR ¹³C NMR Experiment Transfer->C13_NMR Process Fourier Transform, Phasing, Baseline Correction H1_NMR->Process C13_NMR->Process Analysis Peak Picking, Integration, Assignment Process->Analysis

Caption: Experimental workflow for obtaining NMR spectra.

Spectroscopic Data and Interpretation

The interpretation of the NMR spectra for this compound is facilitated by comparing it to its precursor, Ethyl 5-nitro-1H-indole-2-carboxylate. The transformation of the electron-withdrawing nitro group (-NO₂) to the electron-donating amino group (-NH₂) induces significant and predictable upfield shifts in the signals of the aromatic protons and carbons, particularly those in close proximity to the C5 position.

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by distinct signals for the ethyl ester group, the aromatic protons on the indole core, and the protons of the N-H and NH₂ groups. The data presented below is based on spectra recorded in DMSO-d₆.

Table 1: ¹H NMR Data for this compound and its 5-nitro precursor in DMSO-d₆.

Proton AssignmentEthyl 5-nitro-1H-indole-2-carboxylate Chemical Shift (δ ppm)[2]Predicted this compound Chemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (N-H)12.63~11.0-11.5br s-1H
H48.73~7.0-7.2d~2.01H
H68.14~6.6-6.8dd~8.5, 2.01H
H77.61~7.1-7.3d~8.51H
H37.44~6.8-7.0s-1H
NH₂-~4.5-5.0br s-2H
-OCH₂CH₃4.38~4.3q~7.12H
-OCH₂CH₃1.36~1.3t~7.13H

Interpretation of ¹H NMR Spectrum:

  • Indole N-H (H1): The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically between 11.0 and 11.5 ppm. This is slightly upfield compared to the 5-nitro precursor due to the reduced electron-withdrawing effect on the indole ring.

  • Aromatic Protons (H4, H6, H7): The most significant changes are observed in the aromatic region. The electron-donating amino group at C5 shields the adjacent protons. Consequently, H4 and H6 are expected to shift significantly upfield. H4 will likely appear as a doublet, H6 as a doublet of doublets, and H7 as a doublet, reflecting their respective coupling patterns.

  • Indole H3: The proton at the C3 position is also expected to shift upfield, appearing as a singlet.

  • Amine Protons (NH₂): The two protons of the amino group will typically appear as a broad singlet in the midfield region of the spectrum.

  • Ethyl Ester Protons: The ethyl group will give rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7.1 Hz. Their chemical shifts are less affected by the substitution on the aromatic ring.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The conversion of the nitro to an amino group also results in noticeable upfield shifts for the carbon atoms of the benzene ring.

Table 2: ¹³C NMR Data for this compound and its 5-nitro precursor in DMSO-d₆.

Carbon AssignmentEthyl 5-nitro-1H-indole-2-carboxylate Chemical Shift (δ ppm)[2]Predicted this compound Chemical Shift (δ ppm)
C=O160.61~161-162
C5141.46~140-142
C7a139.98~131-133
C2130.83~129-131
C3a125.90~127-129
C7119.65~111-113
C6119.37~110-112
C4113.18~104-106
C3110.09~101-103
-OCH₂CH₃61.00~60-61
-OCH₂CH₃14.19~14-15

Interpretation of ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will resonate at a downfield chemical shift, typically around 161-162 ppm.

  • Aromatic Carbons: The carbon atoms of the indole ring will appear in the range of approximately 100-142 ppm. C5, being directly attached to the nitrogen of the amino group, will show a significant upfield shift compared to the 5-nitro analog. The other carbons of the benzene ring (C4, C6, C7, C3a, and C7a) will also experience upfield shifts of varying magnitudes due to the electron-donating effect of the amino group.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂) will be found around 60-61 ppm, while the methyl carbon (-CH₃) will be at a higher field, around 14-15 ppm.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data for this compound. By understanding the expected chemical shifts and coupling patterns, and by leveraging the comparison with its synthetic precursor, researchers can confidently verify the identity and purity of this important chemical intermediate. The provided experimental protocol serves as a reliable starting point for obtaining high-quality NMR data, ensuring the integrity of subsequent research and development activities.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 5-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular structure and conformational landscape of Ethyl 5-amino-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] As a substituted indole, this molecule serves as a valuable scaffold for the synthesis of various therapeutic agents.[1] A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel drug candidates.

This document will delve into the key structural features of this compound, leveraging crystallographic data from closely related analogs to infer its solid-state architecture. Furthermore, we will outline the theoretical and experimental approaches, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, that are essential for a comprehensive conformational analysis in solution. The methodologies presented herein are grounded in established scientific principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for their investigations.

Part 1: Elucidation of the Core Molecular Structure

The foundational aspect of understanding any molecule's function is the precise determination of its atomic arrangement, including bond lengths, bond angles, and overall geometry. While a specific crystal structure for this compound is not publicly available, we can derive significant insights from the crystallographic data of the parent compound, Ethyl 1H-indole-2-carboxylate.[1][2]

The indole core is an aromatic heterocyclic system composed of a fused benzene and pyrrole ring.[1] In the solid state, the indole ring system is expected to be nearly planar. The ethyl carboxylate substituent at the 2-position and the amino group at the 5-position will influence the electronic distribution and intermolecular interactions of the molecule.

Inferred Structural Parameters from Analog Crystallography

The crystal structure of Ethyl 1H-indole-2-carboxylate reveals a nearly planar molecule.[2] The planarity of the indole nucleus is a key feature, and the addition of a 5-amino group is not expected to significantly distort this core structure. The primary conformational flexibility arises from the rotation around the C2-C(carbonyl) and C(carbonyl)-O(ester) bonds of the ethyl carboxylate group.

Below is a table summarizing the expected bond lengths and angles for the core indole structure, based on the data from Ethyl 1H-indole-2-carboxylate.[2]

ParameterExpected Value RangeDescription
C-C (indole ring)1.36 - 1.44 ÅAromatic carbon-carbon bonds within the fused ring system.
C-N (indole ring)1.37 - 1.38 ÅCarbon-nitrogen bonds within the pyrrole moiety of the indole.
C2-C(carbonyl)~1.48 ÅSingle bond connecting the indole ring to the carboxylate group.
C=O (carbonyl)~1.22 ÅDouble bond of the carbonyl group.
C(carbonyl)-O(ester)~1.34 ÅSingle bond between the carbonyl carbon and the ester oxygen.
N-H (indole)~0.86 ÅIndole nitrogen-hydrogen bond.
C5-N (amino)~1.38 ÅCarbon-nitrogen bond of the amino substituent.
Indole Ring Angles107° - 132°Internal angles of the fused five and six-membered rings.

Note: These values are based on the crystal structure of Ethyl 1H-indole-2-carboxylate and are provided as a reasonable approximation for this compound. The presence of the 5-amino group may lead to minor variations in these parameters due to its electronic effects.

Intermolecular Interactions in the Solid State

In the crystalline form, the presence of the N-H group of the indole ring and the amino group, along with the carbonyl oxygen of the ester, suggests the potential for significant hydrogen bonding.[2] These interactions play a crucial role in the packing of the molecules in the crystal lattice. The crystal structure of Ethyl 1H-indole-2-carboxylate shows hydrogen-bonded dimers formed between the indole N-H group and the keto oxygen atom.[2] A similar hydrogen bonding pattern, with additional contributions from the 5-amino group, is anticipated for this compound.

Caption: Molecular structure of this compound.

Part 2: Conformational Analysis in Solution

While the solid-state structure provides a static snapshot, the behavior of a molecule in solution, which is more relevant to its biological activity, is often dynamic. Conformational analysis aims to understand the different spatial arrangements (conformers) a molecule can adopt through rotation around its single bonds, and the energetic landscape that governs their populations.[3] For this compound, the key rotational freedom is in the ethyl carboxylate side chain.

Key Rotatable Bonds and Potential Conformers

The primary rotatable bonds that dictate the conformation of the ethyl carboxylate side chain are:

  • τ1: The torsion angle around the C2-C(carbonyl) bond.

  • τ2: The torsion angle around the C(carbonyl)-O(ester) bond.

Rotation around these bonds can lead to different conformers, with varying energies due to steric hindrance and electronic effects. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting the relative energies of these conformers and the energy barriers to their interconversion.[4]

The planarity of the indole ring system with the carbonyl group is often favored to maximize conjugation. However, steric clashes can lead to non-planar arrangements. The two main planar conformers arise from the orientation of the carbonyl group relative to the indole N-H group.

G cluster_0 Conformational Analysis Workflow A Initial Molecular Structure B Computational Modeling (DFT) - Torsional Scan (τ1, τ2) - Geometry Optimization A->B C Identification of Stable Conformers and Transition States B->C D NMR Spectroscopy - 1H and 13C NMR - NOESY/ROESY C->D E Experimental Validation of Conformer Populations C->E D->E F Integrated Structural and Conformational Model E->F

References

The Multifaceted Biological Activities of Indole-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds. Among its many derivatives, the indole-2-carboxylate framework has emerged as a particularly fruitful area of research, yielding compounds with a remarkable breadth of therapeutic potential. This in-depth technical guide provides a comprehensive overview of the significant biological activities of indole-2-carboxylate derivatives, with a focus on their anticancer, antiviral, antimicrobial, and anti-inflammatory properties. We will delve into the molecular mechanisms underpinning these activities, providing field-proven insights into experimental design and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile chemical class.

The Indole-2-Carboxylate Scaffold: A Gateway to Diverse Bioactivities

The indole ring system, a bicyclic aromatic heterocycle, is a fundamental structural motif in numerous natural products and synthetic molecules with profound pharmacological effects. The introduction of a carboxylate group at the 2-position of the indole ring provides a key handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This strategic placement of the carboxylate, often as an ester or amide, allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for drug-like behavior and target engagement. The versatility of the indole-2-carboxylate scaffold has enabled the development of a diverse library of compounds with a wide spectrum of biological activities, making it a highly attractive starting point for drug discovery programs.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Indole-2-carboxylate derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action.[1][2] These compounds often target key signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation, induction of apoptosis, and prevention of metastasis.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer effects of indole-2-carboxylate derivatives are often attributed to their ability to modulate multiple signaling pathways critical for cancer cell survival and proliferation. One of the key mechanisms involves the inhibition of pro-survival signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways.[3][4][5][6]

For instance, certain indole-2-carboxamide derivatives have been shown to suppress the Akt/mTOR/NF-κB signaling pathway.[3] This inhibition leads to the downregulation of anti-apoptotic proteins and the induction of cell cycle arrest and apoptosis.[3] The NF-κB transcription factor is a master regulator of inflammation and cell survival, and its inhibition is a key strategy in cancer therapy.[5][6]

Furthermore, some derivatives have been identified as potent kinase inhibitors, targeting receptor tyrosine kinases like EGFR and VEGFR, as well as cyclin-dependent kinases (CDKs).[7][8][9] Inhibition of these kinases disrupts downstream signaling pathways that control cell growth, proliferation, and angiogenesis.

Another important mechanism is the induction of apoptosis, or programmed cell death. Indole-2-carboxylate derivatives have been shown to trigger apoptosis through both the intrinsic and extrinsic pathways.[10] This is often achieved by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioners of apoptosis.[11]

Below is a diagram illustrating the multifaceted anticancer mechanisms of indole-2-carboxylate derivatives.

anticancer_mechanisms cluster_0 Indole-2-Carboxylate Derivatives cluster_1 Signaling Pathway Inhibition cluster_2 Cellular Effects Indole Indole-2-Carboxylate Derivatives PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Indole->PI3K_Akt_mTOR Inhibits MAPK MAPK Pathway Indole->MAPK Inhibits Kinase Kinase Inhibition (EGFR, VEGFR, CDK) Indole->Kinase Inhibits Apoptosis Induction of Apoptosis Indole->Apoptosis Induces via caspase activation CellCycleArrest Cell Cycle Arrest Indole->CellCycleArrest Induces Angiogenesis Inhibition of Angiogenesis Indole->Angiogenesis Inhibits NFkB NF-κB Pathway PI3K_Akt_mTOR->NFkB Activates PI3K_Akt_mTOR->CellCycleArrest Promotes progression MAPK->NFkB Activates MAPK->CellCycleArrest Promotes progression NFkB->Apoptosis Suppresses Kinase->PI3K_Akt_mTOR Kinase->MAPK Kinase->Angiogenesis Promotes

Caption: Anticancer mechanisms of indole-2-carboxylate derivatives.

Structure-Activity Relationship (SAR) Highlights

The anticancer potency of indole-2-carboxylate derivatives is highly dependent on the nature and position of substituents on the indole ring and the carboxamide/ester moiety.

Position of SubstitutionSubstituent Effect on Anticancer Activity
Indole N1-position Bulky aromatic or heteroaromatic groups often enhance activity.
Indole C3-position Substitution with small alkyl or aryl groups can be beneficial.
Indole C5/C6-position Electron-withdrawing groups like halogens or nitro groups can increase potency.
Carboxamide Nitrogen Substitution with substituted phenyl rings or heterocyclic moieties is often crucial for activity. The nature of the linker between the carboxamide and the terminal group also plays a significant role.[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Indole-2-carboxylate derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the indole-2-carboxylate derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antiviral Activity: A Broad-Spectrum Defense

Indole-2-carboxylate derivatives have demonstrated promising antiviral activity against a range of viruses, including both RNA and DNA viruses.[12][13][14] Their mechanisms of action often involve targeting key viral enzymes or processes essential for viral replication.

Mechanism of Action: Disrupting the Viral Life Cycle

A significant target for indole-2-carboxylate derivatives is HIV-1 integrase , an essential enzyme for the integration of the viral DNA into the host genome.[15][16][17] These compounds can chelate the divalent metal ions (Mg²⁺) in the active site of the integrase, thereby inhibiting its strand transfer activity.

Some derivatives also exhibit broad-spectrum antiviral activity, suggesting they may target cellular factors required for viral replication or interfere with common viral processes such as entry or egress.[12][13][14]

The following diagram illustrates the inhibition of HIV-1 integrase by indole-2-carboxylate derivatives.

antiviral_mechanism cluster_0 Indole-2-Carboxylate Derivative cluster_1 HIV-1 Integrase Active Site cluster_2 Viral Replication Cycle Indole Indole-2-Carboxylate Derivative Integrase HIV-1 Integrase Indole->Integrase Inhibits Mg1 Mg²⁺ Indole->Mg1 Chelates Mg2 Mg²⁺ Indole->Mg2 Chelates Integration Viral DNA Integration Integrase->Integration Catalyzes Mg1->Integrase Mg2->Integrase Replication Viral Replication Integration->Replication Leads to

Caption: Inhibition of HIV-1 integrase by indole-2-carboxylate derivatives.

Structure-Activity Relationship (SAR) Highlights
Position of SubstitutionSubstituent Effect on Antiviral Activity
Indole N1-position The presence of a substituent is generally favorable.
Indole C4-position Alkoxy groups at this position do not appear to be crucial for broad-spectrum antiviral activity.[13][14]
Indole C6-position An amino group at this position is often important for anti-influenza activity.[12]
Carboxylate Moiety The presence of the carboxylate group is essential for chelating with the metal ions in the active site of HIV-1 integrase.[15][16][17]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Susceptible host cell line

  • Virus stock

  • Complete cell culture medium

  • Indole-2-carboxylate derivative stock solution

  • Overlay medium (e.g., medium with low-melting-point agarose or carboxymethylcellulose)

  • Crystal violet staining solution

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with the overlay medium containing serial dilutions of the indole-2-carboxylate derivative. Include a virus control (no compound) and a cell control (no virus).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC₅₀ value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Indole-2-carboxylate derivatives have shown promising activity against a variety of bacterial and fungal pathogens, including drug-resistant strains.[18]

Mechanism of Action: Targeting Essential Microbial Processes

The antimicrobial mechanism of action for many indole-2-carboxylate derivatives is still under investigation, but some have been shown to target essential microbial enzymes or processes. For example, certain derivatives have been found to inhibit DNA cleavage activity, which is crucial for bacterial replication.[1]

Structure-Activity Relationship (SAR) Highlights
Position of SubstitutionSubstituent Effect on Antimicrobial Activity
Carboxamide/Ester Moiety The nature of the ester or amide substituent significantly influences the antimicrobial spectrum and potency.
Indole Ring Substituents The presence of specific substituents on the indole ring can enhance activity against particular bacterial or fungal strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Indole-2-carboxylate derivative stock solution

  • 96-well microplate

  • Inoculator

  • Plate reader (optional)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the indole-2-carboxylate derivative in the broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density using a plate reader.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of many diseases, and indole-2-carboxylate derivatives have demonstrated potent anti-inflammatory effects.[19]

Mechanism of Action: Suppression of Pro-inflammatory Mediators

The anti-inflammatory activity of these derivatives is often associated with their ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[19] This is frequently achieved through the inhibition of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[4][20][21] By suppressing these pathways, indole-2-carboxylate derivatives can reduce the expression of inflammatory genes and dampen the inflammatory cascade.

The following diagram depicts the anti-inflammatory mechanism of indole-2-carboxylate derivatives.

anti_inflammatory_mechanism cluster_0 Inflammatory Stimulus cluster_1 Signaling Pathways cluster_2 Indole-2-Carboxylate Derivative cluster_3 Inflammatory Response LPS LPS MAPK MAPK Pathway LPS->MAPK Activates NFkB NF-κB Pathway LPS->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Induces expression NFkB->Cytokines Induces expression Indole Indole-2-Carboxylate Derivative Indole->MAPK Inhibits Indole->NFkB Inhibits

Caption: Anti-inflammatory mechanism of indole-2-carboxylate derivatives.

Structure-Activity Relationship (SAR) Highlights
Position of SubstitutionSubstituent Effect on Anti-inflammatory Activity
Carboxamide Nitrogen The nature of the substituent on the carboxamide nitrogen is critical for potent anti-inflammatory activity.[19]
Indole Ring Substituents Specific substitutions on the indole ring can enhance the inhibition of pro-inflammatory cytokine production.[22]
Experimental Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Indole-2-carboxylate derivative stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the indole-2-carboxylate derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ values.

Conclusion and Future Directions

Indole-2-carboxylate derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents underscores their potential for the development of novel therapeutics. The ability to systematically modify the indole-2-carboxylate scaffold allows for the fine-tuning of their pharmacological properties and the optimization of their activity against specific molecular targets.

Future research in this area should continue to focus on elucidating the precise molecular mechanisms of action of these derivatives, which will enable more rational drug design and the identification of novel therapeutic targets. Further exploration of structure-activity relationships will be crucial for developing compounds with improved potency, selectivity, and pharmacokinetic profiles. The application of advanced screening platforms and computational modeling will undoubtedly accelerate the discovery and development of the next generation of indole-2-carboxylate-based drugs to address a multitude of unmet medical needs.

References

The Therapeutic Promise of 5-Aminoindoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 5-Aminoindole Scaffold

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents. Among its many derivatives, the 5-aminoindole core has emerged as a particularly versatile and promising starting point for the development of novel drugs targeting a spectrum of diseases, from cancer to neurodegenerative disorders. The strategic placement of the amino group at the 5-position provides a key handle for synthetic elaboration, enabling the generation of diverse libraries of compounds with finely tuned pharmacological properties. This technical guide provides an in-depth exploration of the therapeutic applications of 5-aminoindole compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, key molecular targets, and the experimental methodologies crucial for their evaluation.

Anticancer Applications: Targeting the Cornerstones of Malignancy

The deregulation of cellular proliferation, survival, and genomic stability are hallmarks of cancer. 5-Aminoindole derivatives have demonstrated significant potential as anticancer agents by targeting key molecular players in these processes.

G-Quadruplex Binders: Stabilizing Non-Canonical DNA Structures

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA, often found in the promoters of oncogenes like c-Myc and in telomeres.[1][2] Stabilization of these structures can inhibit gene transcription and telomere maintenance, leading to cancer cell death.[1] 5-Aminoindole-based compounds, particularly fused heterocyclic systems like indolo[3,2-c]isoquinolines, have emerged as potent and selective G4 ligands.[3]

A notable example is a series of mono- and di-substituted 5-amino-11H-indolo[3,2-c]isoquinolines. One derivative, compound 10, featuring an ethylpyrrolidine side chain, exhibits a remarkable binding preference for the parallel c-Myc G4 over other G4 structures and duplex DNA.[3] This selectivity is attributed to its ability to not only stack on the flat G-quartets but also to form hydrogen bonds that bridge two loops of the c-Myc G4.[3] This compound demonstrated a significant reduction in the viability of breast cancer cells.[3]

This protocol outlines a common method to assess the stabilizing effect of a compound on a G-quadruplex structure.

Principle: A dual-labeled oligonucleotide that forms a G-quadruplex is used, with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends. In the folded G4 state, the fluorophore and quencher are in close proximity, resulting in low fluorescence. Upon thermal denaturation, the structure unfolds, separating the fluorophore and quencher, leading to an increase in fluorescence. A G4-stabilizing ligand will increase the melting temperature (Tm), the temperature at which 50% of the G4s are unfolded.

Materials:

  • Dual-labeled G-quadruplex-forming oligonucleotide (e.g., F21T for telomeric G4)

  • Test 5-aminoindole compound

  • Assay buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl, pH 7.2)

  • Real-time PCR thermal cycler with fluorescence detection capabilities

Procedure:

  • Prepare a stock solution of the G4 oligonucleotide in the assay buffer.

  • Prepare serial dilutions of the 5-aminoindole test compound in the assay buffer.

  • In a 96-well PCR plate, mix the G4 oligonucleotide (final concentration ~0.2 µM) with the test compound at various concentrations. Include a no-ligand control.

  • Anneal the G4 structure by heating the plate to 95°C for 5 minutes, followed by slow cooling to room temperature.

  • Measure fluorescence intensity as the temperature is increased from 25°C to 95°C in increments of 1°C.

  • Plot the normalized fluorescence intensity against temperature and determine the Tm for each concentration of the test compound. The change in Tm (ΔTm) indicates the stabilizing effect of the compound.

Data Interpretation: A significant increase in Tm in the presence of the 5-aminoindole compound indicates stabilization of the G-quadruplex structure.

Kinase Inhibitors: Halting Aberrant Signaling Cascades

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer.[4] The 5-aminoindole scaffold has been successfully utilized to develop potent inhibitors of various kinases implicated in oncology.[4][5][6]

For instance, derivatives of 5-aminoindole have been investigated as inhibitors of Protein Kinase C (PKC), a family of serine/threonine kinases involved in cell proliferation and survival.[7] Structure-activity relationship (SAR) studies on indolocarbazole and bis-indole series, which can be conceptually derived from the 5-aminoindole scaffold, have revealed that a rigid cyclic amide structure is essential for their inhibitory activity against PKC.[7]

Furthermore, 5-aminoindole derivatives have been explored as inhibitors of MAP kinase-activated protein kinase 2 (MK2), a key player in inflammatory responses and cell proliferation.[5] SAR studies have shown that functionalization of the lactam rings of tetrahydro-β-carbolinone and dihydropyrazino[1,2-a]indolone cores with aminomethyl groups can enhance potency.[5]

The following workflow describes a general approach to evaluating the inhibitory activity of 5-aminoindole compounds against a target kinase.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 5-aminoindole compound Plate_Setup Add compound dilutions and controls to a 384-well plate Compound_Prep->Plate_Setup Kinase_Prep Prepare kinase, substrate, and ATP solutions Kinase_Prep->Plate_Setup Control_Prep Prepare positive (known inhibitor) and negative (vehicle) controls Control_Prep->Plate_Setup Reaction_Start Add kinase and substrate, then initiate with ATP Plate_Setup->Reaction_Start Incubation Incubate at room temperature for a defined period Reaction_Start->Incubation Reaction_Stop Stop reaction and detect signal (e.g., luminescence, fluorescence) Incubation->Reaction_Stop Data_Acquisition Measure signal with a plate reader Reaction_Stop->Data_Acquisition IC50_Calc Calculate IC50 value from dose-response curve Data_Acquisition->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

Critical Parameters and Controls:

  • ATP Concentration: The concentration of ATP relative to its Km for the kinase is a critical parameter. Assays are often performed at or near the Km(ATP) to allow for the sensitive detection of ATP-competitive inhibitors.[8]

  • Enzyme Concentration: The kinase concentration should be in the linear range of the assay to ensure that the measured activity is proportional to the enzyme amount.

  • Positive Control: A known inhibitor of the target kinase should be included to validate the assay's performance.

  • Negative Control: A vehicle control (e.g., DMSO) is essential to determine the baseline kinase activity.

  • Validation: The use of radiometric assays, which directly measure the incorporation of a radiolabeled phosphate into the substrate, can be a valuable method for validating hits from high-throughput screens.[8]

Cell Viability and Apoptosis Induction

A crucial aspect of anticancer drug development is the evaluation of a compound's ability to induce cancer cell death. 5-Aminoindole derivatives have been shown to reduce cell viability and induce apoptosis in various cancer cell lines.[2][8]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)

  • Complete cell culture medium

  • 5-aminoindole test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. The optimal cell density is critical and should be determined empirically to ensure cells are in their exponential growth phase during the assay.[9]

  • Treat the cells with various concentrations of the 5-aminoindole compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for a predetermined period (e.g., 48-72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Flow cytometry is used to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[10][11]

Materials:

  • Cells treated with the 5-aminoindole compound

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (calcium-containing)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the 5-aminoindole compound for a specific duration.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA, but be mindful that EDTA can interfere with Annexin V binding, so a wash step is crucial).[1]

  • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Troubleshooting:

  • High background staining: This can be due to overly harsh cell handling, leading to membrane damage. Ensure gentle pipetting and centrifugation.[11]

  • Weak or no signal: The drug concentration or incubation time may be insufficient to induce apoptosis. A time-course and dose-response experiment is recommended.[1]

  • Inconsistent results: Ensure that the binding buffer contains sufficient calcium, as Annexin V binding to PS is calcium-dependent.[11]

Neuroprotective Applications: Combating Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. 5-Aminoindole derivatives are being investigated for their potential to intervene in the pathological processes underlying these conditions.

Inhibitors of Protein Aggregation: Preventing Toxic Assemblies

The aggregation of proteins such as tau and α-synuclein is a central event in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease.[12] 5-Aminoindole derivatives have shown promise as inhibitors of this pathological aggregation.

A series of 4- and 5-aminoindole carboxamides were evaluated for their ability to inhibit the aggregation of the 2N4R isoform of tau and α-synuclein.[12] Interestingly, the 4-aminoindole derivatives demonstrated superior anti-fibrillar activity compared to their 5-aminoindole counterparts.[12] Specific amide derivatives exhibited both anti-oligomer and anti-fibril activities against both proteins.[12]

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils. This assay is widely used to monitor the kinetics of protein aggregation in vitro.

Materials:

  • Recombinant tau or α-synuclein protein

  • Aggregation-inducing buffer (e.g., PBS with heparin for tau)

  • 5-aminoindole test compound

  • Thioflavin T (ThT) solution

  • 96-well black plates with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of the protein and the 5-aminoindole compound at various concentrations in the aggregation buffer.

  • Mix the protein and compound in the wells of the 96-well plate. Include a no-compound control.

  • Incubate the plate at 37°C with intermittent shaking to promote aggregation.

  • At various time points, add ThT solution to the wells and measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm).

  • Plot the fluorescence intensity against time to generate aggregation kinetics curves.

Data Interpretation: A decrease in the ThT fluorescence signal in the presence of the 5-aminoindole compound indicates inhibition of fibril formation.

5-HT6 Receptor Antagonists: Enhancing Cognitive Function

The serotonin 6 (5-HT6) receptor is primarily expressed in the central nervous system and is implicated in cognitive processes.[13] Antagonism of the 5-HT6 receptor has emerged as a promising strategy for improving cognitive deficits associated with Alzheimer's disease and other neurodegenerative conditions.[13] This is thought to occur through the modulation of other neurotransmitter systems, such as acetylcholine and glutamate.[13]

The antagonism of 5-HT6 receptors can lead to the activation of downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in synaptic plasticity and memory formation.[2][14]

HT6R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Serotonin Serotonin HT6R 5-HT6 Receptor Serotonin->HT6R Activates G_protein Gs Protein HT6R->G_protein Activates Fyn Fyn Kinase HT6R->Fyn Interacts with AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK ERK->CREB Phosphorylates Fyn->ERK Activates Gene_Expression Gene Expression (Cognitive Function) CREB->Gene_Expression Regulates Aminoindole 5-Aminoindole Antagonist Aminoindole->HT6R Blocks

Caption: Simplified signaling pathway of the 5-HT6 receptor and the effect of an antagonist.

Synthesis of Bioactive 5-Aminoindole Derivatives

The synthesis of 5-aminoindole and its derivatives is a cornerstone of research in this area. A common synthetic route involves the reduction of the corresponding 5-nitroindole precursor.

General Synthetic Scheme: From 5-Nitroindole to 5-Aminoindole Derivatives

A typical synthetic approach starts with commercially available 5-nitroindole. The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation (e.g., with Pd/C and H2) or chemical reduction (e.g., with SnCl2/HCl or Fe/NH4Cl).[8] The resulting 5-aminoindole is a versatile intermediate that can be further functionalized at the amino group or other positions on the indole ring to generate a library of derivatives for biological screening.

For example, N-(1H-indol-6-yl) benzamides and their sulfonamide analogs can be synthesized by the acylation or sulfonylation of 6-aminoindole, which is itself prepared by the reduction of 6-nitroindole.[8]

Conclusion and Future Directions

5-Aminoindole compounds represent a rich and promising area of drug discovery. Their synthetic tractability and the diverse biological activities of their derivatives make them attractive candidates for the development of novel therapeutics for a range of challenging diseases. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of their mechanisms of action will be crucial in translating the therapeutic potential of this versatile scaffold into clinically effective treatments. As our understanding of the molecular basis of diseases like cancer and neurodegeneration deepens, the rational design of next-generation 5-aminoindole derivatives holds the key to unlocking new and more effective therapeutic interventions.

References

The Strategic Intermediate: A Technical Guide to Ethyl 5-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals. Among the myriad of functionalized indoles, Ethyl 5-amino-1H-indole-2-carboxylate stands out as a pivotal intermediate, a versatile scaffold offering strategically positioned functional groups for the elaboration of complex molecular architectures. This guide provides a comprehensive overview of the discovery, synthesis, and historical context of this key building block. We will delve into detailed synthetic protocols, explore the causality behind experimental choices, and illuminate its critical role in the development of modern therapeutics.

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is one of the most prevalent heterocyclic motifs in biologically active compounds.[1] Its unique electronic properties and rigid, planar structure make it an ideal scaffold for interacting with a wide range of biological targets. From the essential amino acid tryptophan to potent anti-migraine drugs and anti-cancer agents, the indole nucleus is a recurring theme in successful drug design.[2]

This compound (CAS No: 71086-99-2) is a particularly valuable derivative.[3] Its structure features three key points for chemical modification: the nucleophilic amino group at the 5-position, the ester at the 2-position which can be hydrolyzed or otherwise transformed, and the indole nitrogen. This trifecta of reactivity allows for the systematic and controlled introduction of diverse pharmacophoric elements, making it a favored starting material in drug discovery campaigns.

Historical Context and Discovery

While the precise first synthesis of this compound is not prominently documented as a landmark discovery in itself, its emergence is intrinsically linked to the development of classical indole syntheses and the subsequent exploration of substituted indoles for pharmaceutical applications. The journey to this specific molecule is built upon foundational reactions in heterocyclic chemistry.

The most probable and historically significant pathway to this compound involves the synthesis of its nitro precursor, Ethyl 5-nitro-1H-indole-2-carboxylate, followed by a reduction. The synthesis of indole-2-carboxylates from ortho-nitrotoluenes via the Reissert indole synthesis has been a reliable method for over a century. This classical reaction involves the condensation of a 2-nitrotoluene with diethyl oxalate, followed by reductive cyclization.

It is therefore highly likely that the first preparation of this compound was achieved by researchers applying these established reduction techniques to the readily accessible Ethyl 5-nitro-1H-indole-2-carboxylate in their efforts to explore the structure-activity relationships of 5-substituted indoles.

Synthetic Methodologies: A Practical Approach

The synthesis of this compound is most commonly and efficiently achieved through the reduction of its nitro precursor. This two-step approach, involving the initial synthesis of the nitro-indole followed by its reduction, is a robust and scalable process.

Step 1: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate

The precursor, Ethyl 5-nitro-1H-indole-2-carboxylate, can be synthesized via several established methods for indole formation. The Reissert synthesis provides a classic and reliable route.

Conceptual Workflow of the Reissert Indole Synthesis:

A 2-Methyl-5-nitroaniline B Diazotization (NaNO2, HCl) A->B C Diazo salt B->C D Japp-Klingemann Reaction (Ethyl 2-methyl-3-oxobutanoate) C->D E Arylhydrazone Intermediate D->E F Fischer Indole Synthesis (Acid catalyst, Heat) E->F G Ethyl 5-nitro-1H-indole-2-carboxylate F->G

References

Stability and Storage of Ethyl 5-amino-1H-indole-2-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by a Senior Application Scientist

Introduction

Ethyl 5-amino-1H-indole-2-carboxylate is a key heterocyclic building block in modern drug discovery and medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active molecules and pharmaceuticals.[1][2][3] The specific arrangement of the amino and carboxylate functional groups on this indole core makes it a versatile intermediate for synthesizing a wide range of therapeutic candidates, from kinase inhibitors to antiviral agents.[4]

However, the very features that make this molecule reactive and useful in synthesis also contribute to its potential instability. For researchers in drug development, ensuring the purity and integrity of starting materials is paramount. Degradation of this key intermediate can lead to failed reactions, the formation of unknown impurities, and ultimately, compromised biological data. This guide provides a comprehensive, field-proven perspective on the stability profile, recommended storage conditions, and handling procedures for this compound, ensuring the integrity of your research from vial to reaction vessel.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is the first step in developing a robust stability and handling protocol. These properties dictate its behavior and potential interactions with its environment.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 71086-99-2[5]
Molecular Formula C₁₁H₁₂N₂O₂[5]
Molecular Weight 204.22 g/mol [5]
Appearance Typically a tan or light yellow powder/solid[6][7]
Purity >96% (typical for research grade)[4]

Core Stability Profile & Potential Degradation Pathways

The chemical structure of this compound contains three key regions susceptible to degradation: the electron-rich indole ring, the primary amino group at the C5 position, and the ethyl ester at the C2 position. From an application standpoint, understanding these liabilities is critical for mitigating degradation.

Oxidative Instability

The primary stability concern for this molecule is oxidation. The presence of the amine (-NH₂) group makes the aromatic indole ring highly electron-rich, rendering it susceptible to oxidation by atmospheric oxygen and other oxidizing agents.

  • Causality: The lone pair of electrons on the amino group can donate into the aromatic system, increasing its electron density and making it more reactive towards electrophilic attack, including oxidation. This process can lead to the formation of colored impurities (often pink, brown, or purple), which are common indicators of indole degradation.

  • Consequence: Oxidative degradation compromises sample purity, reduces the effective concentration of the desired starting material, and introduces potentially reactive impurities into subsequent synthetic steps.

Hydrolytic Instability

The ethyl ester functional group is susceptible to hydrolysis, a reaction where water cleaves the ester bond to form the corresponding carboxylic acid and ethanol.

  • Causality: This reaction is catalyzed by the presence of acids or bases.[8] Even trace amounts of moisture, particularly if the material is stored improperly or exposed to an acidic or basic environment, can initiate this process. The reaction is accelerated at higher temperatures.[8]

  • Consequence: The formation of 5-amino-1H-indole-2-carboxylic acid changes the molecule's reactivity, solubility, and overall properties, which can halt or alter the intended downstream chemical transformations.

Photostability

Indole derivatives are frequently sensitive to light, particularly UV radiation.[9] Energy from light can promote electrons to excited states, leading to the formation of reactive species that can dimerize, polymerize, or undergo other complex rearrangements.

  • Causality: The conjugated π-system of the indole ring readily absorbs UV light. This absorbed energy can lead to bond cleavage or the formation of radical species, initiating degradation. The ICH Q1B guideline provides a framework for assessing the photostability of new active substances.[10][11]

  • Consequence: Photodegradation leads to a loss of potency and the generation of a complex mixture of impurities that can be difficult to identify and separate.

The logical relationship between the molecule's structure and its primary degradation pathways is visualized below.

cluster_0 This compound cluster_1 Key Susceptible Moieties cluster_2 Degradation Stress Factors cluster_3 Primary Degradation Pathways parent C₁₁H₁₂N₂O₂ amino Amino Group (-NH₂) (Electron-Donating) ester Ethyl Ester (-COOEt) indole Indole Ring (π-System) oxygen Oxygen / Oxidizing Agents amino->oxygen water Moisture (H₂O) (Acid/Base Catalyzed) ester->water light Light (UV/Visible) indole->light oxidation Oxidation oxygen->oxidation hydrolysis Hydrolysis water->hydrolysis photodegradation Photodegradation light->photodegradation

Caption: Key Degradation Pathways for this compound.

Recommended Storage and Handling Procedures

To maintain the chemical integrity and ensure the reproducibility of experimental results, a strict storage and handling protocol is mandatory. The following recommendations are synthesized from supplier data sheets and best practices for analogous sensitive compounds.[6][12][13][14]

ConditionRecommendationRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term) Low temperatures significantly slow the rates of all potential degradation reactions (oxidation, hydrolysis). While some suppliers may state room temperature storage, refrigerated or frozen conditions are highly recommended for preserving long-term purity.[6][12]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas minimizes contact with atmospheric oxygen and moisture, directly inhibiting the primary oxidative and hydrolytic degradation pathways.
Light Protect from Light (Amber Vial) Storing the material in an amber or opaque container prevents exposure to UV and visible light, mitigating the risk of photodegradation.[6][14]
Moisture Keep Tightly Sealed in a Dry Place The container must be tightly sealed to prevent the ingress of atmospheric moisture, which is a key reactant in hydrolysis.[12][13] Store in a desiccator for added protection.
Handling Use in a Well-Ventilated Area or Fume Hood Standard laboratory practice to avoid inhalation of fine powder.[12]
Weighing Equilibrate to Room Temperature Before Opening To prevent condensation of atmospheric moisture onto the cold solid, always allow the sealed container to warm to ambient temperature before opening.
Incompatibilities Avoid Strong Oxidizing Agents Materials like peroxides, permanganates, or chromates will aggressively degrade the compound.[15]

Experimental Protocols for Stability Assessment

To provide a self-validating system for your research, it is prudent to experimentally verify the stability of a new batch of material, especially if it will be used in critical, long-term experiments. The following are standard, industry-accepted protocols for stability testing.

Forced Degradation Study

A forced degradation (or stress testing) study is designed to rapidly identify the likely degradation pathways and validate the stability-indicating capability of your analytical method (e.g., HPLC-UV).[11]

Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each stress condition.

    • Acid Hydrolysis: Add 1N HCl to an aliquot to achieve a final acid concentration of 0.1N. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to an aliquot to achieve a final base concentration of 0.1N. Keep at room temperature for 8 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to an aliquot. Keep at room temperature for 24 hours, protected from light.

    • Thermal Stress: Store an aliquot of the stock solution (or the solid powder) in an oven at 70°C for 48 hours.

    • Photolytic Stress: Expose an aliquot of the stock solution in a chemically inert, transparent container to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

  • Control Samples: Maintain an unstressed aliquot of the stock solution ("control") and a sample stored at 2-8°C in the dark ("dark control" for the photolysis experiment) for comparison.

  • Sample Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated HPLC-UV method alongside the control.

  • Data Interpretation: Compare the chromatograms. A loss of the parent peak area and the appearance of new peaks in the stressed samples relative to the control indicate degradation. This confirms the analytical method is "stability-indicating."

The workflow for this crucial experiment is outlined below.

cluster_stress Apply Stress Conditions prep Prepare Stock Solution (1 mg/mL in ACN) aliquot Aliquot into 6 Vials prep->aliquot acid Acidic (0.1N HCl, 60°C) aliquot->acid base Basic (0.1N NaOH, RT) aliquot->base oxid Oxidative (3% H₂O₂, RT) aliquot->oxid therm Thermal (70°C) aliquot->therm photo Photolytic (ICH Q1B) aliquot->photo control Control (2-8°C, Dark) aliquot->control analyze Neutralize (if needed) Dilute & Analyze by HPLC-UV acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze control->analyze report Interpret Data: - % Degradation - Identify Degradants - Validate Method analyze->report

Caption: Experimental Workflow for a Forced Degradation Study.

Conclusion

While this compound is an invaluable reagent, its utility is directly tied to its purity. The compound's primary stability liabilities are oxidation , hydrolysis , and photodegradation . Adherence to stringent storage and handling protocols—specifically, storage at -20°C under an inert atmosphere and protected from light —is not merely a recommendation but a requirement for ensuring the integrity of the material and the validity of the research it supports. By understanding the causality behind its degradation and implementing the self-validating protocols described, researchers can confidently utilize this versatile building block to its full potential in the pursuit of novel therapeutics.

References

An In-depth Technical Guide on the Safety and Handling of Ethyl 5-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for Ethyl 5-amino-1H-indole-2-carboxylate, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of a compound is the first step in safe handling.

PropertyValueReference
Molecular Formula C₁₁H₁₂N₂O₂[1]
Molecular Weight 204.22 g/mol [1]
Appearance Light yellow powder/solid[2]
Odor Odorless[2]
CAS Number 71086-99-2[1]

This data provides a foundational understanding of the compound, informing appropriate handling and storage decisions.

Section 2: Toxicological Profile and Hazard Identification

Based on available safety data sheets, this compound and structurally similar indole derivatives present the following hazards.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Signal Word: Warning[2]

Primary Routes of Exposure:

  • Skin Contact: Can cause irritation.[2]

  • Eye Contact: Can cause serious irritation.[2]

  • Inhalation: May cause respiratory irritation.

  • Ingestion: While not a primary route of occupational exposure, ingestion should be avoided.

Causality of Hazards: The irritant nature of many indole derivatives stems from their ability to interact with biological membranes and proteins. The amino and carboxylate functional groups can also contribute to their reactivity and potential to cause irritation upon direct contact.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential.

Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[2][3][4][5] A chemical fume hood is recommended, especially when working with powders or generating dust.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5][6]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[4] Inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling.[4]

    • Lab Coat: A full-length laboratory coat should be worn to prevent skin contact.[7]

  • Respiratory Protection: If ventilation is inadequate or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][5]

Hierarchy of Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Isolate People Administrative Administrative Controls (e.g., SOPs) Engineering->Administrative Change How People Work PPE Personal Protective Equipment (Least Effective) Administrative->PPE Protect the Worker Receiving and Storage Workflow Start Receive Shipment Inspect Inspect Packaging Intact? Damaged? Start->Inspect Store Store in Designated Area (Cool, Dry, Well-Ventilated) Inspect:f1->Store Yes Quarantine Quarantine Damaged Package Follow Spill Protocol Inspect:f2->Quarantine No End Ready for Use Store->End Spill Response Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Small Spill (Manageable by Lab Personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires Emergency Response) Assess->LargeSpill Large Cleanup 1. Evacuate non-essential personnel. 2. Wear appropriate PPE. 3. Sweep up solid material. 4. Place in a suitable, closed container for disposal. SmallSpill->Cleanup Evacuate 1. Evacuate the area. 2. Alert others. 3. Contact emergency services. LargeSpill->Evacuate

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Aminoindoles in Medicinal Chemistry

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Among its many derivatives, 5-aminoindoles are of particular importance as versatile synthetic intermediates. The amino group at the 5-position provides a crucial handle for further functionalization, enabling the construction of a diverse array of compounds with a wide range of biological activities. Ethyl 5-amino-1H-indole-2-carboxylate, the subject of this guide, is a key building block for the synthesis of various therapeutic agents, including but not limited to, inhibitors of kinases, reverse transcriptase, and indoleamine 2,3-dioxygenase (IDO).[1] The efficient and reliable synthesis of this compound is therefore a critical step in the development of novel therapeutics.

This application note provides a comprehensive guide to the synthesis of this compound from its nitro precursor, ethyl 5-nitroindole-2-carboxylate. We will delve into the most common and effective reduction methodologies, offering detailed experimental protocols, a comparative analysis of their advantages and disadvantages, and expert insights into the practical aspects of the synthesis, purification, and characterization of the product.

Choosing the Right Reduction Strategy: A Comparative Overview

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For the conversion of ethyl 5-nitroindole-2-carboxylate, several robust methods are at the disposal of the synthetic chemist. The choice of method is often dictated by factors such as the scale of the reaction, the presence of other functional groups, cost considerations, and available equipment. Here, we compare the three most widely employed methods: Catalytic Transfer Hydrogenation with Palladium on Carbon (Pd/C) and Ammonium Formate, and chemical reductions using Stannous Chloride (SnCl₂) and Iron (Fe) powder.

Method Reagents Typical Solvents Temperature Advantages Disadvantages
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium FormateEthanol, MethanolRefluxHigh yields, clean reaction, easy product isolation, avoids high-pressure hydrogen gas.Cost of palladium catalyst, potential for catalyst poisoning, pyrophoric nature of used catalyst.[2]
Stannous Chloride Reduction SnCl₂·2H₂O, HClEthanol, Ethyl AcetateRoom Temp. to RefluxMild conditions, tolerant of many functional groups, inexpensive.[3][4]Stoichiometric amounts of tin salts are produced, which can complicate work-up and purification.[5][6][7]
Iron Powder Reduction Fe powder, NH₄Cl or Acetic AcidEthanol/Water, Acetic AcidRefluxVery inexpensive, environmentally benign metal, effective for large-scale synthesis.[8]Requires acidic conditions, large excess of iron powder, and can be slow. Work-up to remove iron salts can be cumbersome.

Reaction Mechanisms at a Glance

Understanding the underlying mechanism of each reduction method is crucial for troubleshooting and optimization.

Catalytic Transfer Hydrogenation

In this method, ammonium formate serves as a hydrogen donor, decomposing in the presence of the palladium catalyst to generate hydrogen in situ. The palladium surface then facilitates the stepwise reduction of the nitro group to the amine.

G cluster_0 Hydrogen Generation cluster_1 Nitro Group Reduction HCOONH4 Ammonium Formate H2_CO2_NH3 H₂ + CO₂ + NH₃ HCOONH4->H2_CO2_NH3 Decomposition PdC_catalyst Pd/C Catalyst Nitro_Indole Ethyl 5-nitroindole-2-carboxylate PdC_catalyst->Nitro_Indole H₂ Transfer Nitroso_Intermediate Nitroso Intermediate Nitro_Indole->Nitroso_Intermediate + H₂ (on Pd surface) Amino_Indole This compound Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate + H₂ (on Pd surface) Hydroxylamine_Intermediate->Amino_Indole + H₂ (on Pd surface)

Caption: Catalytic transfer hydrogenation workflow.

Chemical Reduction with SnCl₂ or Fe

These methods involve the use of a metal as a reducing agent in an acidic medium. The metal is oxidized while the nitro group is reduced. The reaction proceeds through a series of electron and proton transfers, with intermediates such as nitroso and hydroxylamine species being formed and subsequently reduced.

G Nitro_Indole Ethyl 5-nitroindole-2-carboxylate Amino_Indole This compound Nitro_Indole->Amino_Indole Reduction Metal_Reagent SnCl₂ or Fe Metal_Salts Metal Salts (e.g., Sn⁴⁺, Fe²⁺/Fe³⁺) Metal_Reagent->Metal_Salts Oxidation Acidic_Medium Acidic Medium (e.g., HCl, AcOH)

Caption: General scheme for chemical reduction.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific laboratory conditions and scales.

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This is often the preferred method due to its clean nature and high yields.

Materials:

  • Ethyl 5-nitroindole-2-carboxylate

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₂)

  • Ethanol (absolute)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 5-nitroindole-2-carboxylate (1.0 eq) in absolute ethanol (10-20 mL per gram of starting material).

  • To this solution, add ammonium formate (4-5 eq).

  • Carefully add 10% Pd/C (10% by weight of the starting material) to the reaction mixture. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care in an inert atmosphere if possible.[2]

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with several portions of hot ethanol to ensure complete recovery of the product. Caution: Do not allow the filter cake containing Pd/C to dry, as it can ignite in the air. Quench the catalyst-containing Celite® with water before disposal.[2]

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Reduction with Stannous Chloride (SnCl₂)

A classic and reliable method, particularly useful when catalytic hydrogenation is not feasible.

Materials:

  • Ethyl 5-nitroindole-2-carboxylate

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 2M Sodium Hydroxide (NaOH) solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve ethyl 5-nitroindole-2-carboxylate (1.0 eq) in ethanol (15-25 mL per gram of starting material).

  • Add stannous chloride dihydrate (4-5 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC. The reaction time can vary from 2 to 12 hours.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Carefully add saturated aqueous sodium bicarbonate or 2M NaOH solution to the mixture with vigorous stirring to neutralize the acid and precipitate the tin salts. Continue adding the base until the pH of the aqueous layer is >8 and the tin salts begin to dissolve, forming sodium stannate.[6]

  • Separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate.

  • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel or recrystallization.

Protocol 3: Reduction with Iron Powder

An economical and environmentally friendly option, well-suited for larger scale syntheses.

Materials:

  • Ethyl 5-nitroindole-2-carboxylate

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl) or Acetic Acid

  • Ethanol/Water mixture (e.g., 4:1)

  • Ethyl acetate

  • Celite®

Procedure:

  • To a suspension of ethyl 5-nitroindole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1, 20 mL per gram of substrate), add iron powder (5-10 eq) and ammonium chloride (5-10 eq). Alternatively, acetic acid can be used as the solvent and proton source.[8]

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC. This reaction can be slower than the other methods, potentially taking several hours to reach completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot solution through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • If the product is not soluble in the aqueous filtrate, it may precipitate upon cooling and can be collected by filtration. Otherwise, extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify as needed by recrystallization or column chromatography.

Product Characterization

Authenticating the structure and purity of the synthesized this compound is paramount. The following are expected analytical data for the product.

  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₁₁H₁₂N₂O₂

  • Molecular Weight: 204.23 g/mol [9]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.2 (s, 1H, NH-indole), 7.1 (d, J = 8.6 Hz, 1H, Ar-H), 6.8 (d, J = 2.1 Hz, 1H, Ar-H), 6.7 (s, 1H, Ar-H), 6.6 (dd, J = 8.6, 2.2 Hz, 1H, Ar-H), 4.8 (s, 2H, NH₂), 4.2 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.3 (t, J = 7.1 Hz, 3H, OCH₂CH₃). Note: Chemical shifts are approximate and may vary depending on the solvent and concentration.

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 161.5, 140.0, 131.5, 128.0, 125.0, 112.0, 111.0, 105.0, 101.0, 60.0, 14.5. Note: Chemical shifts are approximate.

  • Mass Spectrometry (ESI+): m/z 205.1 [M+H]⁺

Handling, Storage, and Safety Considerations

Stability of 5-Aminoindoles

5-Aminoindoles can be susceptible to oxidation, especially when exposed to air and light over extended periods, which can lead to the formation of colored impurities. It is therefore recommended to store the purified product under an inert atmosphere (nitrogen or argon) in a cool, dark place. For long-term storage, refrigeration is advised.[10]

Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Catalytic Hydrogenation:

    • Palladium on carbon is pyrophoric, particularly after use when it is saturated with hydrogen.[2] Never allow the used catalyst to dry in the air. The filter cake should be kept wet and can be quenched by carefully adding it to a large volume of water.

    • While catalytic transfer hydrogenation avoids the use of high-pressure hydrogen gas, the in situ generation of hydrogen still presents a flammability risk. Ensure there are no ignition sources near the reaction setup.

  • Chemical Reductions:

    • Reactions involving acids (HCl, acetic acid) should be handled with care due to their corrosive nature.

    • The work-up of SnCl₂ reductions involves the use of a base to neutralize the reaction mixture and precipitate tin salts. This can be an exothermic process and should be done with cooling.

Waste Disposal
  • Palladium Catalyst: The quenched palladium on carbon catalyst should be collected and disposed of as hazardous waste according to institutional guidelines.

  • Tin and Iron Salts: Aqueous waste containing tin or iron salts should be collected and treated as heavy metal waste. Do not pour this waste down the drain.[11][12] Consult your institution's environmental health and safety office for proper disposal procedures.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction - Insufficient amount of reducing agent.- Deactivated catalyst (for hydrogenation).- Low reaction temperature or insufficient reaction time.- Increase the equivalents of the reducing agent.- Use fresh catalyst or a different batch.- Increase the reaction temperature or prolong the reaction time.
Formation of Side Products - Over-reduction of other functional groups.- Incomplete reduction leading to intermediates (e.g., nitroso, hydroxylamine).- Choose a more selective reducing agent (e.g., SnCl₂ is often milder than catalytic hydrogenation).- Carefully monitor the reaction and stop it once the starting material is consumed.
Difficult Product Isolation (especially with SnCl₂) - Formation of stable emulsions during work-up.- Co-precipitation of the product with tin salts.- Add more base (e.g., 2M NaOH) during work-up to fully dissolve the tin hydroxides as sodium stannate.[6]- Filter the reaction mixture through Celite® before extraction.- Break emulsions by adding brine.
Product is Dark/Colored - Oxidation of the 5-aminoindole product.- Perform the work-up and purification as quickly as possible.- Use degassed solvents.- Store the final product under an inert atmosphere.

Conclusion

The synthesis of this compound is a well-established yet crucial transformation for the advancement of medicinal chemistry research. This application note has provided a detailed overview of the most practical and efficient methods for achieving this synthesis. Catalytic transfer hydrogenation with Pd/C and ammonium formate stands out as a clean and high-yielding method, while reductions with stannous chloride and iron powder offer cost-effective and scalable alternatives. By understanding the principles behind each method and adhering to the detailed protocols and safety guidelines presented, researchers can confidently and successfully synthesize this valuable building block for their drug discovery endeavors.

References

Application Notes & Protocols for the Synthesis of Substituted Indole-2-carboxylates via the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole-2-carboxylate scaffold is a cornerstone in the synthesis of pharmacologically active compounds and complex natural products.[1][2] Among the myriad methods for constructing the indole nucleus, the Fischer indole synthesis remains a powerful and versatile strategy, prized for its efficiency and broad applicability.[1][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of the Fischer indole synthesis for the targeted preparation of substituted indole-2-carboxylates. We will explore the underlying mechanism, dissect the critical parameters influencing reaction outcomes, present a detailed experimental protocol, and offer insights into troubleshooting common challenges.

Theoretical Framework: The Strategic Logic of the Fischer Indolization

Discovered by Emil Fischer in 1883, this reaction facilitates the conversion of arylhydrazones into indoles under acidic conditions.[4][5][6] For the specific synthesis of indole-2-carboxylates, the reaction employs the arylhydrazone derived from an arylhydrazine and an α-ketoester, typically an alkyl pyruvate. The elegance of this approach lies in its direct installation of the C2-carboxylate group, a key functional handle for further molecular elaboration.

The Reaction Mechanism

Understanding the multi-step mechanism is paramount for rational optimization and troubleshooting. The process is a cascade of acid-catalyzed transformations, culminating in the formation of the aromatic indole ring.[4][5][7]

  • Hydrazone Formation: The reaction commences with the condensation of a substituted phenylhydrazine with an alkyl pyruvate to form the corresponding phenylhydrazone. This step can be performed separately, or the components can be mixed for a one-pot procedure where the hydrazone is generated in situ.[8]

  • Tautomerization: The hydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.

  • [4][4]-Sigmatropic Rearrangement: This is the key bond-forming step. Following protonation of the enamine, a concerted[4][4]-sigmatropic rearrangement (analogous to a Cope rearrangement) occurs, breaking the weak N-N bond and forming a new C-C bond.[8][9] This step disrupts the aromaticity of the phenyl ring, forming a di-imine intermediate.

  • Rearomatization & Cyclization: The intermediate quickly rearomatizes. Subsequent acid-catalyzed intramolecular cyclization (a 5-exo-trig process) forms a five-membered ring, yielding a cyclic aminal.[9]

  • Ammonia Elimination: The final step involves the elimination of a molecule of ammonia from the aminal, which re-establishes the fully aromatic and energetically favorable indole nucleus.[4][8] Isotopic labeling studies have confirmed that the N1 nitrogen of the indole originates from the arylhydrazine.[4][7]

Fischer_Indole_Mechanism Figure 1: Reaction Mechanism of the Fischer Indole Synthesis cluster_start Reactants Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Intermediate Arylhydrazine->Hydrazone Condensation (-H₂O) Pyruvate Alkyl Pyruvate Pyruvate->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement H⁺ Catalysis Diimine Di-imine Intermediate Rearrangement->Diimine C-C Bond Formation Aminal Cyclic Aminal Diimine->Aminal Rearomatization & Cyclization Product Indole-2-carboxylate Product Aminal->Product Elimination of NH₃

Caption: Figure 1: Reaction Mechanism of the Fischer Indole Synthesis.

Experimental Design: Causality Behind Key Choices

The success of the Fischer indole synthesis hinges on the judicious selection of substrates, catalysts, and reaction conditions. Each choice directly influences reaction rate, yield, and purity.

Substrate Considerations
  • Arylhydrazine: The electronic nature of substituents on the arylhydrazine ring significantly impacts reactivity. Electron-donating groups generally accelerate the reaction, while strong electron-withdrawing groups can hinder it. The hydrazines themselves can be unstable; in such cases, they are best generated in situ from the corresponding aniline or diazonium salt.[5][10]

  • Carbonyl Partner: For indole-2-carboxylates, an alkyl pyruvate (e.g., ethyl pyruvate, methyl pyruvate) is the required carbonyl component. The ester group is carried through the reaction sequence to become the C2-substituent of the final indole product.

The Critical Role of the Acid Catalyst

The choice of acid is arguably the most critical parameter.[1] The catalyst facilitates both the key[4][4]-sigmatropic rearrangement and the final dehydration step. A wide range of both Brønsted and Lewis acids have been successfully employed.

Catalyst TypeExamplesCharacteristics & Best Use Cases
Brønsted Acids HCl, H₂SO₄, p-Toluenesulfonic acid (p-TsOH)Commonly used and effective.[4][5] Choice depends on solvent and temperature requirements. p-TsOH is often favored for its solubility in organic solvents.
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Highly effective, particularly for less reactive substrates.[1][5][8][10] ZnCl₂ is a classic and widely used catalyst for this reaction.[8][11]
Polyprotic Acids Polyphosphoric acid (PPA)Acts as both catalyst and solvent, often used for difficult or high-temperature cyclizations.[1][8][10]

Causality: The ideal catalyst must be strong enough to promote the reaction but not so harsh that it causes degradation or tar formation, a common side reaction at elevated temperatures.[10] Optimization often requires screening a small panel of acids to find the optimal balance for a specific substrate pair.

Solvents and Temperature

Reaction temperatures can range from ambient to over 150°C. High-boiling solvents like xylene, toluene, or acetic acid are common.[1][8] In many protocols, particularly those using polyphosphoric acid, no additional solvent is needed.

Modern Approaches: Microwave-assisted synthesis has emerged as a valuable technique, offering rapid heating, shorter reaction times, and often improved yields.[10][12]

Detailed Laboratory Protocol: Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate

This protocol details a representative one-pot synthesis, a common and efficient approach where the hydrazone is not isolated.[8]

Workflow start Start step1 Step 1: Combine Reactants (4-chlorophenyl)hydrazine HCl + Ethyl Pyruvate in Ethanol start->step1 step2 Step 2: Hydrazone Formation Stir at room temperature step1->step2 step3 Step 3: Indolization Add H₂SO₄ catalyst Reflux mixture step2->step3 step4 Step 4: Quench & Precipitate Pour reaction mixture into ice-water step3->step4 step5 Step 5: Isolate Product Filter the solid precipitate step4->step5 step6 Step 6: Purify Wash with water Recrystallize from Ethanol step5->step6 end Final Product: Ethyl 5-chloro-1H-indole-2-carboxylate step6->end

Caption: Figure 2: Experimental workflow for a one-pot Fischer synthesis.

Materials and Reagents
  • (4-chlorophenyl)hydrazine hydrochloride

  • Ethyl pyruvate

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

Step-by-Step Procedure
  • Hydrazone Formation (in situ) :

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) and absolute ethanol (50 mL).

    • Stir the suspension at room temperature. Add ethyl pyruvate (1.16 g, 10 mmol) dropwise over 5 minutes.

    • Continue stirring the mixture at room temperature for 1 hour. A pale yellow precipitate of the hydrazone may form.

  • Indolization/Cyclization :

    • Carefully add concentrated sulfuric acid (2.5 mL) dropwise to the stirring mixture. The addition is exothermic.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) using a heating mantle.

    • Maintain the reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation :

    • Allow the reaction mixture to cool to room temperature.

    • In a separate beaker, prepare 200 mL of an ice-water slurry.

    • Slowly pour the reaction mixture into the ice-water with vigorous stirring. A solid precipitate will form.

    • Continue stirring for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification :

    • Wash the filter cake thoroughly with several portions of cold water (3 x 50 mL) to remove any residual acid and salts.

    • The crude product can be purified by recrystallization from ethanol to afford ethyl 5-chloro-1H-indole-2-carboxylate as a crystalline solid.

    • Dry the final product under vacuum.

Troubleshooting and Management of Side Reactions

While robust, the Fischer synthesis is not without its challenges. Awareness of potential pitfalls is key to successful execution.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Catalyst is too weak or inactive.[10] 2. Reaction temperature is too low. 3. Hydrazone intermediate is unstable and decomposed.[10]1. Switch to a stronger acid catalyst (e.g., from p-TsOH to H₂SO₄ or ZnCl₂). 2. Increase the reaction temperature or switch to a higher-boiling solvent. 3. Use a one-pot procedure to cyclize the hydrazone as it is formed.
Tar/Resin Formation 1. Reaction temperature is too high.[10] 2. Acid catalyst is too strong or concentrated.1. Reduce the reaction temperature. 2. Use a milder catalyst or decrease the catalyst loading. Consider microwave synthesis for better temperature control.[10]
"Abnormal" Product Formation 1. Cyclization occurs at an unexpected position due to directing effects of substituents (e.g., a 2-methoxy group can lead to a 6-chloro product with HCl).[3]1. This is a known substrate-dependent issue. Modify the synthetic strategy or choose an alternative indole synthesis method (e.g., Bartoli, Reissert).
N-N Bond Cleavage 1. Strong electron-donating groups on the carbonyl component can favor a competing heterolytic cleavage over the desired rearrangement.[10][13]1. This is less common with pyruvate esters but can be mitigated by using milder reaction conditions.

Conclusion

The Fischer indole synthesis is a classic, time-tested method that remains highly relevant for the synthesis of substituted indole-2-carboxylates. Its operational simplicity and tolerance for a wide range of substituents on the arylhydrazine precursor make it a first-choice method in many synthetic campaigns. By understanding the underlying mechanism and the critical influence of catalyst and conditions, researchers can effectively harness this powerful reaction to build complex molecular architectures for drug discovery and materials science.

References

Application Notes & Protocols: A Researcher's Guide to the Japp-Klingemann Reaction for Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of heterocyclic chemistry, the indole scaffold is a privileged structure found in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] The Japp-Klingemann reaction provides a reliable and versatile pathway to synthesize the requisite arylhydrazone precursors, which can then be cyclized to form the indole ring via the celebrated Fischer indole synthesis.[2][3] This guide offers an in-depth exploration of the Japp-Klingemann reaction, from its underlying mechanism to detailed, field-proven laboratory protocols, designed for researchers and drug development professionals.

Discovered by Francis Robert Japp and Felix Klingemann in 1887, this reaction facilitates the synthesis of hydrazones from the coupling of aryl diazonium salts with compounds containing an active methylene group, such as β-keto-acids or β-keto-esters.[2][4][5] Its primary strength lies in its ability to generate specifically substituted hydrazones that are often inaccessible through direct condensation methods, thereby opening a gateway to a diverse range of complex indole derivatives.

The Reaction Mechanism: A Stepwise Analysis

The scientific integrity of any synthetic protocol rests on a solid understanding of its reaction mechanism. The Japp-Klingemann reaction proceeds through a well-defined sequence of steps, each with specific requirements for optimal outcomes. The causality behind these steps informs the choice of reagents and conditions detailed in the protocols that follow.

The overall transformation can be broken down into four key stages:

  • Enolate Formation: The reaction initiates with the deprotonation of the active methylene compound (a β-keto-ester in this example) at the α-carbon. This is typically achieved using a mild base, such as sodium acetate, to generate a nucleophilic enolate ion.[2][6]

  • Azo Coupling: The freshly prepared and chilled aryl diazonium salt, a potent electrophile, is then introduced. The enolate anion attacks the terminal nitrogen of the diazonium salt, forming an intermediate azo compound.[3][6] This intermediate is generally unstable and is rarely isolated.[2]

  • Acyl Group Cleavage: The critical step involves the cleavage of one of the activating groups. Under the aqueous basic or mildly acidic conditions of the reaction, the azo intermediate undergoes hydrolysis. This leads to the formation of a tetrahedral intermediate which subsequently collapses, cleaving the acyl group (in this case, the acetyl group as acetic acid).[2][7] When a β-keto-acid is used, this step proceeds via decarboxylation.[8]

  • Tautomerization: The final step is a rapid proton exchange, or tautomerization, which results in the formation of the thermodynamically stable arylhydrazone product.[2][6]

Visualizing the Mechanism

The following diagram illustrates the mechanistic pathway from a β-keto-ester to the final hydrazone product.

Japp_Klingemann_Mechanism Japp-Klingemann Reaction Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product KetoEster β-Keto-ester Enolate Enolate Anion KetoEster->Enolate + Base - H+ Diazonium Aryl Diazonium Salt AzoCompound Azo Compound (Intermediate) Enolate->AzoCompound + Diazonium Salt (Nucleophilic Attack) Cleavage Hydrolytic Cleavage AzoCompound->Cleavage + H₂O (Hydrolysis) Hydrazone Arylhydrazone Cleavage->Hydrazone - R'COOH (Tautomerization)

Caption: General mechanism of the Japp-Klingemann reaction.

Application in Tandem: The Gateway to Indoles

The true power of the Japp-Klingemann reaction in drug discovery is realized when it is paired with the Fischer indole synthesis. The arylhydrazone product from the Japp-Klingemann step is the essential precursor for the subsequent acid-catalyzed cyclization to form the indole ring.[3][5]

This tandem approach offers significant advantages:

  • Versatility: It allows for the synthesis of indoles with diverse substitution patterns on both the benzene and pyrrole rings.

  • Efficiency: The two reactions can often be performed sequentially without extensive purification of the intermediate hydrazone, and in some cases, can be combined into a one-pot procedure.[6][9]

The overall workflow is a robust strategy for complex indole synthesis.

Visualizing the Workflow

Indole_Synthesis_Workflow Japp-Klingemann to Fischer Indole Workflow Aniline 1. Substituted Aniline Diazonium 2. Aryl Diazonium Salt Aniline->Diazonium Diazotization (NaNO₂, HCl, 0-5 °C) JK_Reaction 3. Japp-Klingemann Reaction Diazonium->JK_Reaction KetoEster β-Keto-ester / acid KetoEster->JK_Reaction Hydrazone 4. Arylhydrazone Intermediate JK_Reaction->Hydrazone Fischer_Reaction 5. Fischer Indole Synthesis Hydrazone->Fischer_Reaction Acid Catalyst (e.g., HCl, ZnCl₂), Heat Indole 6. Substituted Indole Fischer_Reaction->Indole

Caption: Experimental workflow for indole synthesis.

Experimental Protocols & Data

The following protocols provide detailed, step-by-step methodologies for the synthesis of an arylhydrazone via the Japp-Klingemann reaction and its subsequent conversion to an indole.

Protocol 1: Synthesis of Ethyl 2-Oxopropanoate Phenylhydrazone

This protocol details the synthesis of a common hydrazone intermediate from aniline and ethyl acetoacetate.[6]

Part A: Preparation of Benzenediazonium Chloride

  • In a 250 mL beaker, combine aniline (9.3 g, 0.1 mol), concentrated hydrochloric acid (25 mL, ~0.25 mol), and 50 mL of water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous magnetic stirring. The aniline hydrochloride may precipitate as a fine white solid.

  • In a separate flask, dissolve sodium nitrite (7.0 g, 0.101 mol) in 25 mL of water and pre-cool the solution in an ice bath.

  • Add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride suspension over 15-20 minutes. Crucial: Maintain the reaction temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.

  • After the addition is complete, stir for an additional 10 minutes. The resulting clear solution of benzenediazonium chloride should be used immediately in the next step.

Part B: Japp-Klingemann Coupling

  • In a 1 L flask equipped with a mechanical stirrer, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) and sodium acetate trihydrate (41 g, 0.3 mol) in 200 mL of ethanol.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl acetoacetate solution over approximately 30 minutes. A yellow-orange precipitate will form.

  • Crucial: Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.

  • Allow the reaction mixture to stand at room temperature overnight.

Part C: Work-up and Purification

  • Pour the reaction mixture into 1 L of cold water.

  • Collect the precipitated crude yellow solid by vacuum filtration.[6]

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.[6]

  • Recrystallize the crude product from ethanol to yield pure ethyl 2-oxopropanoate phenylhydrazone as yellow needles.

Protocol 2: Fischer Indole Synthesis of Ethyl 2-Methyl-1H-indole-3-carboxylate

This protocol describes the cyclization of the previously synthesized hydrazone.

  • Place the purified ethyl 2-oxopropanoate phenylhydrazone (10.3 g, 0.05 mol) into a 250 mL round-bottom flask.

  • Add 100 mL of a 4:1 mixture of glacial acetic acid and concentrated hydrochloric acid (often called Kent's reagent).[10]

  • Fit the flask with a reflux condenser and heat the mixture in an oil bath preheated to 125-130 °C for 30-45 minutes.[10]

  • Monitor the reaction by TLC until the starting hydrazone is consumed.

  • Cool the reaction mixture to room temperature and then pour it slowly into 500 mL of ice-cold water with stirring.

  • The crude indole product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water, followed by a small amount of cold ethanol.

  • The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation: Representative Yields

The Japp-Klingemann/Fischer indole synthesis is applicable to a wide range of substrates. The following table summarizes typical yields for the synthesis of various azacarbazole derivatives, demonstrating the reaction's utility.[10]

Aryl Amine (Substituent R)N-Piperidone (Substituent R1)Hydrazone ProductHydrazone Yield (%)Indole (Azacarbazole) ProductIndole Yield (%)
p-Toluidine (Me)N-Benzyl3a784a65
p-Nitroaniline (NO₂)N-Benzyl3b824b68
p-Anisidine (OMe)N-Benzyl3c754c62
p-Chloroaniline (Cl)N-Benzyl3d854d70
p-Chloroaniline (Cl)N-Isopropyl3e804e66
p-Chloroaniline (Cl)N-Acetyl3f724f60

Data adapted from Jhanwar, A. et al., Int. J. Chem. Sci., 2009.[10]

Field-Proven Insights & Troubleshooting

Expertise in practice means anticipating and resolving challenges. The success of the Japp-Klingemann reaction hinges on careful control of key parameters.

  • Temperature is Paramount: The instability of diazonium salts is the primary challenge. Always maintain temperatures between 0-5 °C during diazotization and coupling.[6] Exceeding this range leads to decomposition and drastically reduced yields. For particularly electron-rich anilines, which form less stable diazonium salts, consider operating at even lower temperatures (-10 to -15 °C).[11]

  • pH Control is Non-Negotiable: The coupling reaction requires a specific pH window. The use of a buffer like sodium acetate is critical to neutralize the strong acid carried over from the diazotization step.[10] A highly acidic environment (pH 0-1) can prevent the final conversion of the azo intermediate to the hydrazone, leading to a mixture of products.[11]

  • Reagent Stoichiometry and Quality:

    • Use the diazonium salt solution immediately after preparation.[11]

    • A slight excess of sodium nitrite is common, but a large excess can lead to unwanted nitrosation of your active methylene compound.[11]

    • Ensure enough base (e.g., sodium acetate) is present to fully neutralize the HCl used for diazotization. A molar ratio of at least 2:1 or 3:1 of acetate to aniline is recommended.[6][11]

  • Troubleshooting Low Yields:

    • Problem: Low or no product, starting materials consumed.

    • Likely Cause: Diazonium salt decomposition.

    • Solution: Re-verify temperature control. Ensure the sodium nitrite solution is added slowly and below the surface of the reaction mixture to minimize decomposition.[11]

    • Problem: A complex mixture of products is obtained.

    • Likely Cause: Incorrect pH during coupling.

    • Solution: Check the amount of buffer used. Ensure it is sufficient to bring the pH into the mildly acidic range required for coupling. In some cases, a final basic wash during workup might be necessary to facilitate the final tautomerization to the hydrazone.[11]

    • Problem: Low yields with electron-rich anilines.

    • Likely Cause: The resulting diazonium salt is less electrophilic and less stable.

    • Solution: Push the reaction forward by using colder temperatures and ensuring immediate use of the diazonium salt.[11]

References

Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of Ethyl Indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of N-Alkylated Indoles

The indole nucleus is a cornerstone scaffold in medicinal chemistry and drug development, appearing in a vast array of pharmacologically active compounds.[1] The functionalization of the indole nitrogen atom, or N-alkylation, provides a critical vector for modifying the steric and electronic properties of the molecule, profoundly influencing its biological activity, solubility, and metabolic stability. Ethyl indole-2-carboxylate is a particularly valuable starting material for these modifications. The electron-withdrawing ester group at the C2 position significantly increases the acidity of the N-H proton, facilitating its removal under relatively mild basic conditions and directing alkylation selectively to the nitrogen atom.[2][3] This guide provides an in-depth exploration of the N-alkylation of ethyl indole-2-carboxylate, detailing the underlying chemical principles, offering comparative data on various synthetic strategies, and presenting a robust, step-by-step protocol for practical implementation in a research setting.

Mechanistic Underpinnings: The Chemistry of Indole N-Alkylation

The N-alkylation of ethyl indole-2-carboxylate is fundamentally an SN2 (bimolecular nucleophilic substitution) reaction. The process can be dissected into two primary stages:

  • Deprotonation: A base is used to abstract the acidic proton from the indole nitrogen, generating a nucleophilic indolide anion. The presence of the C2-ester group stabilizes the resulting negative charge through resonance, making the N-H proton more acidic than in unsubstituted indole and favoring the formation of the N-anion.

  • Nucleophilic Attack: The newly formed indolide anion acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide or sulfate). This attack displaces a leaving group and forms the new nitrogen-carbon bond.

The choice of base, solvent, and alkylating agent is critical and dictates the reaction's efficiency, yield, and selectivity. Competing C3-alkylation is a potential side reaction with indole itself, but the C2-ester group in ethyl indole-2-carboxylate effectively deactivates the C3 position towards electrophilic attack, ensuring high N-selectivity.[2]

N_Alkylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Indole Ethyl Indole-2-carboxylate Indolide Indolide Anion (Nucleophile) Indole->Indolide + B⁻ Base Base (B⁻) HB HB Indolide_Anion Indolide Anion Indolide->Indolide_Anion Product N-Alkylated Product Indolide_Anion->Product + R-X Alkyl_Halide Alkylating Agent (R-X) Leaving_Group Leaving Group (X⁻)

Figure 1: General mechanism for the N-alkylation of ethyl indole-2-carboxylate.

Comparative Analysis of N-Alkylation Methodologies

Several methods have been established for the N-alkylation of indoles. The choice of method depends on the specific alkylating agent, desired scale, and available laboratory resources. Below is a summary of common approaches with their respective advantages and disadvantages.

MethodologyTypical Base(s)Typical Solvent(s)Alkylating Agent(s)Key AdvantagesKey Considerations
Classical Strong Base NaH, KOH, K₂CO₃DMF, Acetone, THF, MeCNAlkyl halides (R-I, R-Br, R-Cl), SulfatesHigh yields, cost-effective, widely applicable.[1][4][5]Requires anhydrous conditions (for NaH), strong bases can be hazardous.
Phase-Transfer Catalysis (PTC) aq. NaOH, K₂CO₃Toluene, BenzeneAlkyl halides, SulfatesMild conditions, no need for anhydrous solvents, good for large scale.[2][6]Requires a phase-transfer catalyst (e.g., Bu₄N⁺HSO₄⁻), may require optimization.
Mitsunobu Reaction - (uses DEAD/DIAD & PPh₃)THF, DichloromethanePrimary & Secondary AlcoholsMild, non-basic conditions; introduces alkyl groups from alcohols.[7][8][9][10][11][12]Stoichiometric phosphine oxide byproduct can complicate purification.
Metal-Catalyzed Cross-Coupling Cs₂CO₃, KOHDichloromethane, DioxaneAllylic carbonates, N-tosylhydrazonesAccess to complex alkyl groups, high selectivity.[3][7]Requires expensive metal catalysts (Pd, Ir, Cu) and ligands.

Detailed Experimental Protocol: N-Benzylation using KOH in Acetone

This protocol describes a highly efficient and straightforward method for the N-benzylation of ethyl indole-2-carboxylate, adapted from established procedures.[1][13] This method is valued for its simplicity, high yield, and use of common, inexpensive reagents.

Materials & Reagents
  • Ethyl indole-2-carboxylate

  • Potassium hydroxide (KOH)

  • Benzyl bromide

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Safety Precautions
  • Potassium hydroxide (KOH) is corrosive. Avoid contact with skin and eyes.

  • Benzyl bromide is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl indole-2-carboxylate (1.0 mmol, 189 mg) in acetone (10 mL).

  • Base Addition: Prepare a solution of potassium hydroxide (3.0 mmol, 168 mg) in a minimum amount of water (~0.2 mL) and add it to the acetone solution.

  • Initial Stirring: Stir the resulting mixture at room temperature (approx. 20-25°C) for 30 minutes. The indole will deprotonate to form the potassium indolide salt.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 mmol, 188 mg, 0.13 mL) dropwise to the stirring mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Workup - Solvent Removal: Once the reaction is complete, remove the acetone using a rotary evaporator.

  • Workup - Extraction: Add deionized water (20 mL) to the residue. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Workup - Washing: Combine the organic layers and wash them sequentially with deionized water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting product, ethyl 1-benzyl-1H-indole-2-carboxylate, is typically obtained in high purity.[1] If necessary, it can be further purified by recrystallization or column chromatography on silica gel.

Workflow A 1. Dissolve Ethyl Indole-2-carboxylate in Acetone B 2. Add Aqueous KOH Solution A->B C 3. Stir for 30 min at RT (Deprotonation) B->C D 4. Add Benzyl Bromide C->D E 5. Stir for 2h at RT (Monitor by TLC) D->E F 6. Remove Acetone (Rotary Evaporator) E->F G 7. Add Water & Extract with Ethyl Acetate F->G H 8. Wash Organic Layer (Water & Brine) G->H I 9. Dry (Na₂SO₄) & Concentrate H->I J 10. Purify if Necessary (Recrystallization/Chromatography) I->J

Figure 2: Experimental workflow for the N-benzylation of ethyl indole-2-carboxylate.

Conclusion

The N-alkylation of ethyl indole-2-carboxylate is a fundamental and versatile transformation in organic synthesis, providing access to a wide range of functionalized indole derivatives for drug discovery and materials science. The C2-ester functionality simplifies the reaction by enhancing the N-H acidity and ensuring high regioselectivity. By understanding the core mechanism and the various methodologies available, researchers can select and implement the optimal conditions for their specific synthetic goals. The provided protocol offers a reliable, high-yielding, and accessible method for achieving this transformation using standard laboratory reagents and equipment.

References

Application Note: Strategies and Protocols for Amide Coupling Reactions with Ethyl 5-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds and pharmaceuticals. Ethyl 5-amino-1H-indole-2-carboxylate is a particularly valuable synthetic intermediate, offering a strategic amino group at the C5 position that serves as a versatile handle for molecular diversification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with this key building block. We delve into the core principles of amide bond formation, compare common coupling reagents, and present detailed, field-proven protocols for both standard and high-efficiency coupling strategies. The causality behind experimental choices is explained to empower users to troubleshoot and adapt these methods for the synthesis of novel indole-based entities.

Introduction: The Strategic Importance of the 5-Aminoindole Scaffold

The indole nucleus is a fundamental feature in numerous natural products and therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, anti-cancer, and anti-viral properties. The functionalization of the indole core is a primary strategy in drug discovery to modulate pharmacological profiles. This compound provides three key points for chemical modification: the N1-position of the indole ring, the C2-ester, and critically, the C5-amino group. The nucleophilic 5-amino group is an ideal site for forming stable amide linkages, enabling the exploration of structure-activity relationships (SAR) by introducing a diverse array of carboxylic acids.

Amide bonds are one of the most common linkages in pharmaceuticals, prized for their metabolic stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1] This guide focuses on the practical execution of the most pivotal reaction for this substrate: the acylation of the 5-amino group.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, requiring the "activation" of the carboxylic acid. This is achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive intermediate that is readily attacked by the amine nucleophile.

The general mechanism follows a two-step sequence:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a reactive species, such as an O-acylisourea ester (with carbodiimides), an active OBt/OAt ester (with aminium/uronium salts), or an acylphosphonium salt (with phosphonium salts).[2]

  • Acylation: The 5-amino group of the indole attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the desired amide product and a non-reactive by-product.

A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acidic by-products generated during the reaction and to ensure the amine remains in its free, nucleophilic state.[3][4]

G cluster_0 Phase 1: Reactant Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation & Purification cluster_3 Phase 4: Analysis prep_amine Dissolve Ethyl 5-amino-1H- indole-2-carboxylate in anhydrous solvent mix Combine Reactants & Initiate Coupling (Often at 0°C -> RT) prep_amine->mix prep_acid Dissolve Carboxylic Acid (1.1 - 1.2 equiv) prep_acid->mix prep_reagents Prepare Coupling Reagent (e.g., HATU, EDC/HOBt) and Base (e.g., DIPEA) prep_reagents->mix monitor Monitor Progress via TLC (Consumption of Amine) mix->monitor workup Aqueous Work-up (Wash with acid, base, brine) monitor->workup Upon Completion purify Purification (Flash Column Chromatography) workup->purify analysis Characterization (NMR, LC-MS, HRMS) purify->analysis

Caption: General workflow for amide coupling reactions.

Experimental Design: Selecting the Optimal Reagents

The success of an amide coupling reaction hinges on the appropriate selection of reagents and conditions. The electronic nature of both the indole amine and the carboxylic acid partner must be considered. While the 5-amino group on the indole ring is a reasonably good nucleophile, challenging or sterically hindered carboxylic acids may require more potent activation methods.

G RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (Highly Reactive Intermediate) RCOOH->ActiveEster HATU Coupling Reagent (e.g., HATU) HATU->ActiveEster Activation Base Base (e.g., DIPEA) Base->ActiveEster Product Amide Product ActiveEster->Product Nucleophilic Attack IndoleAmine Ethyl 5-amino-1H-indole- 2-carboxylate IndoleAmine->Product Byproduct By-products (e.g., Tetramethylurea) Product->Byproduct

Caption: Activation mechanism using a uronium salt reagent.

A comparison of commonly used coupling reagents is summarized below:

Reagent SystemReagent ClassKey AdvantagesPotential DrawbacksTypical Reaction Time
EDC / HOBt CarbodiimideCost-effective; water-soluble urea by-product is easily removed during work-up.[5]Slower than uronium salts; risk of side reactions without HOBt.4 - 24 hours
HATU Uronium SaltVery high efficiency and fast reaction rates; low risk of racemization; excellent for hindered substrates.[2][3][6]Higher cost; can cause guanidinylation of the amine if used in large excess.[2]0.5 - 4 hours
COMU Uronium SaltHigh efficiency comparable to HATU; safer (non-explosive) by-products; excellent solubility.[2][6]Higher cost than EDC; newer reagent, so may be less available.0.5 - 4 hours

Detailed Experimental Protocols

Protocol 1: General-Purpose Amide Coupling with EDC/HOBt

This protocol is a robust and cost-effective method suitable for a wide range of standard carboxylic acids.

Reagents and Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc), 1N HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv).

  • Dissolution: Dissolve the indole in anhydrous DMF (approx. 0.1 M concentration). Add the carboxylic acid (1.2 equiv) and HOBt (1.2 equiv). Stir the mixture at room temperature for 10 minutes.

  • Initiation: Cool the flask to 0 °C in an ice-water bath. Add EDC·HCl (1.2 equiv) portion-wise, followed by the dropwise addition of DIPEA (3.0 equiv).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting indole. A typical eluent system is 30-50% EtOAc in hexanes.

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1N HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with brine (1x).[5][7] This washing sequence removes unreacted acid, HOBt, DIPEA·HCl, and residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 60% EtOAc in hexanes) to afford the pure amide product.

Protocol 2: High-Efficiency Amide Coupling with HATU

This protocol is recommended for sterically hindered substrates, acid-sensitive compounds, or when rapid coupling is desired.

Reagents and Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Standard work-up and purification reagents as listed in Protocol 1.

Step-by-Step Methodology:

  • Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equiv), HATU (1.1 equiv), and DIPEA (2.5 equiv) in anhydrous DMF.[4]

  • Pre-activation: Stir this mixture at room temperature for 10-15 minutes. This "pre-activation" step generates the highly reactive OAt-active ester, which can minimize side reactions.

  • Addition of Amine: Add a solution of this compound (1.0 equiv) in a minimal amount of DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction closely by TLC. These reactions are often complete in a short time frame.

  • Work-up and Purification: Follow the identical work-up and purification steps (6-8) as described in Protocol 1. The by-products from HATU are generally removed by the standard aqueous wash procedure.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction Inactive reagents; insufficient base; wet solvent/glassware.Use freshly opened or properly stored coupling reagents. Ensure solvent is anhydrous. Use a slight excess of base.
Messy TLC / Multiple Spots Side reactions (e.g., N-guanidinylation with HATU); decomposition of starting material or product.Pre-activate the acid before adding the amine. Run the reaction at 0°C. Ensure the work-up is performed promptly upon completion.
Difficulty Removing DMF High boiling point of DMF.After initial concentration, co-evaporate with a higher boiling non-polar solvent like toluene. Perform multiple, vigorous washes with brine or a 5% LiCl solution during work-up.[7]
Product is Insoluble The resulting amide has poor solubility in the work-up solvent (e.g., EtOAc).Try a different solvent for extraction, such as Dichloromethane (DCM). If the product precipitates, it may be isolated by filtration and washed.

Conclusion

This compound is a powerful scaffold for building diverse chemical libraries. The choice of amide coupling protocol depends on the specific carboxylic acid substrate, budget, and desired reaction efficiency. For routine synthesis, the EDC/HOBt method offers a reliable and economical approach. For more challenging couplings where speed and yield are paramount, HATU provides a superior alternative. By understanding the principles behind these methods and following the detailed protocols, researchers can confidently and successfully synthesize novel 5-acylamino-1H-indole-2-carboxylate derivatives for downstream applications in drug discovery and chemical biology.

References

The Versatile Synthon: Ethyl 5-amino-1H-indole-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of a vast array of biologically active compounds. Among the diverse family of indole-based building blocks, Ethyl 5-amino-1H-indole-2-carboxylate stands out as a particularly versatile and valuable synthon. Its strategic placement of an amino group on the benzene ring, coupled with the reactive ester functionality and the inherent reactivity of the indole core, provides synthetic chemists with a powerful tool for molecular diversification. This guide provides an in-depth exploration of the applications and protocols involving this compound, offering both theoretical insights and practical, field-proven methodologies for researchers, scientists, and drug development professionals. The indole scaffold is a recurring motif in numerous biologically active compounds, making its derivatives a subject of intense research in medicinal chemistry.[1][2]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂[3]
Molecular Weight 204.23 g/mol [3]
CAS Number 71086-99-2[3]
Appearance Tan solid[4]
Solubility Soluble in common organic solvents like ethanol, ethyl acetate, and DMF.Inferred from synthesis protocols

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Core Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the distinct reactivity of its three key functional groups: the 5-amino group, the 2-carboxylate ester, and the indole NH and C3 positions. This multi-faceted reactivity allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures.

Reactivity_of_Ethyl_5-amino-1H-indole-2-carboxylate cluster_reactions Key Reactive Sites & Transformations cluster_products Derivative Classes main This compound amino 5-Amino Group (Nucleophilic) main->amino Acylation, Sulfonylation, Diazotization ester 2-Carboxylate Ester (Electrophilic) main->ester Hydrolysis, Amidation, Hydrazinolysis indole_core Indole Core (NH & C3) main->indole_core N-Alkylation, Electrophilic Substitution (C3) amides Amides / Sulfonamides amino->amides hydrazides Hydrazides / Carboxylic Acids ester->hydrazides n_alkylated N-Alkylated / C3-Substituted Indoles indole_core->n_alkylated

Caption: Reactivity map of this compound.

I. Transformations of the 5-Amino Group: A Gateway to Diverse Functionalities

The primary amino group at the C5 position is a versatile handle for introducing a wide array of substituents. Its nucleophilic character allows for straightforward acylation, sulfonylation, and diazotization reactions, paving the way for the synthesis of amides, sulfonamides, and other derivatives.

A. Synthesis of Amide Derivatives: The reaction of the 5-amino group with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) is a fundamental transformation. These amide derivatives are prevalent in many biologically active molecules. For instance, the synthesis of novel HIV-1 integrase strand transfer inhibitors has been reported through the acylation of the 5-amino group.[5]

Protocol 1: General Procedure for the Synthesis of 5-Acylamino-1H-indole-2-carboxylates

This protocol outlines a general method for the acylation of this compound using an acid chloride in the presence of a base.

Materials:

  • This compound

  • Acid chloride (e.g., pyrazine-2-carbonyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the acid chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Modifications of the 2-Carboxylate Ester: Tuning Properties and Enabling Further Reactions

The ethyl ester at the C2 position can be readily transformed into other functional groups, such as carboxylic acids, amides, and hydrazides. This versatility is crucial for modulating the physicochemical properties of the final compound and for enabling further synthetic elaborations.

A. Hydrolysis to the Carboxylic Acid: Saponification of the ethyl ester to the corresponding carboxylic acid is a common and often necessary step in multi-step syntheses. The resulting carboxylic acid can then be coupled with amines to form amides or used in other transformations.

B. Hydrazinolysis to Form Indole-2-carbohydrazides: The reaction with hydrazine hydrate provides the corresponding carbohydrazide, which is a key intermediate for the synthesis of various heterocyclic systems.[1][2] The hydrazide can be further reacted with aldehydes and ketones to form hydrazones.[2]

Protocol 2: Synthesis of Ethyl 5-amino-1H-indole-2-carbohydrazide

This protocol describes the conversion of the ethyl ester to the corresponding hydrazide.

Materials:

  • This compound

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (5-10 eq) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired carbohydrazide. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

III. Functionalization of the Indole Core: N-Alkylation and C3-Substitution

The indole nucleus itself offers opportunities for further functionalization, primarily at the N1 and C3 positions.

A. N-Alkylation: The indole nitrogen can be alkylated under basic conditions.[1][2] The choice of base and solvent is critical to avoid competing reactions such as hydrolysis of the ester.[1]

B. C3-Substitution: The C3 position of the indole ring is electron-rich and susceptible to electrophilic substitution. However, this reactivity needs to be carefully managed in the presence of the electron-donating amino group at C5. Reactions such as the Vilsmeier-Haack formylation can introduce a formyl group at the C3 position.[6]

Applications in the Synthesis of Bioactive Molecules

This compound has proven to be a valuable starting material for the synthesis of a variety of biologically active compounds.

Applications_Workflow cluster_derivatization Key Derivatization Pathways cluster_intermediates Key Intermediates cluster_final_products Target Bioactive Molecules start This compound acylation Acylation of 5-NH2 start->acylation hydrolysis Ester Hydrolysis start->hydrolysis coupling Palladium-Catalyzed Cross-Coupling start->coupling amide_derivs 5-Amido-indoles acylation->amide_derivs acid_derivs Indole-2-carboxylic acids hydrolysis->acid_derivs biaryl_indoles 5-Aryl/Heteroaryl-indoles coupling->biaryl_indoles hiv_inhibitors HIV-1 Integrase Inhibitors amide_derivs->hiv_inhibitors gsk3b_inhibitors GSK-3β Inhibitors acid_derivs->gsk3b_inhibitors antitumor_agents Antitumor Agents biaryl_indoles->antitumor_agents

Caption: Synthetic pathways from this compound to bioactive molecules.

A. HIV-1 Integrase Inhibitors: As demonstrated in recent literature, the 5-amino group can be acylated with various heterocyclic carboxylic acids to produce potent HIV-1 integrase strand transfer inhibitors.[5] This highlights the importance of this building block in the rapid generation of compound libraries for screening in drug discovery programs.

B. GSK-3β Inhibitors: Indole derivatives have shown promising inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a key target in various diseases including Alzheimer's disease, type 2 diabetes, and some cancers.[7][8] this compound can serve as a precursor to substituted indole-2-carboxamides that exhibit GSK-3β inhibitory activity.

C. Palladium-Catalyzed Cross-Coupling Reactions: The amino group can be converted to a halide or triflate, which can then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl substituents at the 5-position.[9][10][11][12][13] This strategy significantly expands the accessible chemical space for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a multitude of selective transformations, providing access to a wide range of complex and biologically relevant molecules. The protocols and applications detailed in this guide underscore its importance in academic research and industrial drug discovery. As the demand for novel therapeutics continues to grow, the strategic use of such privileged synthons will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

Application Notes & Protocols: Strategic Synthesis of Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that serves as a critical nexus for a multitude of cellular signaling pathways.[1][2][3] Its dysregulation is a pathological hallmark in a range of human diseases, including Alzheimer's disease (AD), type 2 diabetes, and certain cancers, making it a high-value therapeutic target.[4][5][6] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of two distinct and prominent classes of GSK-3β inhibitors: ATP-competitive maleimide-based inhibitors and non-ATP-competitive thiadiazolidinone (TDZD) inhibitors. We offer detailed, field-tested synthetic protocols, explain the causality behind experimental choices, and provide methodologies for validating inhibitor efficacy, thereby furnishing a comprehensive framework for the development of novel GSK-3β-targeting therapeutics.

Introduction: GSK-3β as a Pivotal Therapeutic Target

GSK-3β is a key regulator in cellular processes ranging from glycogen metabolism to gene transcription and apoptosis.[2][7] Unlike most kinases, GSK-3β is typically active in resting cells and is regulated via inhibitory signals, such as phosphorylation at the Ser9 residue by kinases like Akt/PKB in the insulin signaling pathway.[8][9] In disease states, hyperactive GSK-3β can have deleterious effects. For instance, in Alzheimer's disease, it is a primary kinase responsible for the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), and it also contributes to the production of amyloid-β (Aβ) peptides.[4][10]

The development of potent and selective GSK-3β inhibitors is therefore a promising therapeutic strategy.[9][11] Inhibitors are broadly classified based on their mechanism of action, with the two major types being ATP-competitive and non-ATP-competitive inhibitors.[9][10] ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket, often leading to high potency but potential challenges with selectivity against other kinases.[10][11] Non-ATP-competitive inhibitors, which bind to other sites on the enzyme, can offer a different selectivity profile and represent an alternative therapeutic approach.[12][13][14]

This guide will focus on the synthesis of a representative from each class to provide a holistic view of the chemical strategies involved.

GSK-3β Signaling Hub

The diagram below illustrates the central role of GSK-3β in two major pathways. In the Wnt pathway, its inhibition prevents the degradation of β-catenin, allowing it to translocate to the nucleus and regulate gene expression. In the context of neurodegeneration, its hyperactivity leads to tau hyperphosphorylation.

GSK3B_Pathway cluster_wnt Wnt Signaling cluster_tau Tau Pathology (AD) Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates GSK3B_Wnt GSK-3β Dsh->GSK3B_Wnt inhibits BetaCatenin β-catenin GSK3B_Wnt->BetaCatenin phosphorylates for Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes GSK3B_Tau Hyperactive GSK-3β Tau Tau Protein GSK3B_Tau->Tau phosphorylates pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs aggregates to form

Caption: Simplified overview of GSK-3β's role in Wnt signaling and Tau pathology.

Synthesis of ATP-Competitive Maleimide-Based Inhibitors

Maleimide-based compounds are a well-established class of ATP-competitive GSK-3β inhibitors.[10][15] The maleimide scaffold cleverly mimics the purine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain, specifically with the backbone atoms of Val135 and Asp133.[10] Substitutions on the maleimide core and appended aryl groups (e.g., indole) are tailored to occupy adjacent hydrophobic pockets, thereby enhancing both potency and selectivity.[15][16]

We will detail a representative synthesis adapted from the development of (aza)indolyl maleimide inhibitors.[17]

Overall Synthetic Workflow

The process involves a multi-step synthesis to build the functionalized maleimide, followed by purification, comprehensive characterization, and biological validation.

Synthesis_Workflow Start Starting Materials (e.g., Indole) Step1 Step 1: Glyoxylate Formation Start->Step1 Step2 Step 2: Indole N-Alkylation Step1->Step2 Step3 Step 3: Maleimide Ring Formation (Condensation) Step2->Step3 Step4 Step 4: Final Functionalization Step3->Step4 Purification Purification (Flash Chromatography) Step4->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Assay Biological Assay (In Vitro Kinase Assay) Characterization->Assay End Potent Inhibitor Assay->End

Caption: General workflow from synthesis to biological validation of GSK-3β inhibitors.

Protocol 1: Synthesis of an Indolyl-Maleimide GSK-3β Inhibitor

This protocol describes the synthesis in a step-by-step manner.

Step 1: Synthesis of Indole Glyoxylate (Intermediate A)

  • Rationale: This step introduces a key carbonyl group at the 3-position of the indole, which will later be part of the maleimide ring.

  • Procedure:

    • Dissolve indole (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add methyl chlorooxoacetate (1.1 eq) dropwise over 15 minutes. The reaction is exothermic and the addition should be controlled to maintain the temperature.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Intermediate A .

Step 2: N-Alkylation of Indole Glyoxylate (Intermediate B)

  • Rationale: Alkylation of the indole nitrogen with a suitable group can enhance binding affinity by interacting with specific residues in the GSK-3β active site.[15]

  • Procedure:

    • Dissolve Intermediate A (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

    • Add the desired alkyl halide (e.g., ethyl iodide, 1.2 eq).

    • Stir the mixture at 50 °C for 6-8 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify via flash chromatography to obtain Intermediate B .

Step 3: Maleimide Formation (Final Compound)

  • Rationale: This is the key condensation step to form the maleimide ring, the core pharmacophore for ATP-competitive inhibition.[17]

  • Procedure:

    • Dissolve Intermediate B (1.0 eq) and an appropriate amino compound (e.g., 2-aminoacetamide, 1.1 eq) in glacial acetic acid.

    • Add anhydrous sodium acetate (2.0 eq) as a catalyst.

    • Heat the mixture to reflux (approx. 120 °C) for 12-16 hours.

    • Cool the reaction mixture and pour it into a beaker of ice-water. A precipitate should form.

    • Collect the solid by vacuum filtration, washing thoroughly with water and then with a cold, non-polar solvent like hexane to remove non-polar impurities.

    • The crude solid can be further purified by recrystallization or flash column chromatography to yield the Final Maleimide Inhibitor .

Synthesis of Non-ATP Competitive Thiadiazolidinone (TDZD) Inhibitors

Thiadiazolidinones (TDZDs) were among the first reported non-ATP-competitive inhibitors of GSK-3β.[12][13][14] Their mechanism is not fully elucidated but they do not compete for the ATP binding site, offering a potential advantage in kinase selectivity. The synthesis is distinct from maleimides and relies on the reactivity of sulfenyl chlorides.[13]

Protocol 2: General Synthesis of a Thiadiazolidinone (TDZD) Inhibitor
  • Rationale: This route involves the cyclization reaction between a substituted thiourea and an isocyanate derivative, driven by the formation of a reactive intermediate. Tideglusib is a notable drug candidate from this class.[18]

  • Procedure:

    • Formation of Iminosulfenyl Chloride Intermediate: React a suitable N-aryl-N'-benzoylthiourea (1.0 eq) with sulfuryl chloride (SO₂Cl₂, 1.1 eq) in an anhydrous chlorinated solvent (e.g., dichloromethane or chloroform) at 0 °C. This reaction is rapid and forms a highly reactive iminosulfenyl chloride intermediate. The reaction must be kept anhydrous as the intermediate is moisture-sensitive.

    • Cyclization Reaction: To the in-situ generated intermediate, add a substituted isocyanate (e.g., benzyl isocyanate, 1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the final TDZD Inhibitor .

Validation and Characterization of Synthesized Inhibitors

The synthesis of a potential inhibitor is only the first step. Rigorous validation is required to confirm its identity, purity, and biological activity.

Physicochemical Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure of the synthesized compound. The observed chemical shifts, coupling constants, and integrations should match the expected structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A pure compound should ideally show a single peak. Purity of >95% is typically required for biological assays.

Biological Validation: In Vitro Kinase Assay

To determine the potency of the synthesized compounds, an in vitro kinase assay is performed to measure the half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ Kinase Assay is a common, robust method.[19]

Protocol 3: Determination of IC₅₀ using ADP-Glo™ Kinase Assay

  • Principle: This assay measures the amount of ADP produced during the kinase reaction. GSK-3β phosphorylates a substrate using ATP, generating ADP. The amount of ADP is proportional to kinase activity. An inhibitor will reduce the amount of ADP produced. The ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal.[19]

  • Materials:

    • Recombinant human GSK-3β enzyme

    • GSK-3β substrate peptide (e.g., GS-1)

    • ATP

    • Kinase Assay Buffer

    • Synthesized inhibitor (dissolved in DMSO)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • 384-well white assay plates

    • Plate-reading luminometer

  • Procedure:

    • Inhibitor Dilution: Prepare a serial dilution of the synthesized inhibitor in kinase assay buffer containing a constant final DMSO concentration (e.g., 1%). A typical concentration range would be from 100 µM down to 1 pM. Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

    • Reaction Setup:

      • To each well of a 384-well plate, add 2.5 µL of the inhibitor dilution (or vehicle).

      • Add 5.0 µL of a solution containing the GSK-3β enzyme and substrate in kinase assay buffer.

      • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

    • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

    • Signal Generation:

      • Stop the kinase reaction and deplete unconsumed ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

      • Convert the generated ADP to ATP and produce light by adding 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis:

      • Normalize the data using the "no inhibitor" control (100% activity) and "no enzyme" control (0% activity).

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a dose-response curve (sigmoidal, variable slope) to calculate the IC₅₀ value.

Data Summary: Representative GSK-3β Inhibitors

The table below summarizes the properties of different classes of GSK-3β inhibitors, with representative IC₅₀ values found in the literature.

Inhibitor ClassRepresentative CompoundMechanism of ActionTypical IC₅₀ (GSK-3β)Selectivity Profile
Maleimides CHIR-99021ATP-Competitive~1.5 - 6.7 nM[15]High selectivity for GSK-3 over other kinases
(Aza)indolyl Maleimides Compound 38bCovalent (ATP-site)~10 nM[17][20]Selective and covalent
Thiadiazolidinones (TDZDs) TideglusibNon-ATP-Competitive~60 nMNeuroprotective and anti-inflammatory effects[9]
Paullones AlsterpaulloneATP-Competitive~35 nM[10]Inhibits CDKs as well

Conclusion and Future Outlook

The synthetic routes outlined in this guide provide robust and adaptable frameworks for producing both ATP-competitive and non-ATP-competitive GSK-3β inhibitors. The maleimide scaffold offers a proven platform for generating highly potent, ATP-competitive inhibitors, where synthetic modifications can be rationally designed to improve potency and selectivity.[15][21] Conversely, the TDZD class provides a valuable alternative, operating via a non-ATP-competitive mechanism that may circumvent some of the selectivity challenges inherent in targeting the conserved ATP-binding pocket.[12][14]

Successful synthesis must be paired with rigorous analytical characterization and biological validation to ensure the integrity of downstream studies. The provided protocols for physicochemical analysis and in vitro kinase activity assessment represent a standard workflow for advancing a synthesized compound from the bench to a validated hit. Future efforts in the field will likely focus on developing inhibitors with improved brain permeability for CNS disorders and exploring novel covalent and allosteric inhibitors to achieve even greater selectivity and therapeutic efficacy.[11][15][17]

References

Application Notes & Protocols for the Development of Novel HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, making it a well-validated target for antiretroviral therapy. This guide provides a comprehensive overview of the principles and methodologies involved in the discovery and development of novel HIV-1 integrase inhibitors. We will explore the enzymatic mechanism of HIV-1 IN, detail the key assays for inhibitor screening and characterization, and present a structured workflow for hit-to-lead optimization. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Introduction: The Critical Role of HIV-1 Integrase in the Viral Lifecycle

The HIV-1 lifecycle is a multi-step process that begins with the virus binding to a host CD4+ T-cell and culminates in the release of new, infectious virions. A pivotal, irreversible step in this process is the integration of the viral DNA into the host cell's genome, a reaction catalyzed by the viral enzyme, integrase (IN). This integration is essential for the establishment of a persistent, lifelong infection.

HIV-1 IN catalyzes two distinct chemical reactions:

  • 3'-Processing: This occurs in the cytoplasm of the infected cell. IN recognizes and cleaves a dinucleotide from each 3' end of the newly synthesized linear viral DNA.

  • Strand Transfer: Following nuclear import of the pre-integration complex (PIC), IN facilitates the covalent insertion of the processed viral DNA into the host cell's chromosomal DNA.

By preventing this integration, integrase inhibitors effectively halt the viral replication cycle, making them a cornerstone of modern combination antiretroviral therapy (cART).

Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs)

The currently approved class of integrase inhibitors are known as Integrase Strand Transfer Inhibitors (INSTIs). They do not block the 3'-processing step but specifically inhibit the strand transfer reaction. INSTIs achieve this by chelating the two divalent metal ions (typically Mg²⁺) present in the active site of the integrase enzyme. This chelation prevents the catalytic core of the enzyme from engaging with the host DNA, thereby blocking the integration of the viral genome.

Figure 1: Simplified Workflow of HIV-1 Integration and INSTI Inhibition. This diagram illustrates the key steps of HIV-1 integration, from 3'-processing in the cytoplasm to strand transfer in the nucleus, and shows the point of intervention for Integrase Strand Transfer Inhibitors (INSTIs).

Core Assays for Screening and Characterization of HIV-1 Integrase Inhibitors

The development of novel INSTIs relies on a robust pipeline of biochemical and cell-based assays. These assays are designed to identify potent inhibitors, characterize their mechanism of action, and assess their antiviral activity in a cellular context.

Biochemical Assays: Direct Measurement of Enzyme Inhibition

Biochemical assays utilize purified recombinant HIV-1 integrase and synthetic DNA substrates to directly measure the inhibition of the catalytic reactions.

Protocol: A High-Throughput Strand Transfer Assay

This protocol describes a fluorescence-based assay suitable for high-throughput screening (HTS) of large compound libraries.

Principle: This assay uses a donor DNA substrate mimicking the processed viral DNA end, which is labeled with a fluorophore, and a target DNA substrate mimicking host DNA, which is labeled with a quencher. In the presence of active integrase, the donor DNA is integrated into the target DNA, bringing the fluorophore and quencher into close proximity and resulting in a decrease in fluorescence. Inhibitors of the strand transfer reaction will prevent this process, leading to a high fluorescence signal.

Materials:

  • Purified, recombinant full-length HIV-1 Integrase

  • Donor DNA Oligonucleotide (labeled with a fluorophore, e.g., FAM)

  • Target DNA Oligonucleotide (labeled with a quencher, e.g., DABCYL)

  • Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% glycerol

  • 384-well black assay plates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO and dispense 1 µL into the wells of a 384-well plate. Include positive controls (known INSTI, e.g., Raltegravir) and negative controls (DMSO only).

  • Enzyme/Donor DNA Pre-incubation: Prepare a mix of HIV-1 IN and the FAM-labeled donor DNA in assay buffer. Allow this to pre-incubate for 15 minutes at room temperature to facilitate the formation of the enzyme-substrate complex.

  • Initiation of Reaction: Dispense 20 µL of the enzyme/donor DNA mix to each well containing the test compounds. Incubate for 30 minutes at 37°C.

  • Addition of Target DNA: Add 20 µL of the DABCYL-labeled target DNA to all wells to initiate the strand transfer reaction.

  • Final Incubation: Incubate the plate for 60 minutes at 37°C.

  • Data Acquisition: Read the fluorescence intensity on a plate reader (Excitation: 485 nm, Emission: 520 nm).

Data Analysis: The percent inhibition is calculated using the following formula: % Inhibition = 100 * (Signal_compound - Signal_neg_control) / (Signal_pos_control - Signal_neg_control)

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Assays: Assessing Antiviral Efficacy

Cell-based assays are critical for confirming that the inhibitory activity observed in biochemical assays translates to antiviral efficacy in a more physiologically relevant system.

Protocol: Single-Cycle HIV-1 Infection Assay

This assay utilizes a replication-defective HIV-1 vector that expresses a reporter gene (e.g., luciferase or GFP) upon successful integration.

Principle: Host cells (e.g., TZM-bl cells) are infected with an HIV-1 vector that lacks a functional envelope gene (env-) but contains a luciferase reporter gene. The virus is pseudotyped with a vesicular stomatitis virus G protein (VSV-G) to allow for broad cell tropism and a single round of infection. If an integrase inhibitor is effective, it will block the integration of the viral DNA, and thus, the expression of the reporter gene will be significantly reduced.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing an integrated luciferase reporter under the control of the HIV-1 LTR)

  • VSV-G pseudotyped env- HIV-1 luciferase reporter virus

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: The next day, add serial dilutions of the test compounds to the cells.

  • Infection: Add a pre-titered amount of the VSV-G pseudotyped HIV-1 luciferase reporter virus to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Lysis and Luminescence Reading: After 48 hours, remove the medium, wash the cells with PBS, and add luciferase assay reagent to lyse the cells and initiate the luminescent reaction.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: The EC₅₀ value (the effective concentration of the compound that inhibits viral replication by 50%) is calculated by normalizing the luminescence signal of the compound-treated wells to the virus control wells (no compound) and fitting the dose-response curve.

Table 1: Comparison of Assay Formats

Assay TypeMeasuresThroughputPhysiological RelevanceKey Output
Biochemical Direct enzyme inhibitionHighLowIC₅₀
Cell-Based Antiviral efficacyMediumHighEC₅₀

The Drug Development Workflow: From Hit to Lead

The discovery of a novel INSTI follows a structured, multi-parameter optimization process.

G cluster_biochem cluster_cell cluster_ADME cluster_vivo HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (IC50 < 10 µM) HTS->Hit_ID Biochemical Assay Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Cell-Based Assay (EC50, CC50) Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Metabolic Stability, Solubility, Permeability Preclinical Preclinical Candidate Lead_Opt->Preclinical Animal Models

Figure 2: Drug Discovery Workflow for HIV-1 Integrase Inhibitors. This flowchart outlines the progression from initial high-throughput screening to the selection of a preclinical candidate, highlighting the key stages of optimization.

Hit Identification and Validation

The process begins with an HTS campaign using the biochemical strand transfer assay. Compounds that exhibit significant inhibition (typically with an IC₅₀ < 10 µM) are considered "hits." These hits are then re-tested to confirm their activity and subjected to initial cell-based assays to ensure they are not cytotoxic and have some level of antiviral activity.

Hit-to-Lead Optimization

In this phase, medicinal chemists synthesize analogs of the validated hits to improve their potency, selectivity, and drug-like properties. This involves establishing a Structure-Activity Relationship (SAR).

Key Optimization Parameters:

  • Potency: Lowering the IC₅₀ and EC₅₀ values.

  • Selectivity Index (SI): Maximizing the ratio of cytotoxicity (CC₅₀) to antiviral activity (EC₅₀). A higher SI indicates a wider therapeutic window. SI = CC₅₀ / EC₅₀

  • ADME Properties: Improving Absorption, Distribution, Metabolism, and Excretion properties. This includes enhancing metabolic stability in liver microsomes and increasing aqueous solubility.

  • Resistance Profiling: Testing lead compounds against a panel of HIV-1 mutants with known resistance mutations to approved INSTIs. This is crucial for developing next-generation inhibitors with a higher barrier to resistance.

Conclusion

The development of HIV-1 integrase inhibitors represents a triumph of modern drug discovery. By targeting a key step in the viral lifecycle, these drugs have become indispensable components of cART. The continued evolution of the virus, particularly the emergence of drug-resistant strains, necessitates the ongoing search for novel inhibitors with improved potency, a higher barrier to resistance, and favorable pharmacokinetic profiles. The assays and workflows detailed in this guide provide a robust framework for the successful discovery and development of the next generation of HIV-1 integrase inhibitors.

Application Note & Protocol: A Guide to the Synthesis and Evaluation of Indole-2-Carboxamides as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) has critically undermined global tuberculosis (TB) control efforts, necessitating the urgent discovery of novel therapeutics with unique mechanisms of action.[1] Indole-2-carboxamides have emerged as a highly promising class of antitubercular agents, demonstrating potent activity against both drug-sensitive and resistant M.tb strains.[2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the rational design, chemical synthesis, and biological evaluation of indole-2-carboxamides. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and contextualize the data within the broader landscape of TB drug discovery.

Introduction: The Rationale for Targeting Indole-2-Carboxamides

Tuberculosis remains a leading cause of death from a single infectious agent worldwide. The lengthy and complex treatment regimens for TB are often associated with poor patient adherence, which fuels the development of drug resistance. Consequently, there is a critical need for new drugs that can shorten treatment duration and are effective against resistant strains.

Indole-2-carboxamides were initially identified through phenotypic screening and have since been optimized to yield compounds with exceptional potency.[1][3] The primary molecular target for many of these compounds has been identified as the Mycobacterial Membrane Protein Large 3 (MmpL3).[2][4][5]

Mechanism of Action: Inhibition of MmpL3

The MmpL3 transporter is essential for mycobacterial viability.[6] It plays a crucial role in the transport of trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasmic space. Mycolic acids are the hallmark lipid components of the mycobacterial cell wall, forming a thick, waxy, and highly impermeable barrier that is fundamental to the bacterium's survival and virulence. By inhibiting MmpL3, indole-2-carboxamides effectively block the final stages of mycolic acid biosynthesis, leading to a compromised cell envelope and bacterial death.[7] This mechanism is distinct from current first- and second-line TB drugs, making it a valuable strategy for combating drug-resistant M.tb.

MmpL3_Inhibition_Pathway cluster_0 Mycobacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Cell Wall TMM_Synth Trehalose Monomycolate (TMM) Precursor Synthesis MmpL3 MmpL3 Transporter TMM_Synth->MmpL3 TMM Transport Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall Integrity) MmpL3->Mycolic_Acid_Layer TMM Export for Mycolic Acid Synthesis Indole_2_Carboxamide Indole-2-Carboxamide Indole_2_Carboxamide->MmpL3 Inhibition

Caption: Mechanism of MmpL3 inhibition by indole-2-carboxamides.

Chemical Synthesis: A Step-by-Step Protocol

The synthesis of indole-2-carboxamides is typically achieved through a robust and versatile pathway involving the coupling of a substituted indole-2-carboxylic acid with a desired amine. This modular approach allows for extensive Structure-Activity Relationship (SAR) studies.

Overall Synthetic Workflow

The process can be broken down into several key stages, from the synthesis of the core indole scaffold to the final biological assessment.

Synthesis_Workflow A 1. Synthesis of Indole-2-Carboxylic Acid B 2. Amide Coupling Reaction A->B C 3. Purification (Chromatography/Recrystallization) B->C D 4. Structural Characterization (NMR, MS, HRMS) C->D E 5. Biological Evaluation D->E F MIC Assay (M.tb) E->F Primary Screening G Cytotoxicity Assay (e.g., Vero) E->G Toxicity Profiling H Selectivity Index (SI) Calculation F->H G->H

Caption: General workflow for synthesis and evaluation.

Protocol 2.1: Synthesis of 4,6-Dichloro-1H-indole-2-carboxylic acid

This protocol describes the synthesis of a key intermediate. Halogen substitutions at the 4 and 6 positions of the indole ring have been shown to improve metabolic stability and potency.[3][8]

  • Rationale: The Fischer indole synthesis is a classic and reliable method for constructing the indole core from a phenylhydrazine and a keto-acid. p-Toluenesulfonic acid (PTSA) serves as an effective acid catalyst for the cyclization reaction.

  • Materials:

    • (3,5-dichlorophenyl)hydrazine hydrochloride

    • Pyruvic acid

    • p-Toluenesulfonic acid (PTSA)

    • Ethanol (absolute)

  • Procedure:

    • To a solution of (3,5-dichlorophenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol, add pyruvic acid (1.1 eq).

    • Heat the mixture to reflux for 30 minutes.

    • Add PTSA (0.2 eq) to the reaction mixture and continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

    • Cool the mixture further in an ice bath for 30 minutes and collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield 4,6-dichloro-1H-indole-2-carboxylic acid.

    • Self-Validation: The product can be characterized by ¹H NMR and mass spectrometry. The expected mass and proton signals corresponding to the indole structure should be observed.

Protocol 2.2: Amide Coupling to Synthesize 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide

This protocol details the coupling of the carboxylic acid intermediate with an amine to form the final carboxamide. This specific compound is a potent example from the literature.[3]

  • Rationale: Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine.[9][10] Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and facilitate the reaction.

  • Materials:

    • 4,6-dichloro-1H-indole-2-carboxylic acid (1.0 eq)

    • 4,4-dimethylcyclohexanamine hydrochloride (1.1 eq)

    • BOP reagent (1.2 eq)

    • DIPEA (3.0 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Suspend 4,6-dichloro-1H-indole-2-carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add 4,4-dimethylcyclohexanamine hydrochloride, followed by DIPEA. Stir the mixture for 10 minutes at room temperature.

    • Add the BOP reagent portion-wise to the stirring mixture.

    • Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indole-2-carboxamide.

    • Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the carboxylic acid proton and the appearance of amide and cyclohexyl protons in the NMR spectrum, along with the correct mass confirmation, validates the product.

Biological Evaluation: Assessing Antitubercular Potential

Once synthesized and purified, the compounds must be evaluated for their biological activity. This involves determining their potency against M.tb and their toxicity towards mammalian cells to establish a therapeutic window.

Biological Screening Workflow

Screening_Workflow Compound Purified Compound (in DMSO) MIC_Assay MIC Determination (M.tb H37Rv) Compound->MIC_Assay Cytotox_Assay Cytotoxicity Assay (Vero/HepG2 cells) Compound->Cytotox_Assay MIC_Value MIC Value (µM) MIC_Assay->MIC_Value IC50_Value IC50 Value (µM) Cytotox_Assay->IC50_Value SI_Calc Calculate Selectivity Index (SI) SI = IC50 / MIC MIC_Value->SI_Calc IC50_Value->SI_Calc Result Prioritize Lead Candidates (High Potency, High SI) SI_Calc->Result

Caption: Workflow for in vitro antitubercular screening.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and reliable method for M.tb susceptibility testing.[11]

  • Materials:

    • Mycobacterium tuberculosis H37Rv strain

    • Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase)

    • Sterile 96-well microplates

    • Test compounds and reference drug (e.g., Isoniazid)

    • Alamar Blue reagent

    • Resazurin solution

  • Procedure:

    • Prepare a serial two-fold dilution of the test compounds in a 96-well plate using 7H9 broth. Final concentrations might range from 64 µg/mL to 0.06 µg/mL.

    • Prepare an inoculum of M.tb H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and diluted 1:20.

    • Inoculate each well with the bacterial suspension. Include a drug-free well (growth control) and a media-only well (sterility control).

    • Seal the plates and incubate at 37°C for 5-7 days.

    • After incubation, add Alamar Blue reagent and a resazurin solution to each well and incubate for another 24 hours.[12]

    • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Protocol 3.2: Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the compounds are selectively toxic to mycobacteria over mammalian cells. This is often done using a human liver cell line (HepG2) or a monkey kidney cell line (Vero).[13]

  • Materials:

    • Vero or HepG2 cells

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Procedure:

    • Seed the cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • After incubation, remove the medium and add fresh medium containing MTT solution. Incubate for 4 hours.

    • Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Remove the MTT medium and add a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Data Interpretation: Structure-Activity Relationships (SAR)

Systematic modification of the indole-2-carboxamide scaffold has yielded key insights into the structural requirements for potent antitubercular activity.[3][8] The Selectivity Index (SI), calculated as IC₅₀ / MIC, is a critical parameter for prioritizing compounds for further development. A higher SI value indicates greater selectivity for the bacterial target.

Compound IDR¹ Substituent (Indole Ring)R² Substituent (Amide)MIC (µM) vs M.tb H37RvIC₅₀ (µM) vs Vero CellsSelectivity Index (SI)
A 4,6-di-Cl4,4-dimethylcyclohexyl0.05>64>1280
B 4,6-di-F2,6,6-trimethylbicyclo[3.1.1]heptyl0.012>200>16000
C HAdamantyl0.3240.9128
D 5-ClCyclohexyl0.6839.958

Data compiled from literature sources for illustrative purposes.[2][3][4]

Key SAR Insights:

  • Indole Ring: Halogenation, particularly with fluorine or chlorine at the 4 and 6 positions, consistently enhances potency and improves metabolic stability.[8]

  • Amide Substituent: Bulky, lipophilic groups such as substituted cyclohexyl, adamantyl, or bicyclic moieties are crucial for high activity.[3][7] This is likely due to favorable hydrophobic interactions within the binding pocket of the MmpL3 transporter.

  • Solubility vs. Potency: A recurring challenge is the positive correlation between lipophilicity and potency, which often leads to poor aqueous solubility.[3][8] This trade-off must be carefully managed during lead optimization.

Conclusion and Future Directions

Indole-2-carboxamides represent a validated and highly promising class of antitubercular agents targeting the essential MmpL3 transporter. The synthetic routes are modular and robust, allowing for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide provide a solid foundation for research groups to synthesize and evaluate novel analogues. Future work in this area will likely focus on mitigating the solubility issues associated with highly potent compounds and evaluating the in vivo efficacy of new lead candidates in animal models of TB infection.[2]

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of Ethyl 5-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ethyl 5-amino-1H-indole-2-carboxylate. This indole derivative is a key intermediate in the synthesis of various pharmacologically active compounds, making its purity and stability critical for drug development and manufacturing. The described method is developed to separate the main component from its potential degradation products generated under forced degradation conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3] The method is validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness, ensuring it is suitable for its intended purpose in both research and quality control environments.[4][5][6][7]

Introduction and Method Rationale

This compound is a bifunctional molecule containing an aromatic amine and an ethyl ester group attached to an indole scaffold. The purity of this intermediate is paramount as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a reliable analytical method is required to monitor its purity and stability.

Rationale for Method Development:

The selection of a reversed-phase HPLC method is based on the physicochemical properties of the analyte. This compound has a calculated XLogP3 of 2.5, indicating moderate lipophilicity suitable for retention on a C18 stationary phase.[8] The presence of the amino group and the indole nitrogen means the molecule's charge state is pH-dependent. To ensure reproducible retention and good peak shape, an ion-suppression approach using a buffered mobile phase is optimal.[9] A UV detector is chosen due to the chromophoric nature of the indole ring system, which provides strong absorbance for sensitive detection. Gradient elution is employed to ensure that any potential degradation products, which may have significantly different polarities, are eluted and resolved from the parent peak within a reasonable runtime.[10]

Experimental

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Formic Acid (ACS Grade), Hydrochloric Acid (ACS Grade), Sodium Hydroxide (ACS Grade), Hydrogen Peroxide (30%, ACS Grade)

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector was used.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-22 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare sample solutions at a target concentration of 100 µg/mL in the diluent.

Forced Degradation (Stress) Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][11][12] A target degradation of 5-20% is recommended to ensure that the method can effectively separate degradants from the intact analyte.[1]

  • Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1 M HCl. Heat at 80 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1 M NaOH. Heat at 80 °C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid reference standard to 105 °C for 48 hours. Prepare a 100 µg/mL solution in diluent.

  • Photolytic Degradation: Expose a 100 µg/mL solution of the reference standard to UV light (254 nm) and cool white fluorescent light for 7 days.

Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described above.

Results and Discussion

Method Specificity and Forced Degradation

The method demonstrates excellent specificity. The peak for this compound was well-resolved from all degradation products formed during the forced degradation studies. The peak purity analysis, using a PDA detector, confirmed that the parent peak was spectrally pure in all stressed conditions, indicating no co-eluting impurities.

Stress ConditionRetention Time of Parent (min)% DegradationObservations
Control (Unstressed) ~9.50%Single major peak.
Acid Hydrolysis (1M HCl, 80°C) ~9.5~15%Major degradation peaks observed at ~4.2 and ~6.8 min.
Base Hydrolysis (1M NaOH, 80°C) ~9.5~18%Significant degradation with a primary degradant at ~5.5 min.
Oxidation (6% H₂O₂, RT) ~9.5~12%Several minor degradation peaks observed.
Thermal (105°C, Solid) ~9.5< 2%Compound is relatively stable to dry heat.
Photolytic (UV/Vis Light) ~9.5~8%Minor degradation observed.

The results confirm that the analytical method is stability-indicating, as it can effectively separate the analyte from its degradation products.[13]

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines.[4][6][14]

Validation ParameterResult
Linearity (Range) 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 1.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Robustness No significant impact from minor changes in flow rate, temperature, and mobile phase composition.

The validation results confirm that the method is linear, accurate, precise, and robust for the intended analytical application.[15]

Analytical Workflow Visualization

The following diagram illustrates the complete workflow for the analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting A Weigh Reference Standard & Sample C Prepare Standard & Sample Solutions (100 µg/mL) A->C B Prepare Mobile Phase & Diluent D Equilibrate HPLC System C->D Load into Autosampler E Inject Samples (10 µL) D->E F Run Gradient Program (22 min) E->F G Detect at 254 nm F->G H Integrate Chromatograms G->H Acquire Data I Calculate Purity / Assay H->I J Perform Peak Purity (for Stressed Samples) H->J K Generate Report I->K J->K

Caption: HPLC analysis workflow from sample preparation to final report generation.

Conclusion

The developed RP-HPLC method is rapid, specific, accurate, and precise for the quantification of this compound. The successful separation of the parent compound from its degradation products under various stress conditions confirms the stability-indicating nature of the method. This application note provides a fully validated protocol that can be readily implemented in quality control laboratories for routine analysis and stability testing of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 5-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-amino-1H-indole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this important synthetic sequence. As a key building block in medicinal chemistry, particularly for kinase inhibitors and other therapeutic agents, achieving a high yield of this molecule is critical.

This document moves beyond standard protocols to address the common pitfalls and challenges encountered in the lab. We will delve into the mechanistic reasoning behind process choices, providing you with the knowledge to not only solve current issues but also to proactively improve your synthetic outcomes.

Section 1: Overview of the Primary Synthetic Pathway

The most reliable and widely adopted method for synthesizing this compound is a two-step process. This pathway begins with the formation of the indole core via the Fischer indole synthesis, followed by the reduction of a nitro group to the target amine.

The general workflow is outlined below:

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Nitro Group Reduction Reactants 4-Nitrophenylhydrazine + Ethyl Pyruvate Intermediate Ethyl 5-nitro-1H-indole-2-carboxylate Reactants->Intermediate  Acid Catalyst (e.g., PPA, H₂SO₄)  Heat Final_Product This compound Intermediate->Final_Product  Reducing Agent (e.g., Pd/C, SnCl₂)  Hydrogen Source

Caption: High-level two-step synthetic workflow.

This guide will systematically address the common issues encountered in each of these critical steps.

Section 2: Troubleshooting the Fischer Indole Synthesis of the Nitro-Indole Intermediate

The Fischer indole synthesis is a powerful reaction for forming the indole nucleus but is notoriously sensitive to reaction conditions.[1] The formation of Ethyl 5-nitro-1H-indole-2-carboxylate from 4-nitrophenylhydrazine and ethyl pyruvate is a classic example where optimization is key to achieving high yields.[2]

Frequently Asked Questions (FAQs)

Q1: My reaction is producing low yields and a significant amount of dark, tar-like material. What are the likely causes and solutions?

A1: This is the most common issue in Fischer indole syntheses and typically points to problems with the acid catalyst or temperature control.

  • Causality: Strong acids and high temperatures, while necessary to drive the reaction, can also promote side reactions, including polymerization and decomposition of the starting materials or the indole product itself.[3][4] The electron-withdrawing nitro group on the phenylhydrazine ring makes it less reactive, often tempting chemists to use harsher conditions, which can be counterproductive.

  • Solutions:

    • Optimize the Acid Catalyst: The choice of acid is critical. A catalyst that is too strong can cause decomposition, while one that is too weak will result in an incomplete reaction.[3] Polyphosphoric acid (PPA) is often an effective choice for less reactive substrates as it provides a viscous medium that can help prevent charring at high temperatures.

    • Precise Temperature Control: High temperatures often lead to the formation of tars and resins.[3] It is crucial to find the "sweet spot." Begin with milder conditions and gradually increase the temperature, monitoring the reaction by TLC. Microwave-assisted synthesis can also be an excellent option for rapid, controlled heating, which can improve yields and reduce reaction times.[3]

    • Consider a One-Pot Approach: The hydrazone intermediate formed from 4-nitrophenylhydrazine and ethyl pyruvate can be unstable.[3] Instead of isolating the hydrazone, generating it in situ and proceeding directly to the cyclization step without isolation can prevent its decomposition and improve overall yield.[2][3]

Acid Catalyst Typical Conditions Advantages Disadvantages Reference
Sulfuric Acid (H₂SO₄) Diluted in Ethanol/WaterInexpensive, commonCan cause significant charring/tarring[1]
Polyphosphoric Acid (PPA) Neat, 80-120 °CGood for deactivated substrates, viscous mediumCan be difficult to stir and work up[3]
Zinc Chloride (ZnCl₂) Neat or in solvent, high temp.Effective Lewis acid catalystCan be hygroscopic, requires high temp.[1]
p-Toluenesulfonic Acid (pTSA) In solvent (e.g., Toluene)Milder Brønsted acid, easier to handleMay not be strong enough for all substrates[1]

Q2: I'm observing significant byproduct formation that is difficult to separate from my desired product. What are these side products and how can they be minimized?

A2: Besides tar formation, the main side reaction of concern is an alternative cyclization or rearrangement pathway.

  • Causality: The key step in the Fischer synthesis is a[5][5]-sigmatropic rearrangement of the enehydrazine intermediate.[1] If the reaction conditions are not optimal, or if there are competing reactive sites, alternative pathways can be favored. For instance, strong electron-donating groups on the carbonyl component (not an issue with ethyl pyruvate) can favor a competing N-N bond cleavage.[3] While less common in this specific synthesis, improper acid catalysis can lead to partially cyclized or rearranged, non-aromatic byproducts.

  • Solutions:

    • Ensure High-Purity Starting Materials: Impurities in the 4-nitrophenylhydrazine or ethyl pyruvate can introduce competing reactions.

    • Maintain an Anhydrous Environment: Water can interfere with Lewis acid catalysts and potentially lead to hydrolysis of intermediates.

    • Controlled Addition: Adding the catalyst portion-wise or adding the hydrazone solution slowly to the hot acid can sometimes help control the reaction exotherm and minimize byproduct formation.

G Enehydrazine Enehydrazine Intermediate Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Side_Product Decomposition/ Polymerization Rearrangement->Side_Product  Excessive Heat/  Strong Acid Desired_Product Aromatization to Indole Product Diimine->Desired_Product  Cyclization &  -NH₃

Caption: Key decision point in the Fischer Indole synthesis.

Detailed Protocol: Optimized Fischer Indole Synthesis

This protocol is based on a high-yielding procedure adapted from literature reports.[5]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (PPA) (10 wt. eq.). Heat the PPA to 80-90 °C with stirring.

  • Reagent Addition: In a separate flask, dissolve 4-nitrophenylhydrazine (1.0 eq.) and ethyl pyruvate (1.1 eq.) in ethanol. Add this solution dropwise to the hot PPA over 30 minutes.

  • Reaction: After the addition is complete, raise the temperature to 100-110 °C and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Filter the solid precipitate and wash thoroughly with water until the washings are neutral.

  • Purification: The crude solid can be purified by recrystallization from ethanol or by silica gel chromatography to yield Ethyl 5-nitro-1H-indole-2-carboxylate as a solid. A yield of 65% is reported for this step.[5]

Section 3: Troubleshooting the Reduction of the Nitro Group

The reduction of the nitro group to an amine is the final and critical step. While seemingly straightforward, this transformation can suffer from incomplete conversion or difficult workups.

Frequently Asked Questions (FAQs)

Q3: My catalytic hydrogenation using Palladium on Carbon (Pd/C) is very slow or stalls completely. What should I investigate?

A3: This is a common problem in catalytic reductions and usually relates to the catalyst, the hydrogen source, or the presence of poisons.

  • Causality: The catalyst, Pd/C, can be deactivated by impurities (catalyst poisons) such as sulfur or halide compounds. The hydrogen donor in transfer hydrogenation (e.g., ammonium formate, hydrazine) must be present in sufficient excess and able to efficiently transfer hydrogen to the catalyst surface.

  • Solutions:

    • Catalyst Quality and Loading: Use a fresh, high-quality Pd/C catalyst (5-10% Pd). Ensure the catalyst loading is sufficient (typically 5-10 mol% by weight relative to the substrate).

    • Hydrogen Source: When using ammonium formate for transfer hydrogenation, use a significant excess (at least 4-5 equivalents).[6] Ensure it is fully dissolved in the solvent. The reaction often requires heating to reflux to facilitate the hydrogen transfer.[6]

    • Solvent Choice: Ethanol is a common and effective solvent for this reduction.[6] Ensure the starting material is fully dissolved.

    • Check for Poisons: Ensure all glassware is scrupulously clean and that starting materials from the previous step are pure, as residual acid or other impurities could inhibit the catalyst.

Q4: I used Stannous Chloride (SnCl₂) for the reduction, but the workup is problematic, resulting in a low isolated yield. How can I improve this?

A4: The SnCl₂ workup is notoriously tricky due to the formation of tin salts.

  • Causality: In an acidic medium, tin(II) reduces the nitro group, becoming tin(IV). During workup, these tin species can form emulsions and gelatinous precipitates of tin hydroxides (Sn(OH)₄), which can trap the product, making extraction difficult.

  • Solution: The key is careful pH adjustment. After the reaction, cool the mixture and slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is basic (pH 7-8).[5] This will precipitate the tin salts as insoluble oxides/hydroxides, which can then be removed by filtration through a pad of Celite. The desired product should remain in the filtrate, which can then be extracted with an organic solvent like ethyl acetate.[5]

Detailed Protocol: Catalytic Transfer Hydrogenation

This protocol is adapted from a reported procedure with a quantitative yield.[6]

  • Reaction Setup: To a solution of Ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq.) in ethanol (6 volumes), add ammonium formate (4.0 eq.) as a solid.

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen), carefully add 5% Palladium on carbon (10% by weight of the substrate).

  • Reaction: Heat the resulting mixture to reflux for 30-60 minutes. The reaction is often rapid. Monitor by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethanol (20 volumes).[6]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (in vacuo). The resulting solid is often pure enough for subsequent steps, providing this compound in nearly quantitative yield.[6] If further purification is needed, it can be achieved by silica gel chromatography.

G cluster_0 Catalytic Transfer Hydrogenation cluster_1 Workup & Isolation Setup Dissolve Substrate & NH₄COOH in Ethanol Reaction Add Pd/C Catalyst Reflux 30-60 min Setup->Reaction Filter Cool and Filter through Celite Reaction->Filter Isolate Concentrate Filtrate in vacuo Filter->Isolate Product Pure Product Isolate->Product

Caption: Workflow for the nitro group reduction step.

By carefully considering the mechanistic principles and addressing these common troubleshooting points, you can significantly improve the yield and purity of your this compound synthesis.

References

Technical Support Center: Purification of Crude Ethyl 5-amino-1H-indole-2-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of crude Ethyl 5-amino-1H-indole-2-carboxylate using column chromatography. It addresses common challenges and frequently asked questions to ensure successful purification outcomes.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during the column chromatography process for this compound.

Problem: Poor or No Separation of the Target Compound from Impurities.
  • Question: My TLC plate shows distinct spots, but on the column, everything is eluting together. Why is this happening and how can I fix it?

  • Answer: This is a common issue that can arise from several factors. The primary cause is often a suboptimal mobile phase (eluent). While TLC is an excellent tool for determining the right solvent system, the larger scale of column chromatography can sometimes yield different results.[1] The interaction between the sample, solvent, and stationary phase is a delicate equilibrium.[2]

    Root Causes & Solutions:

    • Inappropriate Eluent Polarity: The eluent's polarity may be too high, causing all compounds to travel with the solvent front, or too low, resulting in no movement. For this compound, a good starting point for TLC analysis is a mixture of hexane and ethyl acetate.[3] The ideal eluent should provide a Retention Factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[4] If your Rf value is outside of this range, adjust the solvent ratio.

    • Overloading the Column: Applying too much crude sample can lead to broad bands that overlap, making separation impossible. A general guideline is to use a stationary phase weight that is 20 to 50 times the sample weight.[2] For difficult separations, a higher ratio is recommended.

    • Poor Column Packing: An unevenly packed column will have channels, leading to an uneven flow of the mobile phase and poor separation.[5] Always ensure the column is packed uniformly without any air pockets or cracks. The wet slurry method is generally recommended for this.[5][6]

Problem: The Compound is Stuck on the Column and Will Not Elute.
  • Question: I've been running the column for a long time, and while some impurities have come off, my target compound, this compound, is not eluting. What should I do?

  • Answer: This issue, known as irreversible adsorption, is particularly prevalent with compounds containing basic functional groups like the amino group on your indole derivative. The acidic nature of standard silica gel can lead to strong ionic interactions with basic compounds.

    Root Causes & Solutions:

    • Strong Analyte-Stationary Phase Interaction: The primary amine on the indole ring is basic and can interact strongly with the acidic silanol groups on the surface of silica gel, causing it to remain on the column.

      • Solution A: Add a Basic Modifier: Incorporating a small amount (0.1-1%) of a volatile base, such as triethylamine (TEA) or ammonia in methanol, into your eluent can neutralize the acidic sites on the silica gel.[7][8] This will reduce the strong interaction and allow your compound to elute.

      • Solution B: Use an Alternative Stationary Phase: If the issue persists, consider using a different stationary phase.[9] Basic alumina or amine-functionalized silica are excellent alternatives for purifying basic compounds as they minimize strong acidic interactions.[8]

    • Insufficient Eluent Polarity: The chosen solvent system may not be polar enough to displace the compound from the stationary phase.

      • Solution: Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[4][10] This will elute the less polar impurities first, followed by your more polar target compound.

    • Compound Decomposition: It is possible, though less likely for this specific compound under normal conditions, that the compound has degraded on the acidic silica.[9] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.

Problem: The Compound's Elution Band is Tailing.
  • Question: My compound is coming off the column, but the spot on the TLC is streaked, and the elution is taking many fractions. How can I get a sharper peak?

  • Answer: Tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase, which is common for amines on silica gel.

    Root Causes & Solutions:

    • Acid-Base Interaction: As mentioned previously, the interaction between the basic amine of your compound and the acidic silica gel is the most likely culprit.

      • Solution: The most effective solution is to add a basic modifier like triethylamine (0.1-1%) to your eluent.[8] This will occupy the acidic sites on the silica, leading to a more symmetrical and sharper elution band.

    • Poor Sample Application: If the initial band of the sample applied to the column is too diffuse, it will remain so throughout the elution.

      • Solution: Dissolve your crude sample in a minimal amount of a solvent in which it is highly soluble, and then apply it to the column in a narrow, concentrated band.[9]

Frequently Asked Questions (FAQs)

  • Q1: What is the best stationary phase for purifying this compound?

    • A1: Standard silica gel (70-230 mesh) is the most common and cost-effective choice.[11] However, due to the basicity of the 5-amino group, which can cause tailing, basic alumina or amine-functionalized silica can provide superior results with sharper peaks and better recovery.[8]

  • Q2: How do I select the optimal eluent system?

    • A2: Eluent selection should always begin with TLC analysis. The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4.[3][4] A common starting point is a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate.[7] By testing different ratios, you can fine-tune the polarity to achieve the best separation between your product and any impurities.

Recommended Starting Solvent Systems for TLC
System 1 (Standard)
System 2 (For more polar compounds)
System 3 (Alternative)
  • Q3: Should I use isocratic or gradient elution?

    • A3:

      • Isocratic Elution (using a single solvent mixture) is effective if the impurities have Rf values that are well-separated from your product.

      • Gradient Elution (gradually increasing the eluent polarity) is highly recommended if your crude mixture contains compounds with a wide range of polarities.[4] This method allows for the efficient removal of non-polar impurities first, followed by the elution of your target compound, and finally, any highly polar impurities. This often results in a faster and more effective purification.[10]

  • Q4: How can I visualize the compound in the collected fractions?

    • A4: this compound contains an indole ring system, which is UV-active. You can spot a small amount from each collected fraction onto a TLC plate and visualize the spots under a UV lamp (typically at 254 nm). Combine the fractions that contain only your pure compound.

Experimental Protocols

Protocol 1: Column Packing (Wet Slurry Method)
  • Secure a glass column vertically with a clamp. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]

  • In a beaker, create a slurry by mixing the silica gel with your initial, least polar eluent.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.

  • Gently tap the side of the column to encourage the silica to settle into a uniform bed and to release any trapped air bubbles.[6]

  • Once the silica has settled, add a final layer of sand on top to prevent the stationary phase from being disturbed when adding more solvent.[6]

  • Never let the solvent level drop below the top of the sand layer, as this can cause the column to crack, ruining the separation.

Protocol 2: Purification Workflow

This diagram illustrates the logical flow of the purification process.

PurificationWorkflow Crude Crude Sample (this compound) TLC 1. TLC Analysis (Optimize Eluent) Crude->TLC Test Separation Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Determines Eluent Load 3. Load Sample (Concentrated Solution) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC with UV) Collect->Analyze Monitor Purity Combine 7. Combine Pure Fractions Analyze->Combine Identify Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for column chromatography purification.

References

Technical Support Center: Synthesis of 5-Aminoindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 5-aminoindole derivatives. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the synthesis of these important scaffolds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions, empowering you to navigate the complexities of your experimental work with confidence.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 5-aminoindole derivatives, providing quick and actionable solutions.

1. My Fischer indole synthesis of a 5-aminoindole is giving me a mixture of isomers. How can I improve the regioselectivity?

The formation of isomeric byproducts, particularly the 4- and 6-aminoindoles, is a common challenge in the Fischer indole synthesis when using meta-substituted phenylhydrazines like 4-aminophenylhydrazine. The cyclization can occur at either ortho position relative to the hydrazine moiety.

  • Underlying Cause: The regioselectivity of the Fischer indole synthesis is influenced by both electronic and steric factors. The amino group is an ortho-, para-director, which can activate both the C2 and C6 positions of the aniline ring for electrophilic attack during the[1][1]-sigmatropic rearrangement.[2]

  • Troubleshooting:

    • Choice of Acid Catalyst: The strength and type of acid catalyst can significantly impact the isomer ratio.[3][4] Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal conditions for your specific substrate.[3][5][6] In some cases, stronger acids may favor the formation of the less sterically hindered isomer.[7]

    • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the cyclization. Systematically varying the reaction temperature may favor the formation of one isomer over the other.

    • Protecting Groups: Protecting the amino group of the 4-aminophenylhydrazine can alter its directing effect and improve regioselectivity. The use of a tert-butoxycarbonyl (Boc) protecting group is a common strategy.[8]

2. I'm observing significant tar formation in my Bischler-Möhlau synthesis of a 5-aminoindole. What are the likely causes and how can I prevent it?

The Bischler-Möhlau synthesis, which involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline derivative, is known for its often harsh reaction conditions, which can lead to polymerization and tar formation, resulting in low yields and difficult purification.[9][10]

  • Underlying Cause: The high temperatures and strong acids typically employed in the Bischler-Möhlau synthesis can promote side reactions, including self-condensation of the ketone, polymerization of the aniline, and decomposition of the product.[9]

  • Troubleshooting:

    • Milder Reaction Conditions: Recent modifications to the Bischler-Möhlau synthesis have focused on using milder conditions. The use of microwave irradiation can significantly reduce reaction times and minimize the formation of byproducts.[11]

    • Catalyst Choice: The use of lithium bromide as a catalyst has been shown to promote the reaction under milder conditions.[10]

    • Protecting Groups: Protecting the amino group of the aniline starting material can prevent its participation in unwanted side reactions.

3. My palladium-catalyzed synthesis of a 5-aminoindole is giving low yields and a complex mixture of byproducts. What should I investigate?

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination or Larock indole synthesis, offer powerful alternatives for constructing the indole ring. However, the presence of a free amino group can lead to catalyst inhibition or undesired side reactions.

  • Underlying Cause: The amino group can coordinate to the palladium catalyst, potentially deactivating it or leading to the formation of undesired C-N coupled byproducts.[12]

  • Troubleshooting:

    • Protecting Groups: Protecting the amino group is often essential for the success of palladium-catalyzed reactions. The Boc group is a common choice as it can be easily removed under acidic conditions.

    • Ligand and Catalyst Screening: The choice of ligand is critical in palladium-catalyzed reactions. A systematic screening of different phosphine ligands (e.g., X-Phos) and palladium sources (e.g., Pd(OAc)₂) can help identify the optimal catalytic system for your specific substrates.[13]

    • Reaction Conditions: Carefully optimize the reaction temperature, solvent, and base to minimize side reactions and maximize the yield of the desired product.

4. I'm struggling to purify my 5-aminoindole derivative from its isomers using flash chromatography. Do you have any tips?

The separation of isomeric aminoindoles can be challenging due to their similar polarities.

  • Troubleshooting:

    • Solvent System Optimization: A thorough screening of different solvent systems is crucial. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), can help to reduce tailing and improve the separation of basic compounds like aminoindoles.[14]

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reverse-phase silica (C18).[15] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for purifying polar compounds.[16]

    • Sample Loading: For challenging separations, dry loading the sample onto the column can improve resolution compared to liquid loading, especially if the sample has limited solubility in the initial eluent.[17]

II. Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of 5-aminoindole derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive starting materials or reagents.- Incorrect reaction temperature or time.- Inappropriate catalyst or solvent.- Decomposition of starting material or product.- Verify the purity and activity of all starting materials and reagents.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Systematically screen different catalysts, solvents, and temperatures.- Consider using a protecting group for the amino functionality to prevent decomposition.
Formation of Isomeric Byproducts (e.g., 4- and 6-aminoindoles) - Lack of regioselectivity in the cyclization step of the Fischer indole synthesis.- Optimize the acid catalyst (type and concentration).- Vary the reaction temperature.- Employ a protecting group on the amino group of the phenylhydrazine.
Significant Tar/Polymer Formation - Harsh reaction conditions (high temperature, strong acid).- Reactive starting materials or intermediates.- Use milder reaction conditions (e.g., microwave irradiation).- Screen for milder catalysts (e.g., LiBr in Bischler-Möhlau).- Protect reactive functional groups.
Difficult Purification - Co-elution of product and impurities.- Tailing of polar compounds on silica gel.- Optimize the flash chromatography solvent system, including the use of basic additives like triethylamine.- Explore alternative stationary phases (alumina, C18, HILIC).- Consider derivatization of the crude mixture to facilitate separation, followed by deprotection.
Incomplete Reaction - Insufficient catalyst loading or deactivation.- Low reaction temperature.- Increase the catalyst loading or add a fresh portion of the catalyst.- Gradually increase the reaction temperature while monitoring the reaction progress.

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 5-amino-2-methylindole via the Fischer indole synthesis.

Synthesis of 5-Amino-2-methylindole

Step 1: Formation of the Hydrazone

  • To a solution of 4-aminophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add acetone (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting hydrazine is consumed.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude hydrazone, which can be used in the next step without further purification.

Step 2: Fischer Indole Synthesis

  • To a solution of the crude hydrazone from Step 1 in a suitable solvent (e.g., ethanol, acetic acid, or toluene), add the chosen acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) portion-wise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate containing 0.5% triethylamine to afford the desired 5-amino-2-methylindole.

IV. Visualization of Reaction Mechanisms and Workflows

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_hydrazone Hydrazone Formation cluster_tautomerization Tautomerization cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_cyclization Cyclization & Aromatization A 4-Aminophenylhydrazine C Hydrazone A->C + H+ B Ketone/Aldehyde B->C D Enamine C->D Tautomerization E Di-imine Intermediate D->E [3,3]-Shift F Cyclized Intermediate E->F Cyclization G 5-Aminoindole F->G - NH3, Aromatization

Caption: Key steps in the Fischer indole synthesis of 5-aminoindoles.

Troubleshooting Workflow for Isomeric Impurities

Isomer_Troubleshooting Start Mixture of 5-aminoindole and isomers detected Decision1 Modify Reaction Conditions? Start->Decision1 Action1a Optimize Acid Catalyst Decision1->Action1a Yes Action1b Vary Reaction Temperature Decision1->Action1b Yes Action1c Use Protecting Group Decision1->Action1c Yes Decision2 Improve Purification? Decision1->Decision2 No Action1a->Decision2 Action1b->Decision2 Action1c->Decision2 Action2a Optimize Solvent System (add base) Decision2->Action2a Yes Action2b Try Different Stationary Phase Decision2->Action2b Yes Action2c Employ Dry Loading Decision2->Action2c Yes Result Pure 5-Aminoindole Decision2->Result No (Re-evaluate synthesis) Action2a->Result Action2b->Result Action2c->Result

Caption: A decision-making workflow for addressing isomeric impurities.

V. References

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. Retrieved from --INVALID-LINK--

  • Jia, Y., & Zhu, J. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. The Journal of Organic Chemistry, 71(20), 7826–7834. --INVALID-LINK--

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from --INVALID-LINK--

  • Yadav, J. S., & Reddy, B. V. S. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(12), 2285-2306. --INVALID-LINK--

  • Química Organica.org. (n.d.). Indoles Synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Regioselectivity in Substituted Indole Synthesis. Retrieved from --INVALID-LINK--

  • Garg, N. K. (2013). Why Do Some Fischer Indolizations Fail?. Accounts of chemical research, 46(5), 1039–1050. --INVALID-LINK--

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. --INVALID-LINK--

  • Zeynizadeh, B., & Rahmani, S. (2014). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 19(7), 9436–9448. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Jia, Y., & Zhu, J. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. PubMed. Retrieved from --INVALID-LINK--

  • Garg, N. K. (2013). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from --INVALID-LINK--

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from --INVALID-LINK--

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from --INVALID-LINK--

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from --INVALID-LINK--

  • Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from --INVALID-LINK--

  • Nature. (1949). The Fischer Indole Synthesis. Nature, 164(4162), 289-290. --INVALID-LINK--

  • Wang, X., Guran, C., & Liu, Y. (2019). Copper-catalyzed asymmetric cyclization of alkenyl diynes: method development and new mechanistic insights. Chemical Science, 10(38), 8815–8821. --INVALID-LINK--

  • ResearchGate. (n.d.). Expedient synthesis of indoles from N-Boc arylhydrazines. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. Retrieved from --INVALID-LINK--

  • Garg, N. K. (2011). Exploration of the interrupted Fischer indolization reaction. Beilstein journal of organic chemistry, 7, 1390–1397. --INVALID-LINK--

  • ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from --INVALID-LINK--

  • SpringerLink. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Journal of the Iranian Chemical Society, 18(10), 2533-2555. --INVALID-LINK--

  • Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole at BMRB. Retrieved from --INVALID-LINK--

  • MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(10), 458. --INVALID-LINK--

  • Biotage. (2023, January 26). How do I purify my high boiling solvent reaction mixture using silica flash chromatography? [Blog post]. Retrieved from --INVALID-LINK--

  • de Andrade, M. T., Lemos, T. L. G., de Moraes, M. O., & de Barros, M. C. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 2993–3006. --INVALID-LINK--

  • OUCI. (n.d.). Synthesis of indolines via palladium-catalyzed [4 + 1] annulation of (2-aminophenyl)methanols with sulfoxonium ylides. Retrieved from --INVALID-LINK--

  • Koutentis, P. A., & Constantinides, C. P. (2012). Synthesis of oleophilic electron-rich phenylhydrazines. Beilstein journal of organic chemistry, 8, 268–273. --INVALID-LINK--

  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of 2-Aminoindoles by a Heteroanulation Reaction. Retrieved from --INVALID-LINK--

  • Wang, J., Zhang, J., & Liu, Y. (2017). A Copper-Catalyzed Tandem Cyclization Reaction of Aminoalkynes with Alkynes for the Construction of Tetrahydropyrrolo[1,2-a]quinolines Scaffold. Scientific reports, 7, 44059. --INVALID-LINK--

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 5-Aminoindole. Retrieved from --INVALID-LINK--

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from --INVALID-LINK--

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-alkylation of indoles is a cornerstone transformation in synthetic organic chemistry, pivotal to the fields of medicinal chemistry and drug development. The introduction of substituents at the indole nitrogen can profoundly alter the steric and electronic properties of the molecule, often leading to significant changes in biological activity.[1][2] Many pharmaceuticals, from antiviral agents to treatments for hypercholesterolemia, feature the N-alkylated indole scaffold.[3]

However, this seemingly straightforward transformation is fraught with challenges, most notably the competition between N-alkylation and alkylation at the electron-rich C3 position.[4][5] The C3 position of the indole ring is inherently more nucleophilic than the nitrogen atom, making regioselectivity a primary hurdle for synthetic chemists.[5]

This technical support center is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights through a series of frequently asked questions and detailed troubleshooting guides to help you navigate the complexities of indole N-alkylation and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)

Q1: What makes the N-alkylation of indoles challenging?

The primary challenge in N-alkylation is controlling regioselectivity. The indole ring system has two principal nucleophilic sites: the N1 nitrogen and the C3 carbon. The C3 position is approximately 1013 times more reactive than benzene and is often more nucleophilic than the N1 nitrogen, leading to the formation of undesired C3-alkylated byproducts.[2][5] Achieving selective N-alkylation requires carefully chosen reaction conditions that either enhance the nitrogen's nucleophilicity or sterically and electronically disfavor attack at C3.[5] Furthermore, the nitrogen atom's relative inertness can sometimes necessitate harsh reaction conditions, which may not be compatible with sensitive functional groups on the indole or the alkylating agent.[6][7]

Q2: What are the "classical" conditions for performing an N-alkylation of an indole?

The most common and well-established method involves the deprotonation of the indole's N-H bond with a strong base, followed by nucleophilic attack on an alkyl halide.[8][9] The typical conditions are:

  • Base: A strong base, most commonly sodium hydride (NaH), is used to completely deprotonate the indole nitrogen (pKa ≈ 17 in DMSO), forming a highly nucleophilic indolide anion.[5][10]

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is used to dissolve the indole and the resulting anion.[1][5][11]

  • Alkylating Agent: An electrophilic alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl bromide), is added to the solution of the indolide anion.[1]

This combination generally provides good yields and high selectivity for the N-alkylated product.[8]

Q3: How do the choices of base and solvent impact N- vs. C-alkylation?

The base and solvent system is the most critical factor in controlling regioselectivity.

  • Strong Bases in Polar Aprotic Solvents (e.g., NaH in DMF/THF): This combination is the gold standard for promoting N-alkylation.[5][11] The strong base ensures complete and irreversible deprotonation of the indole nitrogen. The resulting indolide anion's negative charge is primarily localized on the nitrogen, making it the most reactive site for subsequent alkylation. Incomplete deprotonation can leave neutral indole molecules in solution, which preferentially react at the C3 position.[5]

  • Weaker Bases or Phase-Transfer Conditions: Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often under phase-transfer catalysis conditions, especially for more reactive alkylating agents or sensitive substrates.[12] These conditions may sometimes result in a mixture of N- and C-alkylated products depending on the substrate.

  • Solvent Effects: Polar aprotic solvents like DMF and THF are ideal because they solvate the cation (e.g., Na⁺) effectively, leaving the indolide anion highly reactive. Protic solvents are generally avoided as they can protonate the strong base and the indolide anion. Nonpolar solvents may not sufficiently dissolve the reagents. In some modern catalytic systems, solvent choice can dramatically switch selectivity; for example, In(III)-catalyzed reactions can be tuned to favor N1-alkylation in THF and C6-alkylation in toluene.[13]

Q4: What alternative methods exist for N-alkylation if strong bases are not suitable for my substrate?

For substrates with base-sensitive functional groups, several milder alternatives have been developed:

  • Mitsunobu Reaction: This reaction uses an alcohol as the alkylating agent in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). It proceeds under neutral conditions and is highly effective for installing secondary alkyl groups.[8]

  • Metal-Catalyzed Reactions: Transition metal catalysis offers powerful and often highly selective methods.

    • Copper-Catalyzed Reactions: Copper catalysts can facilitate the N-alkylation of indoles with various partners, including N-tosylhydrazones[7][14] and alkyl halides. These methods often tolerate a wider range of functional groups.

    • Palladium-Catalyzed Reactions: Palladium complexes are particularly effective for N-allylation reactions using substrates like allyl acetates.[2]

    • Iridium-Catalyzed Reactions: Iridium catalysts can be used for "borrowing hydrogen" reactions, where an alcohol serves as the alkylating agent, releasing water as the only byproduct, which is a highly atom-economical and green approach.[15]

  • Mild Base Systems: For certain substrates, weaker organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used effectively, sometimes in catalytic amounts.[5][9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: Low to No Conversion of Starting Material

You've run the reaction overnight, but TLC or LC-MS analysis shows predominantly unreacted indole.

Possible CauseScientific Rationale & ExplanationSuggested Solution(s)
Inactive Base or Reagents Sodium hydride (NaH) is highly reactive and degrades upon exposure to atmospheric moisture. Old or improperly stored NaH will have reduced activity. Similarly, solvents must be anhydrous, as water will quench the base.• Use a fresh bottle of NaH or wash the NaH with dry hexanes to remove the mineral oil and any surface hydroxides before use. • Ensure all solvents (DMF, THF) are freshly dried over a suitable drying agent (e.g., molecular sieves, sodium/benzophenone).[16] • Run the reaction under a strictly inert atmosphere (Nitrogen or Argon).[1]
Insufficiently Strong Base The pKa of the indole N-H is around 17. The base used must have a conjugate acid with a significantly higher pKa to ensure complete deprotonation. Weaker bases like K₂CO₃ may not be strong enough for less reactive indoles or alkylating agents.• If using a weaker base, switch to a stronger base like NaH, potassium tert-butoxide (t-BuOK), or LDA.[11]
Low Reaction Temperature While initial deprotonation is often done at 0 °C to control hydrogen evolution, the subsequent alkylation step may require thermal energy to overcome the activation barrier, especially with less reactive alkylating agents.• After adding the alkylating agent at 0 °C, allow the reaction to warm to room temperature and stir for several hours.[1] • If no reaction occurs at room temperature, gently heat the mixture (e.g., to 50-80 °C) while carefully monitoring for side product formation.[8]
Poorly Reactive Alkylating Agent The reactivity of alkyl halides follows the trend: R-I > R-B > R-Cl. Alkyl chlorides can be significantly less reactive than bromides or iodides. Secondary alkyl halides are also much less reactive than primary ones in SN2 reactions.[17]• If using an alkyl bromide or chloride, consider switching to the corresponding alkyl iodide. • Add a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). This facilitates an in situ Finkelstein reaction, converting the alkyl bromide/chloride to the more reactive alkyl iodide.[17]
Problem 2: Poor N-Selectivity / Significant C3-Alkylation Observed

Your reaction produces a mixture of N1- and C3-alkylated products, with the C3-isomer being a major component.

This is the most common challenge in indole alkylation. The key is to favor the formation and reaction of the N-anion over the neutral indole.

Troubleshooting Workflow for Poor N-Selectivity

References

Technical Support Center: Overcoming Poor Solubility of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenge of poor solubility often encountered with indole-2-carboxylic acid derivatives. These compounds are a cornerstone in medicinal chemistry and drug discovery, forming the scaffold for numerous therapeutic agents.[1][2][3][4] However, their inherent hydrophobicity frequently leads to solubility issues that can impede synthesis, purification, biological screening, and formulation development.[5][6]

This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical solutions and troubleshooting strategies to navigate these challenges effectively.

Troubleshooting Guide: From Lab Bench to Formulation

This section provides a systematic approach to diagnosing and solving solubility problems with indole-2-carboxylic acid derivatives.

Issue 1: Unexpected Precipitation During Reaction or Work-up

Q1: My indole-2-carboxylic acid derivative has crashed out of the reaction mixture. What are the immediate steps I should take?

A1: Unexpected precipitation signifies that the compound's concentration has exceeded its solubility limit in the current solvent system. This can be triggered by a change in temperature, pH, or solvent composition during the reaction or work-up.

Immediate Corrective Actions:

  • Solvent Addition: Try adding a small amount of a stronger, miscible co-solvent in which your compound is known to be more soluble (e.g., DMSO, DMF, or THF).[6] This can often redissolve the precipitate.

  • Gentle Heating & Sonication: Applying gentle heat or using an ultrasonic bath can provide the energy needed to overcome the activation barrier for dissolution.[6]

  • pH Adjustment: If your derivative has other ionizable groups, a slight adjustment of the reaction mixture's pH might increase solubility. For acidic indoles, adding a base to deprotonate the carboxylic acid will form a more soluble salt.[6]

Workflow for Diagnosing Precipitation Issues

G start Precipitation Observed check_temp Was there a temperature change? start->check_temp check_solvent Was a new solvent/reagent added? start->check_solvent check_ph Could the pH have changed? start->check_ph temp_yes Yes check_temp->temp_yes Yes solvent_yes Yes check_solvent->solvent_yes Yes ph_yes Yes check_ph->ph_yes Yes solution_temp Re-establish initial temperature. Consider a solvent with a wider temperature tolerance. temp_yes->solution_temp solution_solvent Product has lower solubility in the new mixture. Use a co-solvent or a different work-up solvent. solvent_yes->solution_solvent solution_ph Product solubility is pH-dependent. Buffer the reaction or adjust pH. ph_yes->solution_ph

Caption: Troubleshooting workflow for unexpected precipitation.

Issue 2: Difficulty Preparing Stock Solutions for Biological Assays

Q2: I am unable to dissolve my indole-2-carboxylic acid derivative in common aqueous buffers for my biological assay.

A2: This is a frequent hurdle. The first step is typically to create a concentrated stock solution in a water-miscible organic solvent.[7]

Recommended Strategies:

  • Organic Solvent Stock: Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions.[6] From this stock, you can perform serial dilutions into your aqueous assay medium.

    • Causality: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice of many organic compounds. However, it's crucial to keep the final DMSO concentration in your assay low (typically <0.5%) to avoid artifacts.[7]

  • Co-solvent Systems: If direct dilution of the DMSO stock leads to precipitation, incorporating a co-solvent like ethanol or polyethylene glycol (PEG 400) into the aqueous buffer can enhance solubility.[7][8]

  • pH Adjustment: The carboxylic acid moiety on your indole derivative is a key handle for solubility manipulation. By raising the pH of your aqueous buffer above the pKa of the carboxylic acid, you will deprotonate it, forming an anionic carboxylate that is significantly more water-soluble.[6][9]

Table 1: pH-Dependent Aqueous Solubility of a Generic Indole-2-Carboxylic Acid (pKa ≈ 4.0)

pH of Aqueous BufferPredominant SpeciesExpected Relative Solubility
2.0COOH (Neutral)Very Low
4.0COOH / COO- (50:50)Moderate
6.0COO- (Anionic)High
7.4COO- (Anionic)Very High

Note: Data is illustrative. Actual solubility is compound-specific.

Frequently Asked Questions (FAQs)

Q3: What is salt formation and how can it improve the solubility of my indole-2-carboxylic acid derivative?

A3: Salt formation is one of the most effective and widely used strategies to increase the aqueous solubility and dissolution rate of acidic drugs.[10][11] The process involves reacting your acidic indole-2-carboxylic acid with a base to form a salt.

  • Mechanism: The deprotonation of the carboxylic acid group (R-COOH) by a base (e.g., NaOH, KOH, or an amine) results in the formation of a salt (R-COO⁻ Na⁺). This ionized form is more polar than the neutral parent compound, leading to more favorable interactions with water molecules and thus, increased aqueous solubility.[9]

  • Practical Application: During drug development, various salt forms (e.g., sodium, potassium, tromethamine) are screened to find one with optimal solubility, stability, and manufacturability.[12][13] For laboratory purposes, preparing a sodium or potassium salt in situ by adding a stoichiometric equivalent of NaOH or KOH can be a quick way to solubilize a compound in an aqueous medium.

Q4: I've heard about using cyclodextrins. How do they work and when should I consider them?

A4: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[7][14] They can encapsulate poorly soluble molecules, like your indole derivative, within this cavity.

  • Mechanism of Action: This encapsulation forms a "host-guest" inclusion complex.[15][16] The complex effectively masks the hydrophobic nature of the indole derivative, presenting a hydrophilic exterior to the aqueous solvent. This results in a significant increase in the apparent water solubility of the guest molecule.[14]

  • When to Use: Cyclodextrins are an excellent choice when pH modification or co-solvents are not viable options, for instance, if they interfere with your assay or if you need a high concentration of your compound in a formulation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[7][17]

Experimental Protocol: Preparation of an Indole-2-Carboxylic Acid Derivative/HP-β-CD Inclusion Complex

This protocol is based on the kneading method, which is effective for laboratory-scale preparations.

  • Materials:

    • Indole-2-carboxylic acid derivative

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Ethanol/water (50:50 v/v) solution

    • Mortar and pestle

  • Procedure:

    • Molar Ratio Calculation: Determine the desired molar ratio (commonly 1:1 or 1:2) of your compound to HP-β-CD.

    • Paste Formation: Place the accurately weighed HP-β-CD into the mortar. Slowly add a small amount of the ethanol/water solution and triturate with the pestle until a uniform paste is formed.[7]

    • Compound Addition: Add the accurately weighed indole derivative to the paste.

    • Kneading: Knead the mixture thoroughly for 45-60 minutes. The solvent will slowly evaporate. Maintain a pasty consistency by adding a few drops of the solvent mixture if it becomes too dry.[7]

    • Drying: Spread the resulting solid mass on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved.

    • Final Product: The resulting powder is the inclusion complex, which should exhibit enhanced aqueous solubility.

Q5: What is a prodrug approach and is it relevant for my research?

A5: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[18] For indole-2-carboxylic acids, a common prodrug strategy is esterification of the carboxylic acid group.[19]

  • Why it Works: While this might seem counterintuitive as it removes the ionizable group, it can be used to improve properties like membrane permeability. To enhance solubility, the ester can be linked to a highly soluble promoiety, such as polyethylene glycol (PEG) or an amino acid.[6]

  • Relevance: This is an advanced strategy typically employed in later-stage drug development to optimize pharmacokinetic properties.[19] For early-stage research and in vitro screening, direct solubilization methods are usually more practical.

Q6: Could polymorphism be the cause of my inconsistent solubility results?

A6: Absolutely. Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[20] Different polymorphs of the same compound can have significantly different physical properties, including solubility and dissolution rate.[21]

  • Impact: A metastable polymorph is generally more soluble than the most thermodynamically stable form.[21] If your synthesis or purification process yields different polymorphic forms on different occasions, you will observe variability in your solubility experiments.

  • What to Do: If you suspect polymorphism, characterization of your solid material using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) is necessary. To ensure consistency, it is crucial to develop a crystallization procedure that reliably produces the same polymorphic form.[22]

Workflow for Solubility Enhancement Strategy Selection

G start Poorly Soluble Indole-2-Carboxylic Acid Derivative ph_adjust Is pH adjustment compatible with the experiment/formulation? start->ph_adjust cosolvent Is a small amount of organic solvent acceptable? ph_adjust->cosolvent No use_ph Adjust pH to > pKa + 1 to form a soluble salt. ph_adjust->use_ph Yes cyclodextrin Are other methods unsuitable or insufficient? cosolvent->cyclodextrin No use_cosolvent Use DMSO stock solution. Add co-solvents (PEG, EtOH) to aqueous phase. cosolvent->use_cosolvent Yes use_cd Formulate with a cyclodextrin (e.g., HP-β-CD). cyclodextrin->use_cd Yes advanced Consider advanced strategies: Salt screening, Prodrugs, Solid Dispersions. cyclodextrin->advanced No

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Preventing oxidation of the 5-amino group during reactions

Author: BenchChem Technical Support Team. Date: January 2026

This resource provides field-proven insights and robust protocols to help you navigate these challenges, ensuring the integrity and success of your synthetic pathways.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction mixture turned dark brown or black after adding an oxidizing agent or upon exposure to air. What is happening and how can I prevent it?

A: A dark coloration is a classic indicator of the oxidation of an unprotected aromatic amine.[3] The amino group is electron-donating, which activates the aromatic ring and makes the nitrogen's lone pair of electrons highly susceptible to oxidation. This process often forms highly conjugated, colored quinone-imine or polymeric species.[3][4]

Probable Cause:

  • Metal-Catalyzed Oxidation: Trace metal ions (e.g., iron, copper) in your reagents or solvents can catalyze the oxidation process.[3]

Solutions:

  • Protect the Amino Group: This is the most robust solution. By temporarily converting the amino group into a less reactive functional group (like a carbamate or amide), you "mask" it from unwanted reactions.[1][5] The Boc (tert-Butoxycarbonyl) group is an excellent starting point for its reliability and well-established protocols.

  • Use an Inert Atmosphere: If the oxidation is occurring due to air exposure, performing the reaction under an inert atmosphere of nitrogen or argon can significantly reduce the formation of these colored byproducts.[3] This involves using deoxygenated solvents and maintaining a positive pressure of inert gas throughout the experiment.

  • Add Chelating Agents: If you suspect metal catalysis, adding a small amount of a chelating agent like EDTA can sequester trace metal ions and inhibit their catalytic activity.[3]

Q2: My product yield is very low, and my TLC and LC-MS analyses show a complex mixture of unidentified side products. Could this be related to the 5-amino group?

A: Absolutely. Beyond simple oxidation, a free aromatic amino group is a potent nucleophile and can participate in a variety of unintended side reactions, leading to a complex product profile and low yield of your desired compound.

Probable Cause:

  • Nucleophilic Attack: The amino group may be reacting with electrophilic starting materials, intermediates, or even your solvent, competing with your desired reaction pathway.

  • Self-Condensation/Polymerization: Under certain conditions, molecules with reactive amino groups can react with each other, leading to oligomers or polymers.

Solutions:

  • Employ an Orthogonal Protection Strategy: The most effective way to prevent these side reactions is to protect the 5-amino group. The key is choosing a protecting group that is stable to your specific reaction conditions but can be removed later without affecting the rest of your molecule. This principle is known as "orthogonality".[5][6] Refer to the Protecting Group Selection Guide below to choose the right group for your synthetic step.

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction, improving selectivity. However, this is often less effective than a proper protection strategy.

Q3: I protected my 5-amino group with a Boc group, but my analysis shows it was partially or fully cleaved during the subsequent reaction. Why did this happen?

A: This is a common issue that highlights the importance of understanding the specific labilities of your chosen protecting group. The Boc group is notoriously sensitive to acidic conditions.

Probable Cause:

  • Acidic Reagents or Conditions: Your reaction likely involved an acidic reagent, solvent, or generated an acidic byproduct. Boc groups are readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), but they can also be slowly removed by weaker acids, especially at elevated temperatures.[7][8]

  • Lewis Acid Catalysts: Many Lewis acids used in organic synthesis can also facilitate the cleavage of Boc groups.

Solutions:

  • Re-evaluate Your Synthetic Route: Scrutinize all reagents and potential byproducts in your reaction for sources of acid.

  • Choose a More Robust Protecting Group: If acidic conditions are unavoidable, switch to a protecting group that is stable to acid. For example:

    • An Fmoc (9-Fluorenylmethyloxycarbonyl) group is stable to acid but cleaved by mild bases like piperidine.[7][9]

    • A Cbz (Benzyloxycarbonyl) group is stable to a wider pH range and is typically removed by catalytic hydrogenation (e.g., H₂/Pd), which is an orthogonal condition to many acid/base reactions.[7]

Frequently Asked Questions (FAQs)

Q1: Why is a 5-amino group on an aromatic ring so susceptible to oxidation?

The nitrogen atom of an aromatic amine has a lone pair of electrons that is delocalized into the aromatic π-system. This has two major consequences:

  • It increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and oxidation.

Q2: How do I choose the best protecting group for my specific reaction?

The ideal protecting group should be:

  • Easy to install in high yield.

  • Completely stable to the conditions of your subsequent reaction(s).

  • Easy to remove in high yield with minimal side reactions.[5]

The concept of orthogonality is critical: you must select a protecting group that is removed by a mechanism distinct from other transformations in your synthesis.[5][6] For example, if you need to perform a reaction under strongly acidic conditions, a base-labile Fmoc group is a better choice than an acid-labile Boc group.

The following workflow and table are designed to guide your selection process.

Decision Workflow for Protecting Group Selection

G start What is the key condition in your next synthetic step? cond_acid Strongly Acidic? (e.g., TFA, HCl) start->cond_acid cond_base Strongly Basic? (e.g., NaOH, Piperidine) cond_acid->cond_base No pg_fmoc Use Fmoc Group (Base-Labile) cond_acid->pg_fmoc Yes cond_hydro Catalytic Hydrogenation? (e.g., H2/Pd) cond_base->cond_hydro No pg_boc Use Boc Group (Acid-Labile) cond_base->pg_boc Yes cond_oxid Oxidative Conditions? cond_hydro->cond_oxid No pg_avoid_cbz Avoid Cbz Group cond_hydro->pg_avoid_cbz Yes pg_cbz Use Cbz Group (Hydrogenolysis-Labile) cond_oxid->pg_cbz Default Choice: Use Cbz or Boc pg_ac Use Acetyl (Ac) Group (Hydrolysis-Labile) cond_oxid->pg_ac Consider Ac or Boc (Generally Robust)

Caption: A decision tree for selecting an appropriate amino protecting group.

Comparison of Common Amino Protecting Groups
Protecting GroupIntroduction Reagent(s)Stable TowardsLabile Towards (Deprotection)
Boc (tert-Butoxycarbonyl)(Boc)₂O, DMAPBase, Hydrogenation, Mild OxidationStrong Acids (TFA, HCl)[7]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-OSu, BaseAcid, HydrogenationBases (Piperidine, DBU)[7][9]
Cbz (Z) (Benzyloxycarbonyl)Cbz-Cl, BaseAcid, Base (most conditions)Catalytic Hydrogenation (H₂/Pd), HBr/AcOH[7]
Ac (Acetyl)Ac₂O or AcCl, BaseHydrogenation, Mild Acid/BaseStrong Acid/Base Hydrolysis[1]
Experimental Protocols

Here we provide standardized, reliable protocols for the protection and deprotection of a 5-amino group using the versatile Boc protecting group.

Protocol 1: Boc Protection of a 5-Amino Aromatic Compound

This protocol describes the general procedure for introducing the Boc group onto an electron-rich aromatic amine.

G sub Dissolve Substrate in THF/DCM reagents Add (Boc)₂O (1.1 eq) & DMAP (0.1 eq) sub->reagents react Stir at RT (4-16 h) reagents->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (e.g., NaHCO₃, Brine) monitor->workup purify Purify by Column Chromatography workup->purify

Caption: Workflow for Boc protection of an amino group.

Materials:

  • 5-Amino-substituted starting material (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 5-amino starting material in the chosen anhydrous solvent (e.g., THF) in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add DMAP followed by (Boc)₂O.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Redissolve the residue in a water-immiscible organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-Boc protected compound.

Protocol 2: Acid-Catalyzed Deprotection of an N-Boc Group

This protocol details the standard method for removing a Boc group to regenerate the free amine.

Materials:

  • N-Boc protected compound (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc protected compound in DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution (typically 20-50% v/v TFA in DCM).

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC/LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate).

  • Slowly and carefully neutralize the solution by washing with saturated aqueous NaHCO₃ until effervescence ceases. Caution: This is an exothermic reaction that releases CO₂ gas.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine, which can be used directly or purified further if necessary.

References

Technical Support Center: Recrystallization of Ethyl 5-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 5-amino-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this important indole intermediate. Our goal is to equip you with the knowledge to troubleshoot issues effectively and optimize your purification process for high purity and yield.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific, practical problems you may encounter during the recrystallization of this compound.

Question 1: My compound has "oiled out" instead of forming crystals. What's happening and how do I fix it?

Answer:

"Oiling out" is a phenomenon where the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This often results in a gooey or oily layer at the bottom of your flask, which can trap impurities and is difficult to handle.

Root Causes & Solutions:

  • High Solute Concentration/Rapid Cooling: The most common cause is that the solution becomes supersaturated too quickly, and the solute comes out of solution above its melting point. The melting point of a compound is often depressed by the presence of solvent and impurities.[3][4][5]

    • Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount (10-20%) of additional hot solvent to decrease the concentration.[5] Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools gradually can promote the formation of crystals instead of oil.[6]

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent might be higher than the melting point of your compound. While the precise melting point for this compound is not widely reported, related structures like Ethyl indole-2-carboxylate melt around 122-125 °C.[7] Solvents with very high boiling points should be used with caution.

    • Solution: If slow cooling fails, a different solvent or a solvent pair is necessary. Choose a solvent with a lower boiling point or switch to a mixed solvent system. For instance, if you are using a solvent in which the compound is very soluble (like ethanol), you can add a miscible "anti-solvent" in which it is less soluble (like water or hexane) dropwise to the hot solution until turbidity persists, then reheat to clarify and cool slowly.[8]

  • Presence of Impurities: Significant impurities can lower the melting point of the mixture (freezing-point depression), making oiling out more likely.[3][4]

    • Solution: If impurities are suspected, especially colored ones, consider a pre-purification step. Adding a small amount of activated charcoal to the hot solution can adsorb high molecular weight, colored impurities.[9][10] Perform a hot gravity filtration to remove the charcoal before cooling.[9][11]

Question 2: I have very poor or no crystal yield after cooling. What went wrong?

Answer:

Low recovery is a frequent issue in recrystallization, often stemming from using an excessive amount of solvent or premature product loss.[12]

Root Causes & Solutions:

  • Excess Solvent: This is the most common reason for poor yield.[6] If too much solvent is used, the solution may not become saturated upon cooling, and the compound will remain dissolved.[12]

    • Solution: Gently heat the solution to boil off a portion of the solvent. A stream of nitrogen or air can accelerate this process. Once the volume is reduced, allow the solution to cool again. Aim to use the minimum amount of hot solvent required to fully dissolve your compound.[12]

  • Solution Not Saturated: The initial solution might not have been fully saturated at the boiling point of the solvent.

    • Solution: As mentioned above, carefully evaporate some of the solvent to increase the concentration of the solute.[6]

  • Failure to Nucleate: Sometimes, a supersaturated solution will not form crystals without an initiation point (nucleation).[6]

    • Solution 1: Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to begin forming.[6][13]

    • Solution 2: Seeding: If you have a small crystal of pure product, add it to the cooled solution. This "seed" crystal provides a template for further crystal growth.[6]

    • Solution 3: Flash Cool: Briefly cooling the flask in an ice-salt bath can sometimes induce rapid nucleation. Once crystals appear, remove the flask and allow it to return to a slower cooling rate at room temperature or in a regular ice bath.[11]

Question 3: My final crystals are still colored. How can I get a pure, colorless product?

Answer:

Persistent color in your crystals usually indicates the presence of conjugated or polymeric impurities that were not removed during the initial crystallization.[9][10]

Root Causes & Solutions:

  • Colored Impurities Co-crystallized: The impurities may have similar solubility properties to your desired compound and crystallized along with it.

    • Solution: Activated Charcoal Treatment: Redissolve the colored crystals in a suitable hot solvent. Allow the solution to cool slightly below its boiling point to prevent violent frothing, then add a very small amount of activated charcoal (1-2% of the solute weight).[10][14] Boil the mixture for 5-10 minutes.[11] The charcoal will adsorb the colored impurities.[15] Perform a hot gravity filtration using a fluted filter paper to remove the charcoal and then allow the clear filtrate to cool and crystallize.[11] Be aware that using too much charcoal can lead to the loss of your desired product.[11][14]

  • Inherent Color: While most simple organic compounds are white or off-white, ensure that this compound is expected to be colorless. Trace oxidation of the amino group can sometimes impart color.

    • Solution: If the color is very faint after charcoal treatment, a second recrystallization may be necessary for achieving high purity. If the color persists strongly, consider an alternative purification method like column chromatography.

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions about the recrystallization process.

Question 1: How do I select the best solvent for recrystallizing this compound?

Answer:

The choice of solvent is the most critical step for a successful recrystallization.[16] The ideal solvent should meet several criteria:

  • High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.[8][16]

  • Low Solubility at Low Temperature: The compound should be nearly insoluble in the cold solvent to maximize recovery.[8][16]

  • Impurities Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor).[8][11]

  • Chemical Inertness: The solvent must not react with your compound.[14]

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals.[17]

For a molecule like this compound, which has both polar (amino, ester, N-H) and nonpolar (aromatic ring) features, solvents of intermediate polarity are often a good starting point. Ethanol, methanol, and ethyl acetate are excellent candidates to test. Based on literature for similar indole esters, ethanol is frequently used.[18][19]

Solvent Selection Workflow:

G start Start: Small-scale Solvent Screening test_rt Add ~0.5 mL solvent to ~20 mg crude product in a test tube at Room Temp. start->test_rt dissolves_rt Does it dissolve? test_rt->dissolves_rt yes_rt Yes dissolves_rt->yes_rt Dissolves no_rt No dissolves_rt->no_rt Insoluble bad_solvent1 Result: Unsuitable Solvent (Too soluble when cold) yes_rt->bad_solvent1 heat Heat the mixture to boiling no_rt->heat dissolves_hot Does it dissolve? heat->dissolves_hot yes_hot Yes dissolves_hot->yes_hot Dissolves no_hot No dissolves_hot->no_hot Insoluble cool Cool slowly to room temp, then in an ice bath yes_hot->cool bad_solvent2 Result: Unsuitable Solvent (Insoluble when hot) no_hot->bad_solvent2 crystals Do abundant crystals form? cool->crystals yes_crystals Yes crystals->yes_crystals Abundant no_crystals No crystals->no_crystals Few/None good_solvent Result: Good Solvent Candidate yes_crystals->good_solvent consider_pair Consider a solvent pair or another single solvent no_crystals->consider_pair

Caption: Flowchart for selecting a suitable recrystallization solvent.

Question 2: What is the impact of the cooling rate on crystal purity and size?

Answer:

The rate of cooling has a direct and significant impact on the outcome of your recrystallization.

  • Slow Cooling: Allowing the solution to cool gradually to room temperature before placing it in an ice bath is highly recommended.[9] Slow cooling promotes the formation of larger, more well-ordered crystals. This process is selective; the molecules have time to arrange themselves into a stable crystal lattice, excluding impurity molecules. This generally results in higher purity.[11]

  • Rapid Cooling (Quenching): Placing a hot solution directly into an ice bath causes rapid precipitation. This process forms very small crystals and can trap impurities within the rapidly forming lattice, leading to a less pure product.[9][11] While this may sometimes be used to induce crystallization in stubborn cases, it is not ideal for purification.

Cooling RateCrystal SizePurityRationale
Slow LargeHighEquilibrium process allows for selective incorporation into the crystal lattice, excluding impurities.
Fast SmallLowerKinetic process traps impurities as the crystal lattice forms too quickly.
Question 3: What is a "solvent pair" and when should I use one?

Answer:

A solvent pair is a mixture of two miscible solvents, one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[8] This technique is extremely useful when no single solvent has the ideal solubility properties.[8]

You should use a solvent pair when you cannot find a single solvent that dissolves your compound well when hot but poorly when cold.

General Procedure for a Solvent Pair Recrystallization:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly. The compound's solubility will decrease dramatically as the solution cools, leading to crystallization.

For this compound, a potential solvent pair could be Ethanol ("good" solvent) and Water ("poor" solvent).

Experimental Protocol: Standard Recrystallization of this compound

This protocol assumes ethanol is a suitable solvent. Small-scale trials should be performed first to confirm.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of ethanol and heat the mixture to a gentle boil with stirring. Continue adding ethanol in small portions until the solid has just completely dissolved. Note the total volume of solvent used.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Return the flask to the heat and boil gently for 5-10 minutes.

  • (Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper over a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to avoid premature crystallization in the funnel.[11] Rinse the original flask and filter paper with a minimal amount of hot ethanol to recover any remaining product.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Large crystals should begin to form. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.[12]

Troubleshooting Decision Tree

G start Recrystallization Problem Occurs q1 What is the primary issue? start->q1 oiling_out Oiling Out q1->oiling_out Liquid layer forms no_crystals No / Poor Yield q1->no_crystals No solid forms colored_crystals Colored Product q1->colored_crystals Crystals are impure sol_oil Re-heat to dissolve oil. Add 10% more solvent. Cool very slowly. oiling_out->sol_oil sol_no_xtal Boil off excess solvent to reduce volume. no_crystals->sol_no_xtal sol_color Redissolve in hot solvent. Add activated charcoal. Perform hot filtration. colored_crystals->sol_color q2_oil Did it work? sol_oil->q2_oil q2_no_xtal Crystals still not forming? sol_no_xtal->q2_no_xtal success Problem Solved sol_color->success q2_oil->success Yes fail_oil Change solvent or use a solvent pair. q2_oil->fail_oil No q2_no_xtal->success No, crystals formed induce_xtal Induce nucleation: Scratch flask or add seed crystal. q2_no_xtal->induce_xtal Yes induce_xtal->success

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Navigating the Scale-Up of Ethyl 5-amino-1H-indole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-amino-1H-indole-2-carboxylate is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for a range of pharmacologically active agents. While its synthesis on a laboratory scale is well-documented, transitioning to pilot plant or manufacturing scale introduces a host of challenges that can impact yield, purity, and safety. This technical support guide is designed for researchers, chemists, and process development professionals to address and overcome the common hurdles encountered during the scale-up of this valuable indole derivative. Here, we synthesize field-proven insights with established chemical principles to provide a comprehensive troubleshooting resource.

Overview of Primary Synthetic Strategies

The production of this compound typically proceeds through one of two primary pathways, each with distinct advantages and scale-up considerations.

  • Route A: The Japp-Klingemann / Fischer Indole Sequence: This is arguably the most robust and common method for large-scale synthesis. It begins with the diazotization of a 4-nitroaniline precursor, followed by a Japp-Klingemann reaction with a β-keto-ester to form a stable hydrazone intermediate.[1][2] This intermediate is then cyclized via the Fischer indole synthesis to yield the 5-nitroindole ester, which is subsequently reduced to the target 5-amino product.[3] This multi-step approach avoids the direct handling of potentially unstable substituted hydrazines and offers better control over the reaction.[3]

  • Route B: Direct Fischer Indolization: This route involves the direct acid-catalyzed reaction of 4-aminophenylhydrazine with an ethyl pyruvate equivalent.[4][5] While more convergent, this pathway can be complicated by the stability of the hydrazine starting material and a higher propensity for side reactions and tar formation under the harsh acidic conditions required for cyclization.[6][7]

Synthetic_Routes cluster_0 Route A: Japp-Klingemann / Fischer cluster_1 Route B: Direct Fischer Indolization A1 4-Nitroaniline A2 Diazonium Salt A1->A2 NaNO₂, HCl A3 Hydrazone Intermediate (via Japp-Klingemann) A2->A3 β-keto-ester A4 Ethyl 5-nitro-1H-indole-2-carboxylate (via Fischer Cyclization) A3->A4 Acid Catalyst (e.g., PPA, H₂SO₄) A5 This compound A4->A5 Reduction (e.g., H₂, Pd/C) B1 4-Aminophenylhydrazine B3 This compound B1->B3 Acid Catalyst B2 Ethyl Pyruvate B2->B3 Acid Catalyst

Caption: High-level overview of the primary synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during scale-up in a practical, question-and-answer format.

Q1: My reaction yield has dropped significantly from 80% at the 10g scale to less than 50% at the 1kg scale. What are the likely causes?

A drop in yield during scale-up is a classic problem often rooted in physical parameters that do not scale linearly.[8]

  • Causality: The primary culprits are mass and heat transfer limitations. In larger reactors, the surface-area-to-volume ratio decreases dramatically. This means that heat generated by the reaction (exotherms) cannot be dissipated as efficiently as in small lab flasks.[8] Inefficient mixing can also lead to localized "hot spots" where the temperature is much higher than the sensor reading, or areas of low reactant concentration. These issues promote the degradation of starting materials, intermediates, or the final product, and encourage the formation of byproducts.[9]

  • Troubleshooting & Mitigation:

    • Characterize the Exotherm: Perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the heat of reaction and the maximum temperature of the synthesis (MTSR). This data is critical for safe and efficient scale-up.

    • Improve Heat Transfer: Utilize jacketed reactors with an efficient heat transfer fluid. Ensure the reactor is appropriately sized for the batch volume to maximize the heat transfer area.

    • Control Reagent Addition: For highly exothermic steps like the Fischer cyclization, the acid catalyst or the hydrazone solution should be added slowly and sub-surface, if possible, to allow the cooling system to keep pace.[9]

    • Optimize Agitation: Work with a chemical engineer to model and optimize the mixing parameters (impeller type, speed, baffle configuration) to ensure homogenous temperature and concentration throughout the vessel.

Q2: I am observing significant tar or polymer formation during the Fischer indole cyclization step, making isolation difficult. How can I prevent this?

Tar formation is a notorious issue in Fischer indole synthesis, driven by the strongly acidic and often high-temperature conditions.[6]

  • Causality: The acidic catalyst can promote polymerization of the starting materials or intermediates, especially if localized overheating occurs. The indole product itself can also be sensitive to strong acids and can degrade or polymerize upon prolonged exposure at high temperatures.

  • Troubleshooting & Mitigation:

    • Optimize the Acid Catalyst: The choice and concentration of the acid are critical. While strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are effective, they can be overly aggressive.[10] Consider exploring:

      • Lewis Acids: Zinc chloride (ZnCl₂) can be a milder and effective catalyst.[5][11]

      • Solid Acid Catalysts: Resins like Amberlite IR-120H can simplify catalyst removal and sometimes lead to cleaner reactions.[6]

      • Eaton's Reagent (P₂O₅ in MeSO₃H): This reagent can be highly effective at lower temperatures, but requires careful handling.[12]

    • Strict Temperature Control: This is paramount. Maintain the lowest effective temperature for the cyclization and ensure your reactor's cooling system can handle any exotherm to prevent temperature spikes.[6]

    • Solvent Selection: A solvent that effectively dissolves all intermediates and byproducts can help minimize precipitation and reduce tarring. Toluene is often a good choice as it can also be used for azeotropic removal of water if necessary.[6]

    • Consider Continuous Flow: For large-scale manufacturing, continuous flow reactors offer vastly superior heat transfer and precise control over reaction time, which can virtually eliminate tar formation by minimizing the time the product spends at high temperatures.[6]

Troubleshooting_Low_Yield Start Low Yield at Scale Q1 Is the reaction exothermic? Start->Q1 A1_Yes Improve Heat Transfer: - Use jacketed reactor - Optimize cooling fluid - Perform calorimetry Q1->A1_Yes Yes A1_No Check Mass Transfer Q1->A1_No No Q2 Is mixing efficient? A1_Yes->Q2 A1_No->Q2 A2_Yes Investigate Raw Material Purity Q2->A2_Yes Yes A2_No Optimize Agitation: - Increase stirrer speed - Check impeller design - Use baffles Q2->A2_No No Q3 Are impurities present in starting materials? A2_Yes->Q3 End Yield Optimized A2_No->End A3_Yes Re-purify or source higher-grade materials Q3->A3_Yes Yes A3_No Review reaction stoichiometry & time Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting workflow for low yield in scale-up synthesis.

Q3: My final product is an oil or difficult to crystallize, making large-scale purification by chromatography impossible. What are my options?

Purification is a major bottleneck in scaling up. Column chromatography, the workhorse of the research lab, is generally not economically viable for multi-kilogram production.[9]

  • Causality: The crude product may contain impurities that act as crystallization inhibitors. The product itself may also have a low melting point or exist as a stable oil at room temperature.

  • Troubleshooting & Mitigation:

    • Salt Formation: The 5-amino group is basic and can be protonated to form a salt (e.g., hydrochloride or sulfate). Salts are often highly crystalline and can be easily isolated and purified by filtration, even if the freebase is an oil. The salt can then be neutralized in a subsequent step to liberate the pure freebase.

    • Systematic Crystallization Screening:

      • Solvent/Anti-Solvent: Perform a systematic screen to find a solvent in which the product is soluble at elevated temperatures but poorly soluble at room temperature or below. An "anti-solvent" (in which the product is insoluble) can then be added to induce crystallization.

      • Cooling Crystallization: If a suitable single solvent is found, a controlled cooling profile can yield high-purity crystals. Avoid "crash cooling," which traps impurities.

    • Distillation: If the product is thermally stable, high-vacuum distillation might be a viable option for purification, although the high boiling point of this molecule may make it challenging.

Recommended Scale-Up Protocol: Japp-Klingemann / Fischer Route

This two-stage protocol is recommended for its reliability, safety, and generally cleaner reaction profile at scale.

Stage 1: Synthesis of Ethyl 2-[(4-nitrophenyl)hydrazono]propanoate (Hydrazone Intermediate)
  • Diazotization:

    • In a appropriately sized reactor, suspend 4-nitroaniline (1.0 equiv) in water and concentrated hydrochloric acid (approx. 3.0 equiv).

    • Cool the suspension to 0-5 °C using a jacketed cooling system.

    • Slowly add a solution of sodium nitrite (1.05 equiv) in water, maintaining the temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.

  • Japp-Klingemann Coupling:

    • In a separate reactor, prepare a solution of ethyl 2-methylacetoacetate (1.1 equiv) and sodium acetate (or another suitable base) in a water/ethanol mixture.

    • Cool this solution to 0-5 °C.

    • Slowly transfer the cold diazonium salt solution into the β-keto-ester solution. A yellow or orange solid should precipitate.

    • Stir the resulting slurry for several hours, allowing it to slowly warm to room temperature.

  • Work-up and Isolation:

    • Filter the solid hydrazone product.

    • Wash the filter cake thoroughly with water to remove inorganic salts, followed by a cold ethanol wash to remove unreacted starting materials.

    • Dry the product under vacuum at a temperature not exceeding 50 °C.

Stage 2: Fischer Cyclization and Reduction
  • Indole Formation:

    • Charge the reactor with polyphosphoric acid (PPA) or a suitable solvent like toluene.

    • Heat the reactor to the target temperature (e.g., 80-100 °C).

    • Add the dried hydrazone from Stage 1 in portions to control the exotherm.

    • Hold at temperature until reaction completion is confirmed by in-process control (e.g., HPLC, TLC).

  • Work-up:

    • Carefully quench the reaction by pouring the hot mixture onto a stirred mixture of ice and water. This must be done with extreme caution at scale.

    • Extract the product into a suitable organic solvent like ethyl acetate or toluene.

    • Wash the organic layer with a sodium bicarbonate solution to neutralize residual acid, followed by a brine wash.

  • Reduction to Amine:

    • Dissolve the crude Ethyl 5-nitro-1H-indole-2-carboxylate in a solvent like ethanol or ethyl acetate.

    • Charge the solution to a hydrogenation reactor containing a palladium on carbon catalyst (e.g., 5-10% Pd/C).[13]

    • Pressurize the reactor with hydrogen gas and stir until the uptake of hydrogen ceases.

    • Carefully filter the reaction mixture through a pad of Celite to remove the pyrophoric catalyst.

  • Final Isolation and Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude this compound by crystallization or salt formation as described in the FAQ section.

Data Summary Table

ParameterRoute A: Japp-Klingemann / FischerRoute B: Direct Fischer Indolization
Key Precursors 4-Nitroaniline, Ethyl 2-methylacetoacetate4-Aminophenylhydrazine, Ethyl pyruvate
Typical Catalyst PPA, H₂SO₄, ZnCl₂[11]PPA, H₂SO₄, HCl in EtOH[14]
Common Solvents Toluene, Acetic Acid, EthanolEthanol, Acetic Acid
Key Challenges Multiple steps, handling diazonium saltsHydrazine instability, significant tar formation[6]
Scale-Up Suitability High - Better control and cleaner profileModerate - Requires stringent process control
Safety Concerns Diazonium salts can be explosive if isolated; careful temperature control needed.Hydrazine derivatives are often toxic/carcinogenic; strong exotherms.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of Ethyl 5-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural overview for the characterization of Ethyl 5-amino-1H-indole-2-carboxylate using mass spectrometry. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a robust and reproducible analytical workflow.

Introduction: The Analytical Challenge

This compound (C₁₁H₁₂N₂O₂) is a key heterocyclic building block in medicinal chemistry. Its indole scaffold is a privileged structure found in numerous pharmacologically active agents.[1][2] Accurate structural confirmation and purity assessment are non-negotiable for its use in synthesis and drug discovery. Mass spectrometry (MS) stands as a primary analytical tool, offering unparalleled sensitivity and structural information based on a compound's mass-to-charge ratio (m/z) and fragmentation behavior. This guide will dissect the optimal approach for its characterization, comparing ionization techniques and outlining a validated methodology.

Foundational Principles: Selecting the Optimal Ionization Technique

The first and most critical decision in MS analysis is the choice of ionization source. The goal is to convert the neutral analyte molecule into a gas-phase ion with high efficiency and minimal unintended degradation. The choice hinges on the analyte's physicochemical properties, such as polarity, thermal stability, and volatility. For this compound, we must compare "soft" and "hard" ionization techniques.

  • Hard Ionization (e.g., Electron Ionization - EI): This technique bombards the sample with high-energy electrons, typically in a high-vacuum environment coupled with Gas Chromatography (GC-MS). While EI produces a rich fragmentation pattern that can be useful for library matching, it often fails to produce a visible molecular ion for polar, non-volatile molecules like our target compound.[3] The high energy can cause such extensive fragmentation that the parent molecule's mass is lost.

  • Soft Ionization (e.g., Electrospray Ionization - ESI, APCI): These techniques impart significantly less energy, making them ideal for preserving the molecular ion.[3] They are readily coupled with Liquid Chromatography (LC-MS), which is better suited for separating polar, thermally labile compounds.

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for small, non-polar molecules that are not easily ionized by ESI.[4] While an option, it is generally less efficient for molecules that are already somewhat polar and contain basic sites.

    • Electrospray Ionization (ESI): ESI is the premier choice for this compound. The molecule possesses two basic nitrogen atoms (the indole N-H and the 5-amino group) that readily accept a proton in an acidic mobile phase, forming a stable [M+H]⁺ ion.[5] This makes ESI operating in positive ion mode the most sensitive and reliable method for generating the crucial molecular ion.

Deciphering the Molecular Blueprint: Fragmentation Analysis

Once the protonated molecular ion, [M+H]⁺, is generated, Tandem Mass Spectrometry (MS/MS) is employed to induce and analyze its fragmentation. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint" that confirms the molecule's structure.

The predicted molecular weight of this compound (C₁₁H₁₂N₂O₂) is 204.22 g/mol .[6][7] High-resolution mass spectrometry (HRMS) would confirm the exact mass of the protonated molecule at m/z 205.0972 , corresponding to the elemental formula [C₁₁H₁₃N₂O₂]⁺.

The primary fragmentation pathways, driven by the molecule's functional groups (ethyl ester, indole ring), are predictable and provide definitive structural evidence.[8][9]

Primary Fragmentation Pathways ([M+H]⁺)

G parent [M+H]⁺ m/z 205.0972 This compound frag1 Fragment A m/z 177.0664 5-Amino-1H-indole-2-carboxylic acid ion parent->frag1  -C₂H₄ (28.03 Da)  (Loss of Ethylene) frag2 Fragment B m/z 159.0553 5-Amino-1H-indole-2-carbonylium ion parent->frag2  -C₂H₅OH (46.04 Da)  (Loss of Ethanol)   frag3 Fragment C m/z 131.0604 5-Amino-1H-indole ion frag2->frag3  -CO (28.01 Da)  (Loss of Carbon Monoxide)

Table 1: Summary of Predicted Key Ions and Neutral Losses

m/z (Theoretical)Proposed FormulaDescriptionNeutral Loss
205.0972[C₁₁H₁₃N₂O₂]⁺Protonated Molecular Ion ([M+H]⁺)-
177.0664[C₉H₉N₂O₂]⁺Loss of ethylene from the ethyl ester group.C₂H₄ (Ethylene)
159.0553[C₉H₇N₂O]⁺Loss of ethanol from the ethyl ester group.C₂H₅OH (Ethanol)
131.0604[C₈H₇N₂]⁺Subsequent loss of carbon monoxide from fragment at m/z 159.CO (Carbon Monoxide)

A Comparative Perspective: LC-MS vs. Alternative Methods

While LC-MS/MS is the recommended primary technique, a comprehensive guide must compare it with alternatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ill-suited for this compound. The compound's relatively low volatility and potential for thermal degradation in the heated GC inlet would require derivatization to increase volatility (e.g., silylation of the N-H groups), adding complexity and potential artifacts to the analysis.[10] LC-MS analyzes the compound directly in solution at or near ambient temperature, preserving its integrity.

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques are complementary, not competitive, to MS. NMR provides definitive information about the carbon-hydrogen framework and connectivity, while IR spectroscopy confirms the presence of functional groups (N-H, C=O, C-O). For unambiguous, publication-quality characterization of a new batch or novel derivative, data from all three techniques (MS, NMR, and IR) are required to build a complete and irrefutable structural dossier.[1][11]

Validated Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a self-validating workflow for the robust characterization of the target analyte.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Weigh Analyte prep2 Dissolve in Methanol (1 mg/mL Stock) prep1->prep2 prep3 Dilute to 1 µg/mL in Mobile Phase A prep2->prep3 lc HPLC Separation (C18 Column) prep3->lc ms ESI-MS Analysis (Full Scan MS) lc->ms msms Tandem MS (MS/MS of m/z 205.1) ms->msms data1 Confirm Molecular Ion ([M+H]⁺) msms->data1 data2 Analyze Fragmentation Pattern data1->data2 data3 Compare with Predicted Fragments data2->data3

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in HPLC-grade methanol.

    • Create a working solution by diluting the stock solution to 1.0 µg/mL using the initial mobile phase composition (95% Mobile Phase A).

    • Filter the working solution through a 0.22 µm syringe filter before injection to protect the LC system.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting protonation of the analyte.[12]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Scan Mode 1 (Full Scan): Acquire data from m/z 100-500 to detect the protonated molecular ion.

    • Scan Mode 2 (Tandem MS/MS): Isolate the precursor ion at m/z 205.1 and apply collision energy (e.g., 15-30 eV, requires optimization) to generate fragment ions.

    • Key Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Drying Gas (N₂) Flow: 10 L/min

      • Drying Gas Temperature: 300 °C

      • Nebulizer Pressure: 40 psi

Conclusion

The characterization of this compound is most effectively and reliably achieved using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) in positive ion mode. This approach provides an accurate mass measurement for molecular formula confirmation and a reproducible fragmentation pattern for definitive structural verification. The predicted cleavages, primarily involving the loss of ethylene (C₂H₄) and ethanol (C₂H₅OH) from the ethyl ester group, serve as diagnostic markers. While complementary techniques like NMR are essential for complete structural elucidation, the LC-MS/MS workflow detailed here represents the gold standard for rapid, sensitive, and confident characterization in a drug discovery or quality control environment.

References

A Comparative Guide to the Synthetic Routes of Ethyl 5-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 5-amino-1H-indole-2-carboxylate is a pivotal building block in medicinal chemistry and drug discovery, serving as a precursor for a wide array of pharmacologically active compounds, including HIV-1 integrase inhibitors and serotonin receptor agonists.[1][2] The strategic importance of this scaffold necessitates efficient and scalable synthetic routes. This guide provides a comparative analysis of the predominant synthetic strategies for obtaining this compound, focusing on the de novo construction of the indole nucleus via classical named reactions, followed by the final reductive step. We will delve into the mechanistic underpinnings, experimental protocols, and relative merits of the Fischer, Reissert, and Leimgruber-Batcho indole syntheses for accessing the key intermediate, Ethyl 5-nitro-1H-indole-2-carboxylate, and the subsequent reduction to the target amine.

Introduction: The Strategic Importance of the 5-Aminoindole Scaffold

The indole ring system is one of the most significant heterocycles in nature and medicinal chemistry.[3] The presence of an amino group at the C5 position offers a crucial handle for further functionalization, allowing for the construction of complex molecular architectures and the modulation of biological activity. This compound, in particular, combines the versatile indole core with two key functional groups: an amino group for amide bond formation or diazotization, and an ethyl ester at the C2 position, which can be hydrolyzed, reduced, or used to introduce other functionalities. This guide aims to equip researchers and process chemists with the knowledge to select the most appropriate synthetic route based on factors such as yield, scalability, reagent availability, and safety.

Part 1: The Final Step - Reduction of Ethyl 5-nitro-1H-indole-2-carboxylate

The most convergent and widely employed strategy for synthesizing the title compound involves the chemical reduction of its nitro-substituted precursor, Ethyl 5-nitro-1H-indole-2-carboxylate. The choice of reducing agent is critical and can be tailored based on laboratory scale, available equipment, and sensitivity of other functional groups.

Method A: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a highly efficient and clean method that avoids the need for high-pressure hydrogenation equipment. Ammonium formate serves as a convenient in-situ source of hydrogen.

  • Mechanism: Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the transfer of hydrogen from a donor molecule (ammonium formate) to the nitro group. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group, with water and carbon dioxide as the primary byproducts.

  • Advantages: High yields (often quantitative)[4], mild reaction conditions (refluxing ethanol), and simple workup (filtration of the catalyst)[4].

  • Considerations: The cost of palladium catalyst can be a factor for large-scale synthesis, although catalyst loading is typically low (5-10% by weight).

Method B: Metal-Acid Reduction (SnCl₂)

Reduction using stannous chloride (SnCl₂) in an acidic or alcoholic medium is a classic and reliable method for converting aromatic nitro compounds to anilines.

  • Mechanism: Sn(II) acts as the reducing agent, becoming oxidized to Sn(IV) in the process. The reaction proceeds through a series of single-electron transfers to the nitro group, with protons from the solvent (e.g., ethanol or ethyl acetate) participating in the formation of water.

  • Advantages: Inexpensive reagents and robust, well-established protocols.[1][5]

  • Considerations: The workup requires neutralization of the acidic reaction mixture and can generate significant amounts of tin-based waste, which requires proper disposal. Yields are generally good but may be lower than catalytic hydrogenation.

Part 2: De Novo Synthesis of the Indole Core - Accessing the Nitro Precursor

The core of the strategic comparison lies in the method used to construct the Ethyl 5-nitro-1H-indole-2-carboxylate intermediate. The selection of a particular named reaction depends heavily on the availability and complexity of the starting materials.

Route 1: The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most famous and versatile method for indole synthesis.[6] It involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a carbonyl compound.

  • Causality of Experimental Design: To synthesize Ethyl 5-nitro-1H-indole-2-carboxylate, the logical starting materials are 4-nitrophenylhydrazine and ethyl pyruvate. The nitro group on the phenylhydrazine is electron-withdrawing, which can influence the rate of hydrazone formation and the subsequent cyclization. The reaction proceeds via an initial condensation to form the hydrazone, which, under acidic conditions, tautomerizes to an enamine. A critical[5][5]-sigmatropic rearrangement follows, leading to the formation of a new C-C bond and cleavage of the N-N bond.[7] Aromatization via the loss of ammonia yields the final indole product.[6][7]

  • Advantages: High versatility, a wide range of compatible starting materials, and decades of optimization.[8]

  • Disadvantages: The reaction often requires harsh acidic conditions and elevated temperatures, which may not be suitable for sensitive substrates. The formation of regioisomers is possible if unsymmetrical ketones are used.[9]

Diagram: Fischer Indole Synthesis Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_reaction2 Step 2: Cyclization start1 4-Nitrophenylhydrazine proc1 Condensation (Mild Acid/Alcohol) start1->proc1 start2 Ethyl Pyruvate start2->proc1 int1 Ethyl (2E)-2-[(4-nitrophenyl)hydrazinylidene]propanoate (Hydrazone Intermediate) proc1->int1 proc2 Acid Catalyst (e.g., H₂SO₄, PPA) Heat int1->proc2 proc3 [3,3]-Sigmatropic Rearrangement & Ammonia Elimination proc2->proc3 product Ethyl 5-nitro-1H-indole-2-carboxylate proc3->product

Caption: Fischer synthesis of the nitro-indole precursor.

Route 2: The Reissert Indole Synthesis

The Reissert synthesis provides an alternative route starting from an ortho-nitrotoluene derivative.[10] This method involves a base-catalyzed condensation with diethyl oxalate followed by a reductive cyclization.

  • Causality of Experimental Design: The synthesis would begin with 4-nitro-2-methylaniline, which needs to be converted to 1-methyl-2,4-dinitrotoluene or a similar o-nitrotoluene. A more direct precursor would be 2-methyl-5-nitro-benzenamine. The key first step is the condensation of the o-nitrotoluene with diethyl oxalate using a strong base like potassium ethoxide.[10] The acidity of the methyl group, enhanced by the ortho-nitro group, allows for deprotonation and subsequent attack on the oxalate. The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization, typically using zinc in acetic acid or catalytic hydrogenation.[10][11] The nitro group is reduced to an amine, which spontaneously cyclizes with the adjacent ketone to form the indole ring after dehydration.[12]

  • Advantages: Good for synthesizing indole-2-carboxylic acids and their esters.[11] The starting materials are often accessible.

  • Disadvantages: Requires a strongly activated methyl group on the starting material. The initial condensation requires strictly anhydrous conditions.

Diagram: Reissert Indole Synthesis Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Reductive Cyclization start1 Substituted o-Nitrotoluene (e.g., 1-methyl-2,4-dinitrobenzene) proc1 Base (KOEt) Anhydrous Conditions start1->proc1 start2 Diethyl Oxalate start2->proc1 int1 Ethyl 3-(2,4-dinitrophenyl)-2-oxopropanoate proc1->int1 proc2 Reducing Agent (e.g., Zn/HOAc or H₂/Pd-C) int1->proc2 product Ethyl 5-nitro-1H-indole-2-carboxylate proc2->product

Caption: Reissert synthesis pathway to the key intermediate.

Route 3: The Leimgruber-Batcho Indole Synthesis

This modern and highly efficient method has become a popular alternative to the Fischer synthesis, particularly in industrial settings.[13] It also starts from an o-nitrotoluene but follows a different mechanistic path involving an enamine intermediate.

  • Causality of Experimental Design: Starting with an appropriate 2-methyl-nitrophenyl derivative, the first step is the formation of a push-pull enamine by condensation with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[13] The reaction is often catalyzed by a secondary amine like pyrrolidine.[13] This intermediate, typically a vividly colored compound, is then subjected to reductive cyclization.[13] A variety of reducing agents can be used, including Raney nickel/hydrazine, Pd/C with hydrogen, or TiCl₃.[13][14] The reduction of the nitro group to an amine is followed by intramolecular cyclization and elimination of the secondary amine to furnish the indole ring.

  • Advantages: The reactions generally proceed in high yield under mild conditions.[13] It avoids the strongly acidic conditions of the Fischer synthesis and directly produces indoles that can be unsubstituted at the C2 and C3 positions.[14]

  • Disadvantages: The primary limitation is the availability of the requisite substituted o-nitrotoluenes.[14]

Diagram: Leimgruber-Batcho Synthesis Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: Enamine Formation cluster_reaction2 Step 2: Reductive Cyclization start1 Substituted o-Nitrotoluene proc1 Condensation (Heat) start1->proc1 start2 DMF-DMA & Pyrrolidine start2->proc1 int1 Nitroenamine Intermediate proc1->int1 proc2 Reducing Agent (e.g., Ra-Ni/H₂NNH₂ or H₂/Pd-C) int1->proc2 product Target Indole (Requires further steps for ester) proc2->product

Caption: Leimgruber-Batcho synthesis of the indole core.

Part 3: Comparative Analysis

FeatureFischer SynthesisReissert SynthesisLeimgruber-Batcho SynthesisFinal Reduction Step
Starting Materials Arylhydrazine, Carbonylo-Nitrotoluene, Diethyl oxalateo-Nitrotoluene, Formamide acetalEthyl 5-nitro-1H-indole-2-carboxylate
Key Intermediates Hydrazone, Enamineα-Keto esterEnamineNitroso, Hydroxylamino species
Typical Yields Moderate to GoodModerate to GoodGood to Excellent[13]Excellent to Quantitative[4]
Reaction Conditions Harsh (Strong Acid, Heat)Strong Base, then ReductionMild to ModerateMild (Refluxing Alcohol)
Scalability GoodModerateExcellentExcellent
Key Advantages High versatility, wide substrate scope.Good for indole-2-carboxylates.Mild conditions, high yields, clean.High yield, simple workup.
Key Disadvantages Harsh conditions, potential for isomers.Requires strong base, anhydrous conditions.Availability of substituted o-nitrotoluenes.Catalyst cost (Pd), waste disposal (Sn).

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate (via Fischer Synthesis)

This protocol is a representative procedure based on the principles of the Fischer indole synthesis.

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-nitrophenylhydrazine (1.0 eq) in ethanol. Add ethyl pyruvate (1.1 eq) to the solution. Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC. The product hydrazone will often precipitate from the solution.

  • Cyclization: To the crude hydrazone mixture, add a mixture of polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol. Heat the reaction mixture to 80-100 °C for 2-3 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it carefully over crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The crude product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude solid from ethanol to afford pure Ethyl 5-nitro-1H-indole-2-carboxylate. A typical yield is around 65%.[5]

Protocol 2: Synthesis of this compound (via Catalytic Transfer Hydrogenation)

This protocol is adapted from a high-yield procedure.[4]

  • Reaction Setup: To a solution of Ethyl 5-nitro-1H-indole-2-carboxylate (1.0 eq) in ethanol (6 volumes), add ammonium formate (4.0 eq) as a solid.

  • Catalyst Addition: Under an inert atmosphere (N₂), carefully add 5% Palladium on carbon (10% by weight of the starting material).

  • Reaction: Heat the resulting mixture to reflux for 30-60 minutes, monitoring the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with ethanol (20 volumes).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (in vacuo) to yield the product, this compound. The yield is often quantitative (100%).[4]

Conclusion

The synthesis of this compound is most efficiently achieved via a two-stage process: the de novo synthesis of the corresponding 5-nitro indole precursor, followed by its reduction.

  • For versatility and broad applicability with readily available starting materials, the Fischer Indole Synthesis remains a cornerstone method, despite its often harsh conditions.

  • For scalability, high yields, and milder conditions , the Leimgruber-Batcho Indole Synthesis is frequently the superior choice, provided the necessary ortho-nitrotoluene is accessible.

  • The Reissert Synthesis offers a viable, though less common, alternative specifically tailored for indole-2-carboxylates.

The final reduction step is robust and high-yielding, with catalytic transfer hydrogenation offering a cleaner and often more efficient protocol than classic metal-acid reductions, making it ideal for the synthesis of the final, valuable amine product. The ultimate choice of route will depend on a careful consideration of substrate availability, desired scale, and laboratory capabilities.

References

A Comparative Guide to the Anticancer Activity of Ethyl 5-amino-1H-indole-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, celebrated for its prevalence in bioactive natural products and its remarkable versatility in medicinal chemistry. Among the myriad of indole derivatives, Ethyl 5-amino-1H-indole-2-carboxylate serves as a crucial building block and a lead compound for the development of novel therapeutic agents. This guide provides an in-depth, objective comparison of the anticancer activity of this compound and its structurally related analogs. Drawing upon experimental data from peer-reviewed studies, we will dissect the structure-activity relationships (SAR) that govern their cytotoxic potential and explore the underlying molecular mechanisms.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. Our goal is to furnish a comprehensive resource that not only presents comparative data but also explains the causal relationships behind the observed biological activities, thereby empowering more informed and strategic drug design.

The Indole Nucleus: A Cornerstone in Anticancer Drug Design

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of compounds with significant biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Its unique electronic properties and the ability of its nitrogen atom to engage in hydrogen bonding make it an ideal pharmacophore for interacting with various biological targets. Derivatives of indole-2-carboxylic acid, in particular, have garnered substantial attention as they have been identified as inhibitors of crucial enzymes and receptors implicated in cancer progression.[2][3]

Comparative Anticancer Potency: A Structure-Activity Relationship (SAR) Analysis

The anticancer efficacy of indole-2-carboxylate derivatives is profoundly influenced by the nature and position of substituents on the indole ring. The introduction of an amino group at the 5-position, as seen in this compound, can significantly modulate the compound's electronic and steric properties, thereby altering its interaction with target biomolecules.

To illustrate the impact of structural modifications, the following table summarizes the in vitro anticancer activity (IC50 values) of this compound and a selection of its analogs against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 This compoundHeLa (Cervical)> 100Hypothetical Data*
2 Ethyl 5-nitro-1H-indole-2-carboxylateMultipleNot specified[4]
3 Indole-2-carboxamide derivative 5e MCF-7 (Breast)0.80[5]
4 Indole-2-carboxamide derivative 5d A-549 (Lung)1.10[5]
5 Thiazolyl-indole-2-carboxamide 6i MCF-7 (Breast)6.10 ± 0.4[3]
6 Thiazolyl-indole-2-carboxamide 6v MCF-7 (Breast)6.49 ± 0.3[3]
7 N-benzyl-1H-indole-2-carbohydrazide 4e Multiple~2[6]

Analysis of Structure-Activity Relationships:

The data presented, although not a direct head-to-head comparison with the parent ethyl 5-amino ester in all cases, reveals critical insights into the SAR of this class of compounds:

  • Amidation of the Carboxylate: A consistent theme across potent analogs is the conversion of the ethyl ester at the 2-position to a carboxamide. This modification is evident in the highly potent compounds 3 , 4 , 5 , and 6 . The amide bond introduces a hydrogen bond donor and acceptor, which can facilitate stronger interactions with target proteins.

  • Substitution at the 5-Position: While the parent compound has an amino group, derivatives with other substituents at this position, such as a chloro group in compounds 3 and 4 , exhibit sub-micromolar to low micromolar anticancer activity.[5] This suggests that the electronic and steric properties of the substituent at C5 are critical for potency.

  • Elaboration of the Carboxamide: The complexity of the group attached to the amide nitrogen significantly impacts activity. For instance, the phenethyl moiety in derivatives 5d and 5e contributes to their high potency.[5] Similarly, the thiazolyl and substituted hydrazineyl groups in compounds 6i and 6v are key to their cytotoxic effects.[3]

  • Hydrazide Derivatives: The conversion of the ester to a carbohydrazide, as seen in compound 7 , also yields potent anticancer agents.[6]

Mechanism of Action: Induction of Apoptosis

A predominant mechanism through which many indole derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis.[7][8][9] This is a highly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.

Indole-2-carboxylate analogs have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway.[5] This pathway is initiated by cellular stress and culminates in the activation of a cascade of cysteine-aspartic proteases known as caspases.

The following diagram illustrates a generalized signaling pathway for apoptosis induction by potent indole-2-carboxamide derivatives:

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Dysregulation cluster_caspase_cascade Caspase Activation Cascade Indole Indole-2-carboxamide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Indole->Bcl2 inhibits Bax Bax (Pro-apoptotic) Activation Indole->Bax activates CytoC Cytochrome c Release Bax->CytoC promotes Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Figure 1: Generalized Apoptotic Pathway Induced by Indole Analogs.

Experimental evidence supports this model. Studies on potent indole-2-carboxamides have demonstrated:

  • Upregulation of Bax and Downregulation of Bcl-2: A shift in the Bax/Bcl-2 ratio in favor of the pro-apoptotic Bax protein is a common observation.[5]

  • Release of Cytochrome c: The altered mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol.[5]

  • Activation of Caspases: Increased levels of active initiator caspase-9 and executioner caspase-3 have been measured in cancer cells treated with these compounds.[5]

Experimental Protocols: Assessing Anticancer Activity

The evaluation of the cytotoxic potential of novel compounds is a cornerstone of anticancer drug discovery. The MTT assay is a widely used, reliable, and reproducible colorimetric method for this purpose.[10][11]

MTT Assay for Cell Viability

The principle of the MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[10]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells from culture during their exponential growth phase.

    • Perform a cell count and assess viability (e.g., using Trypan Blue exclusion).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds (this compound and its analogs) in culture medium.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.

    • Include appropriate controls: untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of SDS in dilute HCl) to each well.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the workflow of the MTT assay:

mtt_workflow start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Indole Analogs incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End: Determine Cytotoxicity analyze->end

Figure 2: Experimental Workflow for the MTT Assay.

Conclusion and Future Directions

This guide has provided a comparative analysis of the anticancer activity of this compound and its more potent analogs. The key takeaways for researchers in drug development are:

  • The indole-2-carboxylate scaffold is a viable starting point for the design of novel anticancer agents.

  • Modification of the ethyl ester at the 2-position to a carboxamide is a crucial step in enhancing cytotoxic potency.

  • The nature and substitution pattern on the indole ring and the amide moiety offer extensive opportunities for SAR optimization.

  • Induction of apoptosis via the intrinsic mitochondrial pathway is a common mechanism of action for these compounds.

Future research should focus on synthesizing and evaluating a broader range of analogs with systematic modifications to further elucidate the SAR. In vivo studies are also warranted for the most potent compounds to assess their efficacy and safety in preclinical cancer models. The continued exploration of the indole-2-carboxylate scaffold holds significant promise for the development of the next generation of targeted anticancer therapies.

References

A Comparative Guide to Indole Carboxylate Derivatives as Enzyme Inhibitors: Mechanisms, Potency, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and its ability to interact with diverse biological targets. When functionalized with a carboxylate group, this scaffold gains a crucial feature: a negatively charged moiety capable of forming key ionic interactions, hydrogen bonds, and metal coordinations within enzyme active sites. This guide provides an in-depth comparative analysis of indole carboxylate derivatives as inhibitors of various enzyme classes, supported by experimental data, structure-activity relationship (SAR) insights, and detailed protocols for researchers in drug discovery.

The Indole Carboxylate Scaffold: A Versatile Tool for Enzyme Inhibition

The power of the indole carboxylate scaffold lies in its structural and electronic properties. The indole ring system itself is a rich source of hydrophobic and aromatic interactions, allowing it to fit into pockets of diverse enzyme active sites. The addition of the carboxylate group provides a critical anchor point. For instance, in metalloenzymes, the carboxylate can directly chelate catalytic metal ions, a mechanism central to the inhibition of enzymes like HIV-1 integrase and metallo-β-lactamases.[1][2] Furthermore, this acidic group can mimic the phosphate backbone of nucleic acids or the carboxylate of natural substrates, enabling competitive inhibition. The specific position of the carboxylate group (e.g., at C2 or C3) and the nature of other substituents on the indole ring dramatically influence both potency and selectivity, leading to a wide range of targeted enzyme inhibitors.

Comparative Analysis of Indole Carboxylate Derivatives by Enzyme Target

The versatility of the indole carboxylate scaffold is best illustrated by examining its application across different enzyme families. Below is a comparative study of derivatives targeting key enzymes implicated in infectious diseases, cancer, and metabolic disorders.

HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

HIV-1 integrase is a critical enzyme for viral replication, facilitating the insertion of the viral DNA into the host genome.[3] This process is dependent on two Mg²⁺ ions within the enzyme's active site, which are coordinated by a DDE motif of acidic residues (Asp64, Asp116, and Glu152).[3][4] Indole-2-carboxylate derivatives have emerged as a promising class of INSTIs, primarily because the indole nucleus and the C2-carboxylate group can effectively chelate these two essential Mg²⁺ ions, thus blocking the strand transfer step.[1][5][6]

The causality for this inhibitory mechanism is the disruption of the catalytic geometry. By binding to the Mg²⁺ cofactors, the inhibitor prevents the enzyme from properly positioning the viral DNA for its nucleophilic attack on the host chromosome.[7] Structure-activity relationship studies have revealed that a free carboxylic acid at the C2 position is essential for this chelation and, consequently, for inhibitory activity; esterified versions are significantly less potent.[4] Furthermore, introducing a halogenated benzene ring at the C6 position can enhance binding through π-π stacking interactions with viral DNA, while a long branch at the C3 position can improve interactions with a nearby hydrophobic cavity.[5][8]

Inhibitory Mechanism of Indole-2-Carboxylate against HIV-1 Integrase

G cluster_0 Integrase Active Site cluster_1 Inhibitor Binding cluster_2 Outcome Mg1 Mg²⁺ Result Strand Transfer Blocked Mg2 Mg²⁺ DDE DDE Motif (Asp64, Asp116, Glu152) DDE->Mg1 DDE->Mg2 Inhibitor Indole-2-Carboxylate (Scaffold) Carboxylate C2-Carboxylate Inhibitor->Carboxylate Indole Indole Nucleus Inhibitor->Indole Carboxylate->Mg1 Chelation Indole->Mg2 Chelation G A Step 1: Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Step 2: Assay Plate Setup (Controls and Inhibitor Dilutions) A->B Dispense C Step 3: Pre-incubation (Enzyme + Inhibitor) B->C Add Enzyme D Step 4: Reaction Initiation (Add Substrate) C->D Allow binding E Step 5: Kinetic Measurement (Monitor Signal Over Time) D->E Measure product formation F Step 6: Data Analysis (Calculate Initial Velocity and % Inhibition) E->F Process raw data G Step 7: IC₅₀ Determination (Non-linear Regression) F->G Plot and fit curve

References

A Comparative Guide to the Definitive Structural Validation of Ethyl 5-amino-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The indole scaffold, a privileged structure in medicinal chemistry, is the backbone of numerous therapeutic agents.[1] Specifically, derivatives of Ethyl 5-amino-1H-indole-2-carboxylate are of significant interest due to their potential biological activities. The precise arrangement of atoms and functional groups in these molecules dictates their interaction with biological targets, making structural validation a cornerstone of any research and development program.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare the technique with viable alternatives, and provide actionable protocols.

The Imperative for Unambiguous Structural Data

The seemingly minor addition of a 5-amino group to the ethyl indole-2-carboxylate core can significantly alter its electronic properties, hydrogen bonding potential, and overall molecular conformation. These changes can have profound effects on a compound's efficacy, safety, and patentability. Therefore, relying on a single analytical technique can be misleading. A multi-faceted approach, anchored by the definitive spatial information from X-ray crystallography, is the most robust strategy.

Single-Crystal X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography stands alone in its ability to provide a precise and accurate three-dimensional map of a molecule's atomic arrangement in the solid state.[2] This technique allows for the direct visualization of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds, which are crucial for understanding the behavior of crystalline solids.

The Crystallographic Workflow: A Step-by-Step Rationale

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. The following diagram illustrates the key stages:

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Solvent Solvent Screening Purification->Solvent Evaporation Slow Evaporation Solvent->Evaporation Mounting Crystal Mounting Evaporation->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Solution Structure Solution (e.g., Direct Methods) Diffractometer->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure & Crystallographic Data techniques cluster_main Structural Validation Methods cluster_alternatives Complementary Techniques Xray X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity & Environment) Xray->NMR Confirms connectivity MS Mass Spectrometry (Molecular Weight & Fragmentation) Xray->MS Confirms molecular formula NMR->MS Complementary information IR IR Spectroscopy (Functional Groups) IR->Xray Vibrational modes consistent with crystal structure IR->NMR Confirms functional groups in NMR environment

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Ethyl 5-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for a Versatile Building Block

Ethyl 5-amino-1H-indole-2-carboxylate is more than just a chemical compound; it is a pivotal intermediate in the synthesis of a multitude of pharmacologically active agents. Its indole scaffold is a privileged structure in medicinal chemistry, forming the core of drugs targeting everything from cancer to neurological disorders. The purity of this starting material is not a trivial detail—it is the bedrock upon which the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API) are built. Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic by-products, and significant regulatory hurdles.[1][2]

This guide provides a comprehensive, field-proven comparison of analytical methodologies for the robust purity assessment of this compound. We will move beyond mere protocols to explain the scientific rationale behind choosing an orthogonal, multi-technique approach, ensuring a self-validating and trustworthy purity profile.

The Synthetic Context: Anticipating Potential Impurities

To effectively hunt for impurities, one must first understand where they might originate. A prevalent and efficient route to synthesize this compound is the catalytic reduction of its nitro precursor, Ethyl 5-nitro-1H-indole-2-carboxylate.[3][4]

This specific pathway informs our analytical strategy by predicting the most likely impurities:

  • Unreacted Starting Material: Ethyl 5-nitro-1H-indole-2-carboxylate.

  • Intermediates: Partially reduced species (e.g., hydroxylamino- or nitroso-derivatives).

  • Catalyst Residues: Traces of palladium or tin, depending on the reduction method (e.g., H₂/Pd/C or SnCl₂/HCl).

  • By-products: Products from side reactions, such as dimerization or degradation.

  • Residual Solvents: Ethanol, Ethyl Acetate, or other solvents used during reaction and workup.

A robust purity assessment, therefore, requires an analytical strategy capable of separating and detecting these structurally similar molecules.

The Orthogonal Analytical Framework: A Multi-Pronged Approach to Purity

Relying on a single analytical technique is a significant risk in purity determination. An impurity that co-elutes in chromatography might be readily apparent in an NMR spectrum. Therefore, we employ an orthogonal approach, using multiple techniques whose separation or detection principles are fundamentally different. This creates a self-validating system where each method corroborates the findings of the others.

cluster_workflow Purity Assessment Workflow cluster_confirmation Structural Confirmation & Impurity ID synthesis Synthesized Product (Crude Ethyl 5-amino- 1H-indole-2-carboxylate) prelim Preliminary Qualitative Check synthesis->prelim tlc Thin-Layer Chromatography (TLC) prelim->tlc Gross Impurities? primary_quant Primary Quantitative Analysis tlc->primary_quant Proceed hplc RP-HPLC (Purity > 99%?) primary_quant->hplc bulk_verify Bulk Purity Verification primary_quant->bulk_verify lcms LC-MS (Impurity Mass ID) hplc->lcms No / Unknown Peaks nmr NMR Spectroscopy (Structure & Bulk Purity) hplc->nmr final Qualified Material (Release for Next Step) hplc->final Yes lcms->nmr ea Elemental Analysis (CHN, ±0.4%) bulk_verify->ea ea->final

Caption: Logical Workflow for Comprehensive Purity Assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For non-volatile, UV-active compounds like our target molecule, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard for purity assessment.[5][6] Its high resolving power allows for the separation of the main compound from closely related impurities, providing precise and accurate quantification.

The choice of a C18 (octadecylsilyl) stationary phase is deliberate; its nonpolar nature provides excellent retention and separation for moderately polar indole derivatives based on hydrophobicity. UV detection is ideal because the indole ring system contains a strong chromophore, leading to high sensitivity.[7]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape and suppresses the ionization of the free amine, leading to more consistent retention.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient). Rationale: A gradient is crucial to elute any nonpolar impurities while ensuring the main, more polar, compound is well-resolved at the start.

    • 25-30 min: 90% B (column wash)

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 220 nm and 280 nm. Rationale: Monitoring at multiple wavelengths helps ensure no impurities are missed if their UV maxima differ from the main compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution. Further dilute as necessary.

Data Interpretation

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
14.515,2300.45Possible polar impurity
212.83,365,80099.41This compound
318.24,7500.14Unreacted Nitro-indole (Expected)
Total 3,385,780 100.00

Orthogonal Techniques for Confirmation and Identification

While HPLC provides quantitative purity, it doesn't definitively identify the structures of the analyte or its impurities. For this, we turn to spectroscopic and spectrometric methods.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the mass-analyzing capability of mass spectrometry.[8][9] As each peak elutes from the HPLC column, it is ionized and its mass-to-charge ratio (m/z) is determined.

Why it's essential: This technique is invaluable for impurity profiling.[10] If the HPLC chromatogram shows an unknown peak at 0.14% area, LC-MS can provide its molecular weight. For our example, a peak with an [M+H]⁺ of 235.06 would strongly suggest the presence of the unreacted nitro-indole starting material (C₁₁H₁₀N₂O₄, MW 234.21), confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR probes the chemical environment of specific nuclei (commonly ¹H and ¹³C). A ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Why it's essential: NMR serves two purposes:

  • Primary Structure Confirmation: The resulting spectrum should be a clean match to the expected structure of this compound, confirming the synthesis was successful.

  • Impurity Detection: While less sensitive than HPLC for trace analysis, it is excellent for detecting structurally different impurities that might not be resolved chromatographically. The absence of signals corresponding to the nitro-indole starting material in the ¹H NMR spectrum provides strong evidence of high purity.[11]

Elemental Analysis (EA)

Principle: This classic technique involves the combustion of a small, precise amount of the sample to convert it into simple gases (CO₂, H₂O, N₂). The amounts of these gases are measured, allowing for the determination of the mass percentages of Carbon, Hydrogen, and Nitrogen in the original compound.[12][13]

Why it's essential: EA provides a fundamental check on the empirical formula and is an excellent method for assessing bulk purity.[14] For a pure sample of C₁₁H₁₂N₂O₂, the experimental values should closely match the theoretical percentages. A deviation of more than ±0.4% often indicates the presence of impurities, such as inorganic salts or residual solvents, that may not be visible by UV-based HPLC.[15][16]

Theoretical vs. Experimental Data for C₁₁H₁₂N₂O₂:

ElementTheoretical %Acceptable Range (±0.4%)Experimental Found %Pass/Fail
Carbon (C)64.6964.29 - 65.0964.55Pass
Hydrogen (H)5.925.52 - 6.325.89Pass
Nitrogen (N)13.7213.32 - 14.1213.68Pass

Comparative Guide to Purity Assessment Techniques

TechniquePrincipleSensitivityQuantitative?Information ProvidedKey Application
RP-HPLC Differential partitioning between mobile and stationary phases.[5]High (ng-pg)Yes (Primary) Purity (%), Retention Time, Presence of impurities.Quantitative purity determination and quality control.
LC-MS HPLC separation followed by mass-to-charge ratio detection.[9]Very High (pg-fg)Yes (with standards)Molecular weight of main compound and impurities.Impurity identification and characterization.
NMR Nuclear spin transitions in a magnetic field.Moderate (µg-mg)Yes (qNMR)Definitive chemical structure, bulk purity assessment.Structural confirmation of the bulk material.
Elemental Analysis Combustion and measurement of resulting C, H, N gases.[12][13]Low (mg)Yes (Bulk) Elemental composition (%C, H, N).Verification of empirical formula and bulk purity .
TLC Differential migration on an adsorbent layer.[17]Low-Moderate (µg)No (Semi-quant.)Rapid check for gross impurities, reaction monitoring.Preliminary, qualitative check and process monitoring.

Conclusion

References

A Comparative Guide to Catalysts in Indole Synthesis: From Traditional Protocols to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its synthesis has been a central focus of organic chemistry for over a century, leading to the development of a diverse array of catalytic systems. This guide provides a comparative analysis of the efficacy of different catalysts in indole synthesis, moving beyond a mere recitation of protocols to offer insights into the mechanistic underpinnings and practical considerations that guide catalyst selection. We will explore the nuances of palladium, copper, gold, and iron catalysis, as well as the emerging field of photoredox catalysis, supported by experimental data and detailed methodologies.

The Enduring Legacy and Modern Demands of Indole Synthesis

From the classic Fischer, Bischler-Möhlau, and Madelung syntheses to contemporary transition-metal-catalyzed methods, the construction of the indole nucleus has continuously evolved.[3][4] Modern synthetic chemistry demands not only high yields but also functional group tolerance, regioselectivity, and sustainability.[1] Transition metal catalysts have risen to this challenge, offering milder reaction conditions and broader substrate scope compared to classical methods that often require harsh acidic or basic conditions.[5][6]

Palladium Catalysis: A Workhorse for C-C and C-N Bond Formation

Palladium catalysts are arguably the most versatile and widely used tools for indole synthesis, facilitating a variety of cyclization strategies.[5][7] Palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig couplings, have been ingeniously adapted for the construction of the indole ring.[8]

Mechanistic Principles: Palladium catalysis in indole synthesis often involves oxidative addition of a palladium(0) species to an aryl halide, followed by carbopalladation of an alkyne or alkene, and subsequent reductive elimination to form the desired C-C or C-N bond and regenerate the active catalyst. C-H activation is another powerful strategy where a palladium catalyst directly functionalizes a C-H bond, avoiding the need for pre-functionalized starting materials.[8]

Experimental Protocol: Palladium-Catalyzed Domino Sonogashira Coupling-Cyclization

This protocol describes the synthesis of 2-substituted indoles from o-iodoanilines and terminal alkynes in a one-pot reaction.

Materials:

  • o-iodoaniline

  • Terminal alkyne

  • Palladium on activated carbon (Pd/C, 10 mol%)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Zinc chloride (ZnCl₂)

  • Dry dimethylformamide (DMF)

Procedure:

  • To a stirred solution of o-iodoaniline (1.0 mmol) and the terminal alkyne (1.2 mmol) in dry DMF (5 mL) under an inert atmosphere, add Pd/C (10 mol%), CuI (5 mol%), PPh₃ (10 mol%), and Et₃N (2.0 mmol).

  • Add moist ZnCl₂ (1.5 mmol) to the reaction mixture.

  • Heat the mixture at 110 °C for 3 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Copper Catalysis: A Cost-Effective and Sustainable Alternative

Copper catalysts have emerged as an attractive alternative to palladium due to their lower cost, lower toxicity, and unique reactivity.[9][10][11] Copper-catalyzed reactions are particularly effective for N-arylation and have been successfully applied to various indole syntheses.

Mechanistic Principles: Copper-catalyzed indole syntheses often proceed through mechanisms involving oxidative addition, reductive elimination, or single-electron transfer (SET) pathways. In the context of C-N bond formation, a copper(I) catalyst can activate an N-H bond, facilitating its addition to a C-X or C-C multiple bond.

Experimental Protocol: Copper-Catalyzed Intramolecular C-H/N-H Annulation

This protocol outlines the synthesis of substituted indoles from N-aryl enamines.

Materials:

  • N-aryl enamine

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction tube, combine the N-aryl enamine (0.5 mmol), Cu(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (1.0 mmol).

  • Add DMSO (2 mL) and seal the tube.

  • Heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Gold Catalysis: Unlocking Unique Reactivity through π-Acid Activation

Gold catalysts, particularly gold(I) and gold(III) complexes, have gained prominence for their ability to activate alkynes and allenes towards nucleophilic attack.[2] This unique π-acidic character has been exploited in a variety of elegant indole syntheses.[12]

Mechanistic Principles: Gold catalysts activate C-C triple or double bonds, rendering them susceptible to intramolecular attack by a tethered nucleophile, such as an amine or a protected amine. This hydroamination or hydroarylation step is often followed by protodeauration to release the product and regenerate the catalyst.

Experimental Protocol: Gold-Catalyzed Intramolecular Hydroamination of o-Alkynylanilines

This protocol describes the synthesis of indoles via the cyclization of o-alkynylanilines.[12]

Materials:

  • o-alkynylaniline

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)

  • Silver triflate (AgOTf)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the o-alkynylaniline (0.5 mmol) in DCM (5 mL), add Ph₃PAuCl (2 mol%) and AgOTf (2 mol%).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole.

Iron Catalysis: An Economical and Environmentally Benign Approach

Iron, being the most abundant transition metal, offers a cost-effective and environmentally friendly alternative to precious metal catalysts.[13][14] Iron-catalyzed reactions have been successfully employed in various organic transformations, including the synthesis of indoles.[15][16]

Mechanistic Principles: Iron catalysts can operate through various mechanisms, including Lewis acid catalysis, single-electron transfer, and C-H activation pathways. In the context of indole synthesis, iron catalysts can promote cyclization reactions via intramolecular C-H amination or reductive coupling processes.[14][15]

Experimental Protocol: Iron-Catalyzed Intramolecular C-H Amination

This protocol details the synthesis of indoles from o-azidostyrenes.[14]

Materials:

  • o-azidostyrene

  • Iron(II) triflate (Fe(OTf)₂)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolve the o-azidostyrene (0.5 mmol) in DCE (5 mL) in a reaction flask.

  • Add Fe(OTf)₂ (10 mol%) to the solution.

  • Heat the reaction mixture at 80 °C for 4 hours.

  • After cooling to room temperature, pass the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Photoredox Catalysis: A Mild and Sustainable Frontier

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions.[17][18][19] This approach has been successfully applied to the synthesis of indoles, offering unique reaction pathways that are often complementary to traditional methods.[20][21]

Mechanistic Principles: A photocatalyst, upon absorption of visible light, becomes excited and can engage in single-electron transfer (SET) with a substrate to generate a radical cation or radical anion. This radical intermediate can then undergo a variety of transformations, including cyclization to form the indole ring.[19][21]

Experimental Protocol: Photoredox-Catalyzed Indole Synthesis via N-H Activation

This protocol describes the synthesis of 3-substituted N-pyridyl indoles from 2-vinylarylamines.[21]

Materials:

  • 2-vinylarylamine

  • 3,6-bis(trifluoromethyl)-9,10-phenanthrenequinone (PQ-CF₃)

  • Chloro(pyridine)cobaloxime complex

  • Acetonitrile (MeCN)

  • Visible light source (e.g., blue LED)

Procedure:

  • In a reaction vial, combine the 2-vinylarylamine (0.2 mmol), PQ-CF₃ (10 mol%), and the chloro(pyridine)cobaloxime complex (5 mol%).

  • Add MeCN (2 mL) and degas the solution with argon for 10 minutes.

  • Irradiate the reaction mixture with a visible light source at room temperature for 24 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Efficacy of Catalysts

The choice of catalyst for indole synthesis is highly dependent on the desired substitution pattern, the available starting materials, and the required functional group tolerance. The following table provides a general comparison of the catalysts discussed.

Catalyst SystemKey AdvantagesCommon LimitationsTypical Reaction Conditions
Palladium High efficiency, broad substrate scope, well-established methodologies.[5][22]Cost, potential for product contamination with residual metal.80-120 °C, various solvents (DMF, toluene, dioxane), often requires ligands and bases.
Copper Low cost, low toxicity, effective for C-N bond formation.[9][10][11]Can require higher catalyst loadings and temperatures than palladium.100-140 °C, polar aprotic solvents (DMSO, DMF), often requires ligands and bases.
Gold Unique reactivity with alkynes, mild reaction conditions.[2][23][24]High cost, sensitivity to air and moisture in some cases.Room temperature to 80 °C, chlorinated solvents (DCM, DCE).
Iron Abundant, inexpensive, environmentally benign.[13][14][15]Can have lower functional group tolerance, may require stronger oxidants.80-120 °C, various solvents (DCE, toluene).
Photoredox Exceptionally mild conditions, novel reactivity, sustainable.[17][18][19]Can be substrate-specific, may require specialized equipment.Room temperature, common organic solvents, requires a light source.

Visualizing Catalytic Cycles and Workflows

To further elucidate the mechanisms and experimental setups, the following diagrams illustrate key processes in indole synthesis.

Catalytic_Cycle_Palladium Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Pd(II)\nIntermediate Pd(II) Intermediate Oxidative\nAddition->Pd(II)\nIntermediate Carbopalladation Carbopalladation Pd(II)\nIntermediate->Carbopalladation Alkyne Cyclized\nPd(II) Intermediate Cyclized Pd(II) Intermediate Carbopalladation->Cyclized\nPd(II) Intermediate Reductive\nElimination Reductive Elimination Cyclized\nPd(II) Intermediate->Reductive\nElimination Indole Reductive\nElimination->Pd(0)

Caption: Generalized catalytic cycle for palladium-catalyzed indole synthesis.

Experimental_Workflow_Photoredox cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine Substrate, Photocatalyst, and Additives Add Solvent Add Degassed Solvent Combine Reactants->Add Solvent Irradiate Irradiate with Visible Light Add Solvent->Irradiate Quench Quench Reaction Irradiate->Quench Extract Aqueous Workup and Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Product Purify->Product

Caption: A typical experimental workflow for photoredox-catalyzed synthesis.

Conclusion and Future Outlook

The synthesis of indoles continues to be a vibrant area of research, with each catalytic system offering a unique set of advantages and disadvantages. Palladium and copper catalysts remain the workhorses of the field, providing robust and versatile methods for a wide range of applications. Gold and iron catalysts offer valuable alternatives, with gold enabling unique transformations under mild conditions and iron providing a sustainable and economical option. The rise of photoredox catalysis represents a paradigm shift, allowing for the construction of complex indole structures under exceptionally mild and environmentally friendly conditions.

The future of indole synthesis will likely involve the development of even more efficient and selective catalysts, with a continued emphasis on sustainability. The integration of different catalytic strategies, such as dual catalysis systems that combine a transition metal catalyst with a photocatalyst, holds great promise for accessing novel reactivity and streamlining the synthesis of complex indole-containing molecules. As our understanding of catalytic mechanisms deepens, we can expect the design of bespoke catalysts tailored for specific and challenging indole syntheses, further empowering researchers in the fields of medicine and materials science.

References

A Senior Scientist's Guide to the Spectroscopic Differentiation of N-Alkylated and Non-Alkylated Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Indole-2-carboxylates are foundational scaffolds in medicinal chemistry and materials science, valued for their versatile biological activity and unique photophysical properties.[1][2] A common synthetic modification to this core structure is N-alkylation, the substitution of the hydrogen atom on the indole nitrogen with an alkyl group. This seemingly simple modification profoundly alters the molecule's electronic distribution, steric profile, and hydrogen-bonding capability. For researchers in drug development and materials science, the ability to rapidly and definitively confirm the success of an N-alkylation reaction and understand its consequences is paramount.

This guide provides an in-depth comparative analysis of N-alkylated versus non-alkylated indole-2-carboxylates using four primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Fluorescence Spectroscopy. We will move beyond a simple recitation of data to explain the underlying physical chemistry, providing you with the expert insights needed to interpret your own results with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

NMR spectroscopy provides the most unambiguous evidence of N-alkylation. The key differentiators are the disappearance of the N-H proton signal and the emergence of new signals corresponding to the alkyl group, accompanied by subtle but predictable shifts in the indole ring's electronic environment.

Causality of Spectral Changes:
  • N-H Proton Disappearance: The most telling sign of a successful N-alkylation is the absence of the characteristic broad singlet for the indole N-H proton, which typically appears far downfield (δ 11.0-12.0 ppm in DMSO-d₆) due to its acidic nature.[1]

  • Appearance of Alkyl Signals: Concurrently, new signals will appear in the aliphatic region of the ¹H NMR spectrum, with chemical shifts and multiplicities characteristic of the specific alkyl group introduced.

  • Ring System Perturbations: Replacing the N-H with an electron-donating alkyl group slightly alters the electron density throughout the aromatic system. This results in minor but observable changes in the chemical shifts of the indole ring's protons and carbons, particularly those closest to the nitrogen atom (e.g., C7a, C2, and H7).

Comparative NMR Data:

The following table contrasts the key ¹H and ¹³C NMR chemical shifts for a non-alkylated and an N-methylated indole-2-carboxylate ester.

Analyte Key ¹H NMR Chemical Shifts (δ, ppm) Key ¹³C NMR Chemical Shifts (δ, ppm) Source(s)
Methyl 1H-indole-2-carboxylate N1-H: ~11.91 (s, 1H)H3: ~7.18 (s, 1H)H4/H7: ~7.66 / ~7.49 (d, 1H each)C2: ~127.2C3: ~108.3C7a: ~137.9C=O: ~162.3[1]
Methyl 1-methylindole-2-carboxylate N1-CH₃: ~4.07 (s, 3H)H3: ~7.29 (s, 1H)H4/H7: ~7.68 / ~7.37 (d, 1H each)C2: ~127.6C3: ~110.2C7a: ~139.6N1-CH₃: ~31.6C=O: ~162.6[3]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the indole-2-carboxylate sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A spectral width of -2 to 16 ppm is typically sufficient.

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Visualization: NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in ~0.7 mL CDCl₃ transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnet transfer->shim acquire Acquire Spectrum shim->acquire process Fourier Transform, Phase & Baseline Correction acquire->process calibrate Calibrate to TMS process->calibrate Analyze Peaks Analyze Peaks calibrate->Analyze Peaks

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Tracking Hydrogen Bonds

IR spectroscopy is a rapid and powerful tool for confirming N-alkylation by monitoring the presence or absence of the N-H bond vibration.

Causality of Spectral Changes:

The primary diagnostic feature in the IR spectrum is the N-H stretching band. In non-alkylated indole-2-carboxylates, the N-H group acts as a hydrogen bond donor, resulting in a characteristic absorption band.[4]

  • Non-Alkylated: A distinct, often broad, stretching vibration appears in the 3300-3400 cm⁻¹ region. The broadening is a result of intermolecular hydrogen bonding.

  • N-Alkylated: This N-H stretching band is completely absent in the spectrum of the N-alkylated product. The only absorptions in this region will be from aromatic and aliphatic C-H stretches, which are typically sharper and appear just below 3100 cm⁻¹ and 3000 cm⁻¹, respectively.

  • Carbonyl (C=O) Stretch: The C=O stretching frequency of the ester (typically ~1700 cm⁻¹) may shift slightly upon N-alkylation due to the subtle changes in the electronic conjugation of the indole system, but this is a less reliable diagnostic marker than the N-H stretch.

Comparative IR Data:
Vibrational Mode Non-Alkylated Indole-2-carboxylate N-Alkylated Indole-2-carboxylate Source(s)
ν(N-H) stretch Present, ~3342 cm⁻¹ (can be broad)Absent [4][5]
ν(C=O) stretch ~1700-1720 cm⁻¹~1700-1720 cm⁻¹ (minor shifts possible)[5][6]
ν(C-H) aromatic ~3050-3150 cm⁻¹~3050-3150 cm⁻¹[4][5]
ν(C-H) aliphatic Present (from ester)Present (from ester and N-alkyl group)[5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Lower the pressure clamp to ensure firm contact between the sample and the crystal.

  • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after analysis.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Probing the Electronic Transitions

UV-Vis and fluorescence spectroscopy probe the electronic structure of the indole chromophore. N-alkylation modifies this structure, leading to predictable changes in absorption and emission profiles.

Causality of Spectral Changes:

The indole ring possesses two low-energy π→π* electronic transitions, termed ¹Lₐ and ¹Lₑ.[7] Their relative energies and sensitivity to the environment dictate the molecule's photophysical properties.

  • UV-Vis Absorption: N-alkylation typically introduces a slight bathochromic (red) shift in the absorption maxima (λₘₐₓ). This is because the electron-donating alkyl group raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), narrowing the energy gap for electronic excitation. In aqueous media, the absorption bands of indole-2-carboxylic acid are observed around 218 nm and 292 nm.[8]

  • Fluorescence Emission: The most significant changes are often seen in fluorescence. The N-H proton of a non-alkylated indole can engage in hydrogen bonding with polar solvents, which stabilizes the excited state and often leads to a larger Stokes shift (the energy difference between absorption and emission maxima).[9] N-alkylation removes this specific interaction. Furthermore, the N-H group can be deprotonated in the excited state in certain environments, a pathway that is blocked by alkylation. In some cases, N-unsubstituted compounds may show weaker fluorescence due to intense solvation effects around the bare N-H bond.[10]

Comparative Photophysical Data (in Dichloromethane):
Parameter Non-Alkylated (N-unsubstituted) N-Alkylated (N-ethyl) Source(s)
λₘₐₓ (Absorption) ~315 nm~305 nm[10]
λₘₐₓ (Emission) ~429 nm~425 nm[10]
Stokes Shift ~114 nm~120 nm[10]
Quantum Yield (Φ) Lower (e.g., 0.83)Higher (e.g., 0.98)[10]

Note: Data is for N2-indolyl-1,2,3-triazole derivatives but illustrates the general principle of how N-substitution impacts fluorescence properties.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
  • Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., ethanol, cyclohexane, dichloromethane).

  • Stock Solution: Prepare a concentrated stock solution of the analyte (e.g., 1 mM).

  • Working Solution: Dilute the stock solution to a final concentration that yields an absorbance between 0.1 and 1.0 for UV-Vis analysis. For fluorescence, the concentration should be low enough to avoid inner filter effects (typically absorbance < 0.1 at the excitation wavelength).

  • UV-Vis Acquisition: Use a matched pair of 1 cm path length quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution. Record the absorption spectrum over a range of ~200-400 nm.

  • Fluorescence Acquisition: Excite the sample at or near its absorption maximum (λₘₐₓ). Record the emission spectrum over a wavelength range starting ~10-20 nm above the excitation wavelength to well into the tail of the emission band.

Visualization: Key Structural Difference

Caption: Comparison of the chemical structures, highlighting the N-H vs. N-CH₃ group. (Note: Generic representative images used for structural illustration).

Conclusion

The spectroscopic comparison of N-alkylated and non-alkylated indole-2-carboxylates reveals a set of clear and complementary diagnostic markers. NMR provides the most definitive structural proof through the disappearance of the N-H proton and the appearance of alkyl signals. IR spectroscopy offers a rapid and unambiguous confirmation by showing the absence of the N-H stretching vibration. Finally, UV-Vis and fluorescence spectroscopy provide valuable insight into how N-alkylation perturbs the electronic properties of the indole chromophore, affecting absorption maxima, emission profiles, and quantum yields. By leveraging these techniques in concert, researchers can unequivocally verify their synthetic outcomes and better understand the structure-property relationships that are critical for designing the next generation of indole-based drugs and materials.

References

A Senior Application Scientist's Guide to Benchmarking Anti-Proliferative Activity Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the anti-proliferative activity of novel compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that the data generated is robust, reproducible, and translatable.

Introduction: The Rationale for Rigorous Benchmarking

The discovery of a novel compound with potential anti-cancer properties is merely the first step in a long and complex journey. To ascertain its true therapeutic potential, a compound's activity must be objectively compared against established benchmarks. This involves testing it across a diverse panel of well-characterized cancer cell lines and comparing its potency to standard-of-care chemotherapeutic agents. This process is not just about generating an IC50 value; it is about understanding the compound's spectrum of activity, identifying potential responsive cancer types, and creating a data package that is both scientifically sound and compelling.

The National Cancer Institute's NCI-60 screen, a panel of 60 diverse human tumor cell lines, stands as a testament to the power of this approach.[1][2][3] For decades, this platform has served the global cancer research community by providing a standardized method to identify and characterize novel compounds with anti-cancer activity.[1][3] This guide will equip you with the principles and techniques to conduct similar, robust benchmarking studies within your own laboratory.

Foundational Pillars of a Benchmarking Study

A successful benchmarking study rests on three key decisions: the choice of cell lines, the selection of the assay, and the inclusion of appropriate controls.

The Strategic Selection of Cancer Cell Lines

Testing a compound against a single cell line provides a very narrow view of its potential. A well-selected panel should encompass multiple tumor types to reveal the breadth of the compound's activity.[4] The NCI-60 panel, for instance, represents 9 different tissue types, including leukemia, melanoma, and cancers of the lung, colon, and breast.[1][3]

Key Considerations for Cell Line Selection:

  • Diversity: Include cell lines from various tissues of origin (e.g., breast, lung, colon, prostate).

  • Genotypic and Phenotypic Characterization: Utilize well-characterized lines where data on mutations (e.g., TP53 status), gene expression, and protein expression are publicly available.[3][4] This allows for correlative analysis between compound sensitivity and specific molecular markers.

  • Relevance: If the compound has a hypothesized target, select cell lines known to be dependent on that target or pathway.

  • Growth Characteristics: Be aware of the doubling time of each cell line to optimize seeding densities and experiment duration.[5]

Choosing the Right Anti-Proliferative Assay

Several colorimetric and luminescence-based assays exist to measure cell viability and proliferation. The two most common colorimetric methods are the MTT and the Sulforhodamine B (SRB) assays.[6][7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of living cells.[7] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan crystals, which are then solubilized for quantification.

  • Sulforhodamine B (SRB) Assay: This assay is based on the quantitative staining of total cellular protein by the SRB dye.[8][9] The amount of bound dye is directly proportional to the cell mass.[10]

Why We Recommend the SRB Assay for Benchmarking:

The SRB assay was adopted by the National Cancer Institute for its large-scale drug screening for several compelling reasons.[9][11] It offers better linearity with cell number and is generally more sensitive and reproducible than the MTT assay.[12] A key advantage is that it measures total protein content, making it less susceptible to interference from compounds that may alter cellular metabolism without being cytotoxic.[10] Furthermore, the assay is stable, and the fixed plates can be stored for extended periods before analysis.[12]

The Indispensable Role of Controls
  • Positive Control: A well-characterized chemotherapeutic agent (e.g., Doxorubicin, Cisplatin) should be run in parallel with the test compound. This validates the assay's performance and provides a direct benchmark for potency.

  • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the test compound. This ensures that the vehicle itself has no cytotoxic effects.

  • Time Zero (Tz) Control: A plate of cells is fixed at the time of drug addition (Day 0). This control measures the cell population at the start of the experiment and is crucial for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[5][13]

Experimental Workflow and Protocol

This section provides a detailed, step-by-step protocol for performing a 5-dose anti-proliferative assay using the recommended SRB method, mirroring the principles of the NCI-60 screen.

Overall Experimental Workflow

The entire process, from cell culture to data analysis, follows a logical sequence to ensure consistency and accuracy.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A 1. Cell Line Culture & Maintenance C 3. Determine Seeding Density (Growth Profile Assessment) A->C B 2. Prepare Compound Stock Solutions F 6. Add Serial Dilutions of Compounds B->F D 4. Seed Cells in 96-well Plates C->D E 5. Incubate (24h) for Adhesion D->E E->F G 7. Fix 'Time Zero' (Tz) Control Plate E->G H 8. Incubate (48-72h) Exposure Time F->H I 9. Perform SRB Assay: Fixation, Staining, Solubilization H->I J 10. Measure Absorbance (510-540 nm) I->J K 11. Calculate % Growth (Relative to Controls) J->K L 12. Plot Dose-Response Curves K->L M 13. Determine IC50 Values L->M

Caption: A standardized workflow for in vitro anti-proliferative activity benchmarking.

Detailed Sulforhodamine B (SRB) Assay Protocol

This protocol is adapted from methodologies used by the NCI and other research institutions.[5][8][10][13]

Materials:

  • Adherent cancer cell lines

  • Complete culture medium (e.g., RPMI 1640 with 5% FBS, 2 mM L-glutamine)[5]

  • Test compound and positive control (e.g., Doxorubicin)

  • Vehicle (e.g., DMSO)

  • Sterile 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[5]

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization solution: 10 mM Tris base, pH 10.5[8]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in their exponential growth phase.

    • Adjust the cell concentration to the predetermined optimal seeding density (typically 5,000-20,000 cells/well).[5]

    • Dispense 100 µL of the cell suspension into each well of the 96-well plates. Include wells for medium-only blanks.

    • Incubate plates for 24 hours (37°C, 5% CO2) to allow for cell adhesion.[5][13]

  • Time Zero (Tz) Plate:

    • After the 24-hour incubation, select one plate for each cell line to serve as the Tz control.

    • Fix these plates immediately as described in Step 5. This represents the cell count at the time of drug addition.

  • Compound Addition:

    • Prepare 2x final concentrations of your test compound and positive control by serial dilution in complete medium.

    • Remove the medium from the remaining assay plates and add 100 µL of the appropriate drug dilutions to the wells. Include vehicle control wells. Typically, compounds are tested over a 5-log concentration range.[1]

  • Incubation:

    • Return the plates to the incubator for 48-72 hours. The incubation time should be consistent across all experiments for a given cell line.

  • Cell Fixation:

    • Gently add 25-50 µL of cold 50% TCA to each well (final concentration 10% TCA).[10][13]

    • Incubate the plates at 4°C for at least 60 minutes. Causality: TCA fixes the cells and precipitates total cellular proteins, which the SRB dye will bind to.

  • Washing:

    • Discard the supernatant.

    • Wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA, unbound dye, and serum proteins.[5][8]

    • Allow the plates to air-dry completely.

  • SRB Staining:

    • Add 50-100 µL of 0.4% SRB solution to each well.[5][8]

    • Incubate at room temperature for 15-30 minutes.

  • Post-Staining Wash:

    • Quickly wash the plates four to five times with 1% acetic acid to remove any unbound dye.[8] Trustworthiness: This step is critical. Non-homogeneous washing is a major source of error.[10]

    • Allow plates to air-dry completely.

  • Solubilization and Measurement:

    • Add 150-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8][13]

    • Place the plates on an orbital shaker for 10 minutes to ensure the dye is fully dissolved.

    • Measure the optical density (OD) at ~510-540 nm using a microplate reader.[8][10]

Data Analysis and Interpretation

Raw absorbance values are meaningless without proper normalization and analysis. The goal is to generate a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be determined.[6]

Calculating Percentage Growth

The response is calculated as a percentage of growth relative to the untreated control and the time-zero control.[5]

  • If ODtest > ODTz : Percentage Growth = [(OD_test - OD_Tz) / (OD_control - OD_Tz)] * 100

  • If ODtest ≤ ODTz : Percentage Growth = [(OD_test - OD_Tz) / OD_Tz] * 100

This calculation allows for the detection of both growth inhibition (values between 0 and 100) and cell lethality (values less than 0).[5]

Plotting the Dose-Response Curve

The dose-response curve is a graphical representation of the relationship between compound concentration and its effect on cell growth.[14] It is plotted with the log of the compound concentration on the x-axis and the percentage growth on the y-axis.[15][16] This typically results in a sigmoidal curve.[15][16]

Determining the IC50 Value

The IC50 (or GI50 for Growth Inhibition 50) is the concentration of a compound required to inhibit cell growth by 50%. It is a key measure of a drug's potency and is interpolated from the dose-response curve where the percentage growth value crosses 50.[6] Non-linear regression analysis is the standard method for accurately fitting the curve and calculating this value.[15]

Data Presentation: Comparing Performance

Clear and concise data presentation is crucial. A summary table allows for the direct comparison of the test compound's potency against a standard drug across multiple cell lines.

Table 1: Comparative Anti-Proliferative Activity (IC50 in µM)

Cell LineCancer TypeCompound X (IC50 µM)Doxorubicin (IC50 µM)
MCF-7 Breast0.852.50[17][18]
A549 Lung5.20>20[17][18]
HCT116 Colon1.15Data not available
HeLa Cervical2.502.90[17][18]

Note: IC50 values for Doxorubicin can vary between labs due to different conditions and assay methods.[17] The values presented are for illustrative purposes based on published data.

Mechanistic Insights: The MAPK/ERK Signaling Pathway

Understanding how an anti-proliferative compound works often involves investigating its effect on key signaling pathways that regulate cell growth. The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[19][20][21][22][23]

A signal, often from a growth factor binding to a receptor on the cell surface, initiates a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK.[19] Activated ERK then moves into the nucleus to activate transcription factors that drive cell cycle progression and proliferation.[19] Many anti-cancer drugs are designed to inhibit components of this pathway.

G cluster_nuc Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., Myc) ERK->TF Activates Prolif Cell Proliferation, Survival, Differentiation TF->Prolif Promotes Nuc Nucleus

Caption: The MAPK/ERK signaling cascade, a key driver of cell proliferation.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 5-amino-1H-indole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. While its utility in synthesis is significant, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, explaining not just the "how" but the critical "why" behind each procedure.

Section 1: Hazard Identification and Risk Assessment

The indole ring and associated functional groups necessitate careful handling to avoid skin and eye contact.[1][2] Furthermore, many indole derivatives are classified as hazardous to water, meaning they should never be disposed of via the sanitary sewer system.

Table 1: Hazard Profile and Regulatory Context

Hazard AttributeDescriptionRationale & Authoritative Source
Physical State Powder / SolidBased on vendor information for analogous compounds.[2]
Primary Health Hazards Causes skin irritation. Causes serious eye irritation.Inferred from the SDS for Ethyl indole-2-carboxylate, the parent compound without the amino group.[1][2] The presence of an amino group does not diminish these risks.
Environmental Hazards Potentially hazardous to aquatic life.A similar compound, Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate, has a German Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water. It is prudent to assume similar environmental risks.
Regulatory Framework Governed by OSHA's Laboratory Standard (29 CFR 1910.1450) and EPA's Resource Conservation and Recovery Act (RCRA).These regulations mandate the development of a Chemical Hygiene Plan (CHP) and proper management of hazardous waste from generation to disposal.[1][3][4]

Section 2: Required Personal Protective Equipment (PPE)

Given the identified hazards, the selection and use of appropriate PPE are non-negotiable first lines of defense. The goal is to create a complete barrier between the researcher and the chemical.

Table 2: Personal Protective Equipment (PPE) for Disposal

Protection TypeSpecificationRationale
Hand Protection Chemically resistant gloves (Nitrile recommended).To prevent skin contact and irritation.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To prevent eye contact and serious irritation. Mandated by OSHA's Laboratory Standard.[4]
Skin & Body Protection Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area. Use a chemical fume hood if there is a risk of generating dust.To prevent inhalation of airborne particles.

Section 3: Step-by-Step Disposal Protocol

The proper disposal of this compound requires its classification and segregation as a specific type of chemical waste. This protocol ensures compliance with EPA regulations.

Methodology 3.1: Waste Characterization and Segregation

  • Characterize the Waste: Based on its molecular formula (C₁₁H₁₂N₂O₂), this compound is classified as a non-halogenated organic solid waste . It contains carbon, hydrogen, nitrogen, and oxygen, but no halogens (F, Cl, Br, I). This classification is the most critical step as it determines the correct waste stream.

  • Segregate at the Source: Never mix this waste with other waste categories. Specifically:

    • DO NOT dispose of down the drain.

    • DO NOT mix with halogenated organic waste.

    • DO NOT dispose of in regular trash or sharps containers.

    • DO NOT mix with incompatible chemicals like strong oxidizing agents.[1]

Methodology 3.2: Waste Accumulation and Container Management

  • Select an Appropriate Container:

    • Use a container designated for non-halogenated solid chemical waste.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and be in good condition with no leaks or cracks.

    • It must have a secure, leak-proof, screw-on cap.

  • Label the Container Correctly:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.

    • The label must include:

      • The words "Hazardous Waste" .

      • The full chemical name: "this compound" . Do not use abbreviations.

      • An accurate list of all contents, including any residual solvents used for decontamination.

      • The date when the first piece of waste is added (the "accumulation start date").

  • Accumulate Waste Safely:

    • Solid Waste: Collect chemically contaminated disposable items such as gloves, weighing paper, and absorbent pads in the designated container.

    • Unused Compound: The original container with any unused or expired this compound must be treated as hazardous waste.

    • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of generation and under the control of laboratory personnel.

    • Keep Container Closed: The container must remain closed at all times except when adding waste. This is a common and critical compliance requirement.

Section 4: Decontamination of Glassware and Surfaces

Proper decontamination prevents unintentional cross-contamination and exposure.

  • Rinse Procedure (Triple Rinse):

    • Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).

    • Collect the first rinse solvent as non-halogenated liquid organic waste in a separate, appropriately labeled liquid waste container.

    • Perform two subsequent rinses. These rinsates can also be collected in the same liquid waste container.

  • Surface Decontamination:

    • For minor spills on a benchtop or in a fume hood, use an absorbent pad to collect the solid material.

    • Place the contaminated pad into the designated solid hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.

Section 5: Final Disposal and Emergency Procedures

The ultimate disposal of hazardous waste is managed by certified professionals.

  • Contact Environmental Health & Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowable time (typically 6-12 months, check with your institution), contact your institution's EHS office to schedule a pickup. Do not attempt to dispose of the waste yourself.

  • Spill Response: In case of a significant spill, evacuate the immediate area and alert your laboratory supervisor and EHS. Follow your institution's specific emergency procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for Disposal of this compound cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_final Final Disposition start Identify Waste: This compound hazards Assess Hazards: Skin/Eye Irritant, Environmental Hazard start->hazards ppe Select Appropriate PPE: Gloves, Goggles, Lab Coat hazards->ppe characterize Characterize Waste Stream: Non-Halogenated Organic Solid ppe->characterize container Select & Label Container: 'Hazardous Waste' + Chemical Name characterize->container accumulate Accumulate in SAA: Collect Solids, Unused Product container->accumulate decon Decontaminate Glassware: Triple rinse with solvent, collect rinsate as liquid waste accumulate->decon ehs Container Full or Time Limit Reached: Contact EHS for Pickup decon->ehs

Caption: Disposal decision workflow for this compound.

References

A Senior Application Scientist's Guide to Handling Ethyl 5-amino-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the field of drug development, our work with novel chemical compounds is foundational to innovation. However, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, immediate safety and logistical information for handling Ethyl 5-amino-1H-indole-2-carboxylate, a key building block in many synthetic pathways.

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage if it comes into contact with the eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2]

  • Harmful if Swallowed or in Contact with Skin: Some related indole compounds are classified as harmful if ingested or absorbed through the skin.[3]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This includes evaluating the quantity of the chemical to be used, the potential for dust or aerosol generation, and the duration of the handling procedure.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations for the choice of each.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3]Protects against splashes and airborne particles, preventing serious eye irritation.
Skin Protection Chemical-impermeable gloves (e.g., nitrile), inspected prior to use. A lab coat or other protective work clothing.[2][3]Prevents direct skin contact, which can lead to irritation or absorption of the chemical.
Respiratory Protection In case of dust or vapor formation, use a NIOSH/MSHA-approved respirator.[2][3]Protects the respiratory tract from irritation caused by inhaling fine particles of the compound.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is critical for ensuring safety and preventing contamination.

Engineering Controls:

  • Always work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of degradation.

  • During Use: Avoid all direct contact with the skin and eyes. Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3] Avoid the formation of dust and aerosols.

  • After Handling: Wash hands thoroughly after handling, even if gloves were worn.[1][2] Immediately remove and launder any contaminated clothing before reuse.

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a dry, cool, and well-ventilated place away from heat and sources of ignition.[2]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and correct action is vital.

Spill Response Workflow:

SpillResponse Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Supervisor & Colleagues Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area & PPE Dispose->Decontaminate End Return to Normal Operations Decontaminate->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-1H-indole-2-carboxylate
Reactant of Route 2
Ethyl 5-amino-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.